Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
Description
BenchChem offers high-quality Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-14(19-10-13-4-2-1-3-5-13)17-9-7-15(12-17)6-8-16-11-15/h1-5,16H,6-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXIARBVQGKHSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCN(C2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301174435 | |
| Record name | 2,7-Diazaspiro[4.4]nonane-2-carboxylic acid, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301174435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086394-74-2 | |
| Record name | 2,7-Diazaspiro[4.4]nonane-2-carboxylic acid, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086394-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Diazaspiro[4.4]nonane-2-carboxylic acid, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301174435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Diazaspiro[4.4]nonane Scaffold
The 2,7-diazaspiro[4.4]nonane framework represents a class of rigid, three-dimensional molecular scaffolds that have garnered significant interest in medicinal chemistry. The unique spirocyclic system, where two nitrogen-containing five-membered rings share a single carbon atom, imparts conformational constraint. This rigidity can lead to enhanced binding affinity and selectivity for biological targets, making it a valuable building block in the design of novel therapeutics. The introduction of a benzyl carboxylate protecting group, specifically at the 2-position, yields Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS Number: 1086394-74-2 ), a key intermediate that allows for selective functionalization of the second nitrogen atom in the scaffold. This guide provides a comprehensive overview of its synthesis, characterization, and potential applications, with a focus on empowering researchers in their drug discovery endeavors.
Physicochemical Properties and Specifications
A summary of the key physicochemical properties for Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate is provided in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value |
| CAS Number | 1086394-74-2 |
| Molecular Formula | C₁₅H₂₀N₂O₂ |
| Molecular Weight | 260.33 g/mol |
| Appearance | Typically a colorless to pale yellow oil or solid |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |
Synthesis of Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: A Multi-Step Approach
The synthesis of the title compound can be logically approached in two main stages: the construction of the core 2,7-diazaspiro[4.4]nonane scaffold, followed by the selective protection of one of the secondary amines with a benzyloxycarbonyl (Cbz) group.
Part 1: Synthesis of the 2,7-Diazaspiro[4.4]nonane Core
Several synthetic routes to the 2,7-diazaspiro[4.4]nonane core have been reported. One effective method involves the reductive cyclization of a suitably substituted pyrrolidine derivative. A representative synthesis is outlined below, starting from methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate.[1]
-
Reaction Setup: In a high-pressure hydrogenation vessel, combine methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate (1 equivalent) and Raney Nickel (approximately 4:1 w/w ratio of starting material to catalyst) in methanol.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (H₂) to 50 psi.
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete (monitoring by TLC or LC-MS is recommended).
-
Work-up: Carefully filter the reaction mixture to remove the Raney Nickel catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one, which can be further purified by recrystallization from a suitable solvent like ethanol.[1]
The subsequent reduction of the lactam and debenzylation would yield the free 2,7-diazaspiro[4.4]nonane.
Part 2: Selective N-Protection with Benzyl Chloroformate
The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal by catalytic hydrogenolysis.[2] The selective mono-protection of a diamine can be achieved by carefully controlling the stoichiometry of the reagents.
-
Dissolution: Dissolve 2,7-diazaspiro[4.4]nonane (1 equivalent) in a suitable solvent such as dichloromethane or a biphasic system of an organic solvent and aqueous sodium carbonate solution at 0 °C.
-
Addition of Cbz-Cl: Slowly add a solution of benzyl chloroformate (Cbz-Cl, approximately 1.0-1.1 equivalents) to the stirred solution of the diamine. Maintaining a low temperature is crucial to control the reactivity and enhance selectivity.
-
Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench any remaining benzyl chloroformate with a suitable reagent if necessary. If a biphasic system is used, separate the organic layer. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate.[3]
Causality Behind Experimental Choices: The use of a carefully controlled amount of benzyl chloroformate is critical for achieving mono-protection. The secondary amine is a nucleophile that attacks the electrophilic carbonyl carbon of benzyl chloroformate.[2] By using a slight excess of the diamine or by slow addition of the protecting agent at low temperatures, the probability of di-protection is minimized. The basic conditions (e.g., sodium carbonate) are necessary to neutralize the hydrochloric acid byproduct of the reaction.
Caption: Synthetic workflow for Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate.
Characterization and Spectroscopic Analysis
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the benzyl group.- Benzylic Protons: A singlet around 5.1 ppm for the two protons of the -CH₂- group of the benzyl moiety.- Spirocyclic Protons: A series of multiplets in the aliphatic region (typically 1.5-3.5 ppm) corresponding to the protons of the two five-membered rings. The complexity of these signals is due to the rigid, non-planar structure of the spirocycle.- N-H Proton: A broad singlet for the proton on the unprotected nitrogen, which may be exchangeable with D₂O. |
| ¹³C NMR | - Carbonyl Carbon: A signal around 155 ppm for the carbonyl carbon of the carbamate.- Aromatic Carbons: Signals in the range of 127-137 ppm for the carbons of the phenyl ring.- Benzylic Carbon: A signal around 67 ppm for the -CH₂- carbon of the benzyl group.- Spiro Carbon: A unique signal for the quaternary spiro carbon.- Aliphatic Carbons: Several signals in the aliphatic region for the remaining carbons of the diazaspiro[4.4]nonane core. |
| IR Spectroscopy | - N-H Stretch: A peak around 3300-3400 cm⁻¹ corresponding to the stretching vibration of the secondary amine.- C=O Stretch: A strong absorption band around 1690-1710 cm⁻¹ for the carbonyl group of the carbamate.- C-N Stretch: Bands in the region of 1200-1350 cm⁻¹.- Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) should be observed at m/z corresponding to the molecular weight of the compound (260.33). |
Applications in Drug Discovery and Medicinal Chemistry
The 2,7-diazaspiro[4.4]nonane scaffold is a privileged structure in medicinal chemistry. Its rigid conformation allows for the precise positioning of substituents to interact with biological targets. While specific applications of Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate are often proprietary and found within patent literature, the utility of the closely related 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold in the development of potent antimycobacterial agents highlights the potential of this class of compounds.[4]
In a notable study, derivatives of 2-benzyl-2,7-diazaspiro[3.5]nonane were incorporated into benzothiazinones, leading to compounds with potent activity against Mycobacterium tuberculosis and other nontuberculous mycobacteria.[4] The diazaspiro moiety was found to be a key structural element for enhancing the activity of these DprE1 inhibitors. This suggests that Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate can serve as a valuable starting material for the synthesis of libraries of compounds to be screened for a variety of biological activities, including but not limited to antibacterial, antiviral, and CNS-active agents.
The presence of the Cbz protecting group allows for the selective elaboration of the unprotected nitrogen atom. This free amine can be acylated, alkylated, or used in other coupling reactions to introduce a diverse range of substituents, enabling the exploration of the structure-activity relationship (SAR) of the resulting compounds.
Caption: Drug discovery workflow utilizing the title compound.
Conclusion and Future Perspectives
Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate is a strategically important building block for the synthesis of novel compounds with potential therapeutic applications. Its synthesis, while multi-stepped, relies on well-established chemical transformations. The rigid spirocyclic core, combined with the versatility of the Cbz protecting group, provides a powerful platform for the generation of diverse chemical libraries for drug discovery. As the demand for novel therapeutic agents with improved efficacy and selectivity continues to grow, the exploration of unique three-dimensional scaffolds like the 2,7-diazaspiro[4.4]nonane system will undoubtedly play a crucial role in the future of medicinal chemistry.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 135565719, Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate. [Link]
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PrepChem. Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. [Link]
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Guo, H. M. (2011). 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2517. [Link]
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Zhang, L., et al. (2011). Tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o3492. [Link]
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Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
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Pittelkow, M., et al. (2007). Mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Organic Syntheses, 84, 1-11. [Link]
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Capot Chemical. 1086394-74-2 | benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate. [Link]
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Li, Y., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry. [Link]
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Fundamental Characterization of Cbz-Protected Diazaspiro[4.4]nonane: A Senior Application Scientist's Perspective
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The diazaspiro[4.4]nonane scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into novel therapeutic agents due to its rigid, three-dimensional architecture. The strategic use of protecting groups is paramount in the synthesis of complex molecules based on this core. This guide provides an in-depth technical overview of the fundamental characterization of a key intermediate: Cbz-protected diazaspiro[4.4]nonane. From the perspective of a Senior Application Scientist, this document moves beyond mere procedural descriptions to elucidate the causality behind experimental choices, ensuring a robust, self-validating approach to structural confirmation. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Single-Crystal X-ray Crystallography to achieve an unambiguous structural assignment, providing field-proven insights and detailed protocols for each technique.
Introduction: The Strategic Importance of the Cbz-Diazaspiro[4.4]nonane Core
The 1-azaspiro[4.4]nonane ring system is a core component of various biologically active natural products and synthetic compounds, including agonists for nicotinic acetylcholine receptors and potential anticancer agents.[1] The introduction of a second nitrogen atom to form the diazaspiro[4.4]nonane skeleton further expands the chemical space, offering additional vectors for substitution and modulation of physicochemical properties.
The carboxybenzyl (Cbz or Z) group is a classic and versatile protecting group for amines.[2][3] Its selection is often deliberate; it is stable under a wide range of conditions but can be cleanly removed via catalytic hydrogenation, a method orthogonal to many other protecting groups like Boc.[2][4] Therefore, a Cbz-protected diazaspiro[4.4]nonane is a critical building block, enabling selective functionalization at the unprotected nitrogen atom.[5]
An unequivocal and comprehensive characterization of this intermediate is not merely a procedural formality; it is the foundation upon which subsequent, often complex, synthetic campaigns are built. An error in structural assignment at this stage can lead to the squandering of significant resources. This guide establishes an integrated and authoritative workflow for this purpose.
Integrated Spectroscopic & Crystallographic Workflow
A multi-faceted approach is essential for a self-validating characterization. No single technique provides the complete picture. We employ a logical progression from solution-state structure and functional group analysis to elemental composition and, ultimately, definitive solid-state 3D structure.
Caption: Integrated workflow for the characterization of Cbz-diazaspiro[4.4]nonane.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
Expertise & Experience: Why NMR is the First Step
NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of protons and carbons.[6] For Cbz-protected diazaspiro[4.4]nonane, ¹H NMR confirms the presence of the benzyl group and the protons on the spirocyclic core, while ¹³C NMR identifies all unique carbon atoms, including the critical carbamate carbonyl.
-
Causality: We begin with NMR because it provides the constitutional framework of the molecule. The chemical shifts are highly sensitive to the electronic environment, and coupling patterns reveal which protons are adjacent to one another, allowing us to "walk" through the spin system of the spirocyclic core. 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) are not just for complex molecules; they serve as a self-validating system, confirming the assignments made from 1D spectra.[7]
Data Presentation: Expected NMR Spectral Data
The following table summarizes the anticipated chemical shifts for a representative benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate structure. Actual shifts will vary based on substitution and solvent.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Rationale & Key Features |
| Aromatic (C₆H₅) | ~7.35 (multiplet, 5H) | ~127-128, ~136 (ipso) | Characteristic signals for the phenyl ring of the Cbz group. |
| Benzylic CH₂ (C₆H₅CH₂ O) | ~5.15 (singlet, 2H) | ~67 | A key singlet integrating to 2 protons, confirming the benzylic methylene. Its downfield shift is due to the adjacent oxygen. |
| Carbamate Carbonyl (C =O) | N/A | ~155 | A deshielded carbon signal, characteristic of a carbamate.[8] Its presence is crucial for confirming successful Cbz protection. Lack of direct proton attachment means it will be a singlet of lower intensity. |
| Spirocyclic CH₂ groups | ~1.8 - 3.6 (multiplets) | ~25 - 60 | A complex region of overlapping multiplets corresponding to the protons of the two five-membered rings. 2D NMR is essential for definitive assignment.[1][9] |
| Spirocenter Carbon (C ) | N/A | ~70-80 | The quaternary spiro carbon, a key structural feature. It will appear as a weak singlet in the ¹³C NMR spectrum. |
| N-H (if present on second nitrogen) | Broad, variable | N/A | A broad singlet that may exchange with D₂O. Its chemical shift is highly dependent on concentration and solvent.[10] |
Experimental Protocol: Acquiring High-Quality NMR Spectra
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d is often a good first choice for its solubilizing power and chemical shift range.[1]
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum. A 30° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient for qualitative analysis.[8]
-
Ensure proper shimming of the magnetic field to obtain sharp peaks and good resolution.
-
Integrate all signals and reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom.[7]
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio, especially for quaternary carbons (like the spirocenter and carbonyl) which have longer relaxation times and no Nuclear Overhauser Effect (nOe) enhancement.[8]
-
-
2D NMR (COSY & HSQC):
-
Acquire a COSY spectrum to establish ¹H-¹H coupling networks within the spirocyclic rings.
-
Acquire an HSQC spectrum to correlate each proton signal with its directly attached carbon, providing unambiguous C-H assignments.[7]
-
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: A Rapid and Essential Check
While NMR maps the molecular skeleton, IR spectroscopy provides a quick and non-destructive confirmation of the key functional groups.[6] For this molecule, the most critical absorption is the carbamate carbonyl (C=O) stretch, which provides definitive evidence of the Cbz group's presence. The N-H stretch of the second amine (if unprotected) is also a key diagnostic peak.
-
Causality: The vibrational frequencies of chemical bonds are highly characteristic. The C=O bond in a carbamate has a strong, sharp absorption in a predictable region of the spectrum, distinct from other carbonyls like ketones or esters. This makes IR a trustworthy method for confirming the successful installation of the protecting group.[11]
Data Presentation: Characteristic IR Absorptions
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance | Significance |
| N-H Stretch | 3300 - 3500 | Medium, sharp | Confirms the presence of the secondary amine (if unprotected). Primary amines would show two bands.[10] |
| C-H Stretch (Aromatic) | > 3000 | Medium to weak | Indicates the C-H bonds of the phenyl ring. |
| C-H Stretch (Aliphatic) | < 3000 | Strong | Indicates the C-H bonds of the spirocyclic core and the benzylic CH₂. |
| C=O Stretch (Carbamate) | 1680 - 1720 | Strong, sharp | This is the key diagnostic peak. Its presence is strong evidence for the Cbz group. The exact position can be influenced by hydrogen bonding.[11][12][13] |
| C-N Stretch | 1200 - 1350 | Medium | Corresponds to the stretching of the carbon-nitrogen bonds within the carbamate and the cyclic amines. |
Experimental Protocol: Attenuated Total Reflectance (ATR)
The modern ATR-FTIR method is preferred for its simplicity and speed, requiring minimal sample preparation.[14]
-
Background Scan: Ensure the ATR crystal (typically diamond) is clean. Run a background spectrum to account for atmospheric CO₂ and H₂O.[15]
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.[15]
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.[16]
-
Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) and a soft wipe after analysis.
High-Resolution Mass Spectrometry (HRMS): The Elemental Formula
Expertise & Experience: Beyond Molecular Weight
HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula.[17][18] This is a critical, self-validating step. If the experimentally determined exact mass matches the theoretical mass for the expected formula (e.g., C₁₅H₂₀N₂O₂) within a narrow tolerance (typically < 5 ppm), it provides very high confidence in the molecular composition.
-
Causality: The choice of a "soft" ionization technique like Electrospray Ionization (ESI) is deliberate. It minimizes fragmentation, ensuring a strong signal for the protonated molecular ion [M+H]⁺. Furthermore, the presence of two nitrogen atoms dictates that the molecule will have an even nominal molecular weight, and its [M+H]⁺ ion will have an odd m/z value, consistent with the "Nitrogen Rule".[19][20] Fragmentation patterns, such as the characteristic alpha-cleavage adjacent to the nitrogen atoms, can provide additional structural clues.[21]
Data Presentation: Expected Mass Spectrometric Data
For a parent compound with the formula C₁₅H₂₀N₂O₂:
| Ion | Theoretical Exact Mass (m/z) | Expected Observation |
| [M] | 260.1525 | Even nominal mass, consistent with two nitrogen atoms. |
| [M+H]⁺ | 261.1603 | The primary ion observed with ESI in positive mode. The measured mass should be within 5 ppm of this value. |
| [M+Na]⁺ | 283.1422 | Often observed as a sodium adduct, providing further confirmation. |
Experimental Protocol: LC-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL in the mobile phase.[22]
-
Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. This is highly effective for molecules containing basic nitrogen atoms.
-
Mass Analysis: Use a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.[23]
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion.
-
Use the instrument's software to calculate the elemental composition based on the measured exact mass.
-
Compare the measured mass to the theoretical mass and calculate the mass error in parts-per-million (ppm). A value below 5 ppm is considered excellent confirmation.[24]
-
Caption: Workflow for High-Resolution Mass Spectrometry (HRMS) analysis.
Single-Crystal X-ray Crystallography: The Definitive Structure
Expertise & Experience: The Unambiguous Answer
X-ray crystallography is the gold standard for molecular structure determination.[25][26] It provides a precise three-dimensional map of the atoms in the solid state, revealing exact bond lengths, bond angles, and, crucially, the stereochemistry of the spirocenter.[27][28] While other techniques provide evidence, a high-quality crystal structure is considered definitive proof.
-
Causality: The process relies on the diffraction of X-rays by the ordered lattice of a single crystal.[28][29] The resulting diffraction pattern is mathematically deconstructed to generate an electron density map, from which the atomic positions are determined.[30] Obtaining a "good crystal" is often the rate-limiting step, as the quality of the diffraction data is directly dependent on the internal order of the crystal.[26]
Data Presentation: Key Crystallographic Parameters
A crystallographic information file (CIF) will contain a wealth of data. Key parameters to report include:
| Parameter | Example Value | Significance |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the specific symmetry elements within the crystal. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The dimensions of the repeating unit of the crystal lattice.[29] |
| R-factor (R₁) | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |
| Goodness-of-fit (GOF) | ~1.0 | Should be close to 1 for a good model. |
Experimental Protocol: From Molecule to Model
-
Crystal Growth: This is the most critical and often challenging step.[30]
-
Method: Slow evaporation of a saturated solution is a common starting point.
-
Solvent System: Screen various solvents and solvent mixtures (e.g., ethyl acetate/hexanes, methanol, acetone). The goal is to find a system where the compound is soluble but will slowly precipitate upon a change in conditions (evaporation or cooling).[9]
-
Technique: Dissolve the compound in a minimal amount of the chosen solvent in a small vial. Loosely cap the vial and leave it undisturbed in a vibration-free environment.
-
-
Crystal Selection & Mounting:
-
Examine the resulting crystals under a microscope. Select a single, well-formed crystal with sharp edges and no visible defects, typically 0.1-0.3 mm in size.[29]
-
Carefully mount the crystal on a goniometer head.
-
-
Data Collection:
-
Place the mounted crystal on the diffractometer. A stream of cold nitrogen (~100 K) is typically used to minimize thermal motion and radiation damage.
-
The instrument rotates the crystal while irradiating it with a monochromatic X-ray beam, collecting thousands of diffraction spots on a detector.[27]
-
-
Structure Solution & Refinement:
-
Specialized software is used to process the diffraction data to determine the unit cell and space group.
-
The "phase problem" is solved to generate an initial electron density map and build a molecular model.
-
This model is then refined against the experimental data to optimize atomic positions and thermal parameters until the R-factor converges at a low value.[29]
-
Conclusion: A Triad of Corroborating Evidence
The fundamental characterization of Cbz-protected diazaspiro[4.4]nonane is complete and trustworthy only when data from multiple, orthogonal techniques are in full agreement.
-
NMR Spectroscopy defines the molecular framework and connectivity in solution.
-
IR Spectroscopy provides rapid confirmation of the essential carbamate functional group.
-
High-Resolution Mass Spectrometry verifies the exact elemental composition.
-
X-ray Crystallography delivers the definitive, unambiguous three-dimensional structure in the solid state.
By following this integrated, logic-driven approach, researchers, scientists, and drug development professionals can establish the structure of this key synthetic intermediate with the highest degree of confidence, ensuring the integrity and success of their subsequent research endeavors.
References
-
Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]
-
Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved from [Link]
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University of York. (n.d.). Single Crystal X-ray Diffraction - Chemistry Teaching Labs. Retrieved from [Link]
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Infinita Lab. (n.d.). High-Resolution Mass Spectrometry (HRMS) Analysis. Retrieved from [Link]
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Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]
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Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from [Link]
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Janardhanam, S., et al. (1993). Synthesis of Spirodiones and Their Structure Determination by X-Ray Crystallography. Synthetic Communications, 23(3). Retrieved from [Link]
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Correa-Londoño, G. A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. Molecules, 24(24), 4596. Retrieved from [Link]
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Paulo, J. A., et al. (2015). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Journal of the American Society for Mass Spectrometry, 26(9), 1499–1509. Retrieved from [Link]
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Han, H., et al. (1996). Design, synthesis, and x-ray crystallographic analysis of two novel spirolactam systems as .beta.-turn mimics. The Journal of Organic Chemistry, 61(19), 6499–6508. Retrieved from [Link]
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Gunawan, G., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234. Retrieved from [Link]
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He, Y., et al. (2018). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. The Journal of Physical Chemistry Letters, 9(12), 3331–3335. Retrieved from [Link]
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Krawczyk, H., et al. (2007). 1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic and (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acids. Acta Crystallographica Section C: Crystal Structure Communications, 63(Pt 10), o590–o594. Retrieved from [Link]
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A Comprehensive Spectroscopic and Structural Elucidation Guide to Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
Introduction
Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate is a unique spirocyclic compound featuring a protected diamine core. Spirocycles are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures that can effectively probe biological space. The benzyl carbamate protecting group is a common feature in synthetic chemistry, allowing for selective manipulation of nitrogen atoms.[1] This guide provides an in-depth analysis of the expected spectroscopic characteristics of Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate, offering a predictive framework for researchers and drug development professionals. While direct experimental data for this specific molecule is not widely published, this document synthesizes information from analogous structures to provide a robust, predictive guide to its spectral features.
Molecular Structure and Key Features
The structure of Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate consists of a central spirocyclic diaza-alkane core with a benzyl carbamate group attached to one of the nitrogen atoms. This structure presents several key features that will be reflected in its spectroscopic data: the aromatic benzyl group, the carbamate linkage, and the two distinct pyrrolidine rings of the spiro-system.
Caption: Molecular structure of Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate is predicted to show distinct signals for the aromatic protons, the benzylic methylene protons, and the protons of the spirocyclic core.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.30 - 7.40 | Multiplet | 5H | Aromatic protons (Ph-H) | Typical range for monosubstituted benzene rings.[2] |
| ~ 5.11 | Singlet | 2H | Benzylic protons (O-CH₂-Ph) | Characteristic singlet for benzylic protons in benzyl carbamates.[2] |
| ~ 3.20 - 3.60 | Multiplet | 4H | Protons on carbons adjacent to N2 | Deshielded by the electron-withdrawing carbamate group. |
| ~ 2.80 - 3.10 | Multiplet | 4H | Protons on carbons adjacent to N7 | Standard chemical shift for protons alpha to an amine. |
| ~ 1.70 - 2.10 | Multiplet | 4H | Protons on carbons beta to nitrogens | Aliphatic protons in a five-membered ring. |
| ~ 2.5 (broad) | Singlet | 1H | Amine proton (N-H) | Broad signal due to quadrupolar relaxation and exchange. |
Expert Insights & Causality
-
Aromatic Region: The five protons of the phenyl group are expected to appear as a complex multiplet in the range of δ 7.30-7.40 ppm, a characteristic feature of the benzyl group.[2]
-
Benzylic Protons: A sharp singlet at approximately δ 5.11 ppm is predicted for the two benzylic protons. Their chemical equivalence arises from the free rotation around the O-CH₂ bond.[2]
-
Spirocyclic Core: The protons on the spirocyclic core will exhibit complex splitting patterns due to diastereotopicity. The protons on the pyrrolidine ring bearing the benzyl carbamate will be deshielded compared to the protons on the other ring. Specifically, the protons on the carbons alpha to the carbamate nitrogen (N2) are expected in the δ 3.20-3.60 ppm range, while those alpha to the secondary amine nitrogen (N7) will likely appear around δ 2.80-3.10 ppm. The remaining methylene protons, beta to the nitrogens, are predicted to be in the δ 1.70-2.10 ppm range. These assignments are based on the known spectra of pyrrolidine derivatives.[3]
-
Amine Proton: The N-H proton of the secondary amine is expected to be a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 155.0 | Carbonyl carbon (C=O) | Typical chemical shift for a carbamate carbonyl. |
| ~ 136.0 | Quaternary aromatic carbon (ipso-C) | The aromatic carbon attached to the O-CH₂ group. |
| ~ 128.5 | Aromatic CH carbons | Characteristic signals for the phenyl ring carbons. |
| ~ 67.0 | Benzylic carbon (O-CH₂) | Typical shift for the benzylic carbon in a benzyl ester. |
| ~ 65.0 | Spirocyclic carbon (C5) | The spiro-carbon atom, a quaternary center. |
| ~ 50.0 | Carbons adjacent to N7 | Standard chemical shift for carbons alpha to a secondary amine. |
| ~ 45.0 | Carbons adjacent to N2 | Shielded compared to the C-N7 carbons due to the carbamate. |
| ~ 35.0 | Carbons beta to nitrogens | Aliphatic carbons in the pyrrolidine rings. |
Expert Insights & Causality
-
Carbonyl Carbon: The carbamate carbonyl carbon is expected to resonate at approximately δ 155.0 ppm.
-
Aromatic Carbons: The aromatic carbons of the benzyl group will appear in the δ 127-136 ppm range. The ipso-carbon, attached to the benzylic group, will be the most downfield of these.
-
Benzylic Carbon: The benzylic carbon (O-CH₂) is predicted around δ 67.0 ppm.
-
Spirocyclic Carbons: The unique spiro-carbon is expected at approximately δ 65.0 ppm. The carbons adjacent to the two different nitrogen atoms will have distinct chemical shifts. Based on data for pyrrolidine, the carbons alpha to the secondary amine (N7) are predicted around δ 50.0 ppm, while those alpha to the carbamate nitrogen (N2) will be slightly upfield around δ 45.0 ppm.[4][5] The beta carbons are expected around δ 35.0 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3350 - 3250 (broad) | N-H stretch | Secondary amine |
| 3030 | C-H stretch | Aromatic |
| 2950 - 2850 | C-H stretch | Aliphatic |
| 1700 - 1680 | C=O stretch | Carbamate |
| 1600, 1495, 1450 | C=C stretch | Aromatic ring |
| 1250 | C-N stretch | Amine/Carbamate |
| 1100 | C-O stretch | Ester |
Expert Insights & Causality
-
N-H Stretch: A broad absorption band in the region of 3350-3250 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine.[6]
-
C=O Stretch: A strong, sharp peak between 1700-1680 cm⁻¹ is expected for the carbonyl group of the benzyl carbamate.[2]
-
C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be observed below 3000 cm⁻¹.
-
Aromatic C=C Stretches: The characteristic absorptions for the aromatic ring will be seen at approximately 1600, 1495, and 1450 cm⁻¹.
-
C-N and C-O Stretches: The fingerprint region will contain C-N and C-O stretching vibrations, expected around 1250 cm⁻¹ and 1100 cm⁻¹, respectively.[2]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns.
| Predicted m/z | Fragment Ion | Interpretation |
| 260 | [M]⁺ | Molecular ion |
| 169 | [M - C₇H₇]⁺ | Loss of the benzyl group |
| 108 | [C₇H₈O]⁺ | Benzyl alcohol cation |
| 91 | [C₇H₇]⁺ | Tropylium ion (base peak) |
| 70 | [C₄H₈N]⁺ | Pyrrolidinyl fragment |
Expert Insights & Causality
-
Molecular Ion: The molecular ion peak [M]⁺ is expected at m/z 260, corresponding to the molecular weight of the compound.
-
Major Fragmentation Pathways: The most prominent fragmentation is the cleavage of the benzylic C-O bond, leading to the formation of the highly stable tropylium ion at m/z 91, which is often the base peak in the spectra of benzyl-containing compounds.[7] Another likely fragmentation is the loss of the benzyl group to give a fragment at m/z 169. Fragmentation of the spirocyclic core can lead to a pyrrolidinyl fragment at m/z 70.[8]
Caption: Predicted key fragmentation pathways in EI-MS.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire at least 16 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 250 ppm.
-
Use a 45-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.
-
-
Data Processing: Process the raw data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via a direct insertion probe for solid samples or via Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range of m/z 40-400 to ensure detection of the molecular ion and significant fragments.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
This guide provides a detailed, predictive analysis of the spectroscopic data for Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate. By leveraging data from structurally related compounds, we have established a solid framework for the interpretation of its ¹H NMR, ¹³C NMR, IR, and MS spectra. These insights are invaluable for researchers in confirming the synthesis of this molecule and for its characterization in various stages of drug discovery and development.
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solubility profile of Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate in organic solvents
An In-Depth Technical Guide to the Solubility Profile of Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its journey through the drug development pipeline, affecting everything from reaction kinetics in synthesis to bioavailability in final formulations. This technical guide provides a comprehensive framework for determining and understanding the solubility profile of Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into the theoretical principles governing its solubility based on its unique molecular structure, present a robust, step-by-step experimental protocol for accurate solubility determination using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis, and discuss best practices for data interpretation and reporting in line with Good Laboratory Practices (GLP).
Introduction: The Critical Role of Solubility Profiling
Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate is a spirocyclic diamine derivative. Its rigid, three-dimensional scaffold is a desirable feature in modern drug design for exploring novel chemical space and optimizing ligand-receptor interactions. The presence of a protected amine (the benzyl carboxylate group) and a free secondary amine provides versatile handles for further chemical modification.
Before this molecule can be effectively utilized in synthetic routes or formulated into a drug candidate, a thorough understanding of its solubility in various organic solvents is paramount. A comprehensive solubility profile provides essential insights for:
-
Process Chemistry: Selecting appropriate solvents for reaction media, crystallization, and purification, thereby optimizing yield, purity, and process efficiency.
-
Pre-formulation Studies: Identifying potential solvent systems for creating stable liquid formulations or for use in amorphous solid dispersions to enhance bioavailability.[1][2]
-
Analytical Method Development: Choosing suitable diluents for sample preparation in chromatographic and spectroscopic analyses.
This guide serves as a practical resource for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and the field-proven methodologies required to generate a reliable and comprehensive solubility profile for this compound.
Theoretical Framework: Predicting Solubility from Molecular Structure
The principle of "like dissolves like" is the cornerstone of solubility prediction.[3][4] This means that solutes tend to dissolve in solvents with similar intermolecular forces.[4] To predict the solubility of Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate (Molecular Formula: C₁₅H₂₀N₂O₂), we must first analyze its key structural features and their potential interactions.
-
Polarity and Hydrogen Bonding: The molecule possesses several polar features: two nitrogen atoms and two oxygen atoms in the carboxylate group. The secondary amine (-NH-) is a hydrogen bond donor, while the carbonyl oxygen (C=O), the ester oxygen (-O-), and both nitrogen atoms can act as hydrogen bond acceptors. These features suggest a propensity for favorable dipole-dipole interactions and hydrogen bonding with polar solvents.[5][6]
-
Aromatic and Aliphatic Regions: The benzyl group provides a large, nonpolar, aromatic region capable of engaging in π-π stacking and van der Waals interactions. The spirocyclic alkane framework is also nonpolar and hydrophobic. These regions will favor interactions with nonpolar or moderately polar solvents.[7]
Based on this analysis, we can make qualitative predictions about its solubility behavior.
Logical Flow for Solubility Prediction```dot
Caption: Workflow for solubility determination.
Conclusion
Determining the solubility profile of a key molecule like Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate is not a perfunctory task but a foundational step in the drug development process. By combining a theoretical understanding of its molecular structure with rigorous, validated experimental techniques such as the shake-flask method coupled with HPLC analysis, researchers can generate high-quality, reliable data. This data is indispensable for making informed decisions in process development, formulation science, and analytical chemistry, ultimately accelerating the path from discovery to application. Adherence to Good Laboratory Practices throughout this process is non-negotiable and ensures the integrity of the data generated.
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conformational analysis of 2,7-diazaspiro[4.4]nonane derivatives
An In-depth Technical Guide to the Conformational Analysis of 2,7-Diazaspiro[4.4]nonane Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The 2,7-diazaspiro[4.4]nonane scaffold is a rigid, three-dimensional structural motif that has garnered significant attention in medicinal chemistry.[1][2] Its unique topology provides a fixed orientation for appended pharmacophoric groups, making it a privileged scaffold for developing novel therapeutics targeting the central nervous system (CNS) and for applications in oncology and metabolic diseases.[1][3] A profound understanding of the conformational preferences of this core structure is paramount for rational drug design, as the spatial arrangement of substituents directly dictates molecular recognition and biological activity. This guide provides a comprehensive overview of the principal experimental and computational methodologies employed to elucidate the conformational landscape of 2,7-diazaspiro[4.4]nonane derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.
The Structural Significance of the 2,7-Diazaspiro[4.4]nonane Core
The 2,7-diazaspiro[4.4]nonane framework consists of two pyrrolidine rings fused at a central quaternary carbon atom, the spirocenter. This arrangement imparts significant conformational rigidity compared to more flexible aliphatic diamines. The motional restrictions of the pyrrolidine rings, similar to those in the well-studied amino acid proline, allow them to adopt distinct puckered conformations, primarily envelope (E) and twist (T) forms.[4][5] The relative orientation of these two rings and the puckering of each ring define the overall three-dimensional shape of the molecule. Substituents on the nitrogen or carbon atoms can further influence these conformational equilibria through steric and stereoelectronic effects, making a detailed analysis essential for understanding structure-activity relationships (SAR).[6]
Caption: Core structure of 2,7-diazaspiro[4.4]nonane highlighting the spirocenter.
Experimental Approaches to Conformational Elucidation
A multi-faceted experimental approach is crucial for a complete understanding of the conformational behavior in both solution and solid states.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Picture
NMR spectroscopy is the most powerful technique for studying the conformation and dynamics of molecules in solution, which often mimics the physiological environment.[7][8]
Expertise & Causality: The choice of NMR experiments is dictated by the specific conformational questions being asked. Standard 1D ¹H and ¹³C NMR provide initial information on the chemical environment and symmetry of the molecule. For a deeper analysis, 2D experiments are indispensable. For instance, ¹H-¹H COSY experiments reveal proton-proton coupling networks, while NOESY or ROESY experiments provide information about through-space proximity, which is critical for defining the relative orientation of substituents and the overall molecular fold.[8] The magnitude of three-bond proton-proton coupling constants (³JHH) is particularly valuable, as it can be related to the dihedral angle between the protons via the Karplus equation, offering quantitative insight into ring puckering.
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified 2,7-diazaspiro[4.4]nonane derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical, as polarity can influence conformational equilibria.
-
1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra to confirm the structure and assess sample purity.
-
2D Homonuclear Correlation (¹H-¹H COSY): Run a gradient-selected COSY experiment to establish the spin systems within each pyrrolidine ring and assign proton resonances.
-
2D Heteronuclear Correlation (HSQC/HMQC): Acquire an HSQC or HMQC spectrum to correlate each proton with its directly attached carbon atom, aiding in the unambiguous assignment of both ¹H and ¹³C resonances.
-
Through-Bond Long-Range Correlation (HMBC): An HMBC experiment is used to observe correlations between protons and carbons separated by two or three bonds, which is essential for confirming the connectivity around the spirocenter and assigning quaternary carbons.
-
Through-Space Correlation (NOESY/ROESY): Acquire a 2D NOESY (for larger molecules or when chemical exchange is slow) or ROESY (for medium-sized molecules) spectrum. The presence of cross-peaks between protons that are not directly bonded indicates they are close in space (typically < 5 Å), providing key constraints for determining the stereochemistry and preferred conformation.
-
Data Analysis: Integrate cross-peak volumes in NOESY spectra to estimate interproton distances. Measure ³JHH coupling constants from the high-resolution 1D ¹H spectrum to calculate dihedral angles.
X-ray Crystallography: The Solid-State Benchmark
X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[2][9] This technique is invaluable for definitively determining bond lengths, bond angles, and the precise puckering of the rings.[2]
Expertise & Causality: While NMR reveals the dynamic, averaged conformation in solution, crystallography shows a single, low-energy conformer packed in a crystal lattice. This is a self-validating system because the resulting structure must be consistent with the observed diffraction pattern. Comparing the solid-state structure with solution-state NMR data can reveal whether the molecule maintains a single rigid conformation across different phases or if it exhibits conformational flexibility in solution.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the derivative suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). Crystals should be well-formed and typically 0.1-0.3 mm in each dimension.
-
Data Collection: Mount a suitable crystal on a diffractometer. A stream of cold nitrogen (e.g., at 100 K) is typically used to minimize thermal motion and radiation damage. X-rays are directed at the crystal, and the resulting diffraction pattern is recorded by a detector.[9]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map and atomic model. This model is then "refined" to best fit the experimental data.
-
Data Analysis: The final refined structure provides precise atomic coordinates, from which bond lengths, bond angles, torsional angles, and ring puckering parameters can be calculated.
Table 1: Comparative Crystallographic Data of 2,7-Diazaspiro[4.4]nonane Derivatives
| Parameter | tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate[10] | 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one[11] |
| Formula | C₁₂H₂₀N₂O₃ | C₁₄H₁₈N₂O |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| Ring 1 Pucker | Envelope (C3 as flap) | Envelope (N atom as flap) |
| Ring 2 Pucker | Envelope (C5 as flap) | Envelope (C atom as flap) |
| Key Feature | N—H⋯O hydrogen bonds link molecules into chains. | Dihedral angle between the two ring planes is 80.46°. |
graph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];subgraph "cluster_0" { label = "Conformational Analysis Workflow"; bgcolor="#FFFFFF"; fontcolor="#202124";
start [label="Synthesized Derivative", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; subgraph "cluster_1" { label = "Solution-State Analysis"; bgcolor="#E8F0FE"; nmr [label="NMR Spectroscopy\n(¹H, ¹³C, COSY, NOESY)"]; nmr_data [label="Coupling Constants\nInterproton Distances\nChemical Shifts", shape=note, fillcolor="#FBBC05"]; nmr -> nmr_data; } subgraph "cluster_2" { label = "Solid-State Analysis"; bgcolor="#E6F4EA"; xray [label="X-ray Crystallography"]; xray_data [label="Bond Lengths & Angles\nRing Puckering\nTorsional Angles", shape=note, fillcolor="#FBBC05"]; xray -> xray_data; } start -> nmr [lhead="cluster_1"]; start -> xray [lhead="cluster_2"]; synthesis [label="Synthesized View of Conformation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; nmr_data -> synthesis [label="Dynamic Average"]; xray_data -> synthesis [label="Static Snapshot"];
} }graph "Computational_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];subgraph "cluster_main" { label = "Computational Analysis Workflow"; bgcolor="#FFFFFF"; fontcolor="#202124";
start [label="Initial 3D Structure", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dft [label="DFT Geometry Optimization\n(e.g., B3LYP/6-31G*)"]; freq [label="Frequency Calculation"]; energies [label="Relative Conformer Energies\n(ΔG)", shape=note, fillcolor="#FBBC05"]; md_setup [label="MD Simulation Setup\n(Force Field, Solvent Box)"]; md_run [label="Run MD Simulation\n(10-100 ns)"]; md_analysis [label="Trajectory Analysis\n(RMSD, Dihedral Plots)", shape=note, fillcolor="#FBBC05"]; conclusion [label="Predicted Conformational\nPopulations & Dynamics", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; start -> dft; dft -> freq; freq -> energies; dft -> md_setup [style=dashed, label="Use lowest energy\nconformer"]; md_setup -> md_run; md_run -> md_analysis; energies -> conclusion; md_analysis -> conclusion;
} }
Caption: Workflow for computational conformational analysis using DFT and MD.
Implications for Rational Drug Design
The ultimate goal of conformational analysis is to inform the design of more potent and selective drug candidates. The rigid nature of the 2,7-diazaspiro[4.4]nonane scaffold means that its conformational preferences pre-organize appended functional groups into specific spatial orientations.
-
Binding Affinity: By understanding the lowest energy conformation, medicinal chemists can design derivatives where the pharmacophoric elements (e.g., hydrogen bond donors/acceptors, aromatic rings) are precisely positioned to match the binding site of a biological target.
-
Selectivity: Different conformers may present different surfaces for molecular recognition. By designing substituents that lock the scaffold into a single, desired conformation, selectivity for a specific target over off-targets can be dramatically improved.
-
Pharmacokinetics: The overall shape and polarity of a molecule, which are dictated by its conformation, influence properties like membrane permeability and metabolic stability.
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2,7-Diaza-spiro[4.4]nonane | C7H14N2 | CID 12691883 - PubChem. PubChem. [Link]
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CAS No : 236406-49-8 | Product Name : tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate. Pharmaffiliates. [Link]
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Insights from molecular dynamics and DFT calculations into the interaction of 1,4-benzodiazepines with 2-hydroxypropyl-βCD in a theoretical study - PubMed Central. (2023). National Institutes of Health. [Link]
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An In-Depth Technical Guide to the Stereochemistry of Substituted Diazaspiro[4.4]nonanes
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The diazaspiro[4.4]nonane scaffold is a privileged structural motif in medicinal chemistry, prized for its rigid, three-dimensional architecture that allows for the precise spatial orientation of substituents. This unique conformational constraint is instrumental in designing ligands with high affinity and selectivity for a diverse range of biological targets. However, the inherent chirality of this spirocyclic system necessitates a thorough understanding and control of its stereochemistry, as different stereoisomers can exhibit profoundly different pharmacological and toxicological profiles. This guide provides a comprehensive overview of the stereochemical nuances of substituted diazaspiro[4.4]nonanes, from the fundamental principles of their stereoisomerism to advanced strategies for their stereoselective synthesis and unambiguous characterization. We will delve into the causality behind experimental choices in synthetic protocols and the self-validating nature of analytical techniques, offering field-proven insights for professionals in drug discovery and development.
The Stereochemical Landscape of Diazaspiro[4.4]nonanes
The defining feature of a spiro compound is the single atom, the spirocenter, that is a constituent of two rings. In the case of diazaspiro[4.4]nonanes, this spirocenter is a quaternary carbon. The presence of this spirocenter, along with other stereogenic centers on the rings, gives rise to a complex stereochemical landscape.
Sources of Chirality
Chirality in substituted diazaspiro[4.4]nonanes can arise from several sources:
-
The Spirocenter: The spiro carbon atom itself can be a stereocenter if the two rings are considered as different substituents and the substitution pattern on each ring lacks a plane of symmetry.
-
Substituents on the Rings: The introduction of substituents on the pyrrolidine or other heterocyclic rings creates additional stereocenters. The relative orientation of these substituents to each other and to the spirocyclic core dictates the overall diastereoisomerism of the molecule.
The interplay between these stereogenic elements can result in a multitude of diastereomers and enantiomers for a given molecular formula.
Caption: Sources of stereoisomerism in substituted diazaspiro[4.4]nonanes.
Stereoselective Synthesis: A Strategic Imperative
The synthesis of single stereoisomers of diazaspiro[4.4]nonanes is a critical challenge in their development as therapeutic agents. The choice of synthetic strategy is paramount in controlling the stereochemical outcome.
Diastereoselective Approaches
The [3+2] cycloaddition of azomethine ylides with dipolarophiles is a powerful method for the construction of the pyrrolidine ring in the diazaspiro[4.4]nonane core. The diastereoselectivity of this reaction can be influenced by several factors:
-
Substrate Control: The steric and electronic properties of the substituents on both the azomethine ylide and the dipolarophile can direct the approach of the reactants, favoring the formation of one diastereomer over another.
-
Catalyst Control: The use of Lewis acids or other catalysts can influence the geometry of the transition state, thereby enhancing diastereoselectivity.[1]
Experimental Protocol: Diastereoselective [3+2] Cycloaddition [1]
-
Reactant Preparation: To a microwave vial, add the olefinic oxindole (1.0 equiv), the cyclic amine (e.g., tetrahydroisoquinoline, 1.3 equiv), and the aryl aldehyde (1.1 equiv).
-
Solvent and Catalyst Addition: Add anhydrous ethanol as the solvent, followed by the addition of benzoic acid (0.5 equiv) as a catalyst.
-
Reaction Execution: Seal the vial and heat the reaction mixture in a microwave reactor to 125 °C for 30 minutes.
-
Work-up and Purification: After cooling, concentrate the reaction mixture under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the desired diastereomer.
-
Characterization: The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture.
Domino radical bicyclization offers an alternative route to the diazaspiro[4.4]nonane skeleton.[2][3] This method often proceeds with a preference for the trans configuration of the newly formed ring junction.[2][3] The stereochemical outcome is dictated by the kinetic and thermodynamic stability of the radical intermediates and transition states.
Enantioselective Strategies
The synthesis of enantiomerically pure diazaspiro[4.4]nonanes requires the use of chiral information during the reaction.
The temporary attachment of a chiral auxiliary to one of the reactants can effectively control the facial selectivity of the key bond-forming step. Subsequent removal of the auxiliary provides the desired enantiomerically enriched product.
The use of a chiral catalyst to create a chiral environment around the reactants is a highly efficient and atom-economical approach to enantioselective synthesis. Chiral Lewis acids, Brønsted acids, and organocatalysts have all been successfully employed in the synthesis of chiral spirocyclic compounds.[4] An enantioselective synthesis of (R)-1-Azaspiro[4.4]nonane-2,6-dione ethylene ketal, a key intermediate for (-)-cephalotaxine, has been achieved with an enantiomeric excess (ee) of ≥ 95%.[5]
Caption: Strategies for the stereoselective synthesis of diazaspiro[4.4]nonanes.
Stereochemical Characterization: Unambiguous Assignment
The definitive assignment of the relative and absolute stereochemistry of substituted diazaspiro[4.4]nonanes is crucial for establishing structure-activity relationships (SAR). A combination of spectroscopic and crystallographic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the relative stereochemistry of diastereomers.
NOESY is a 2D NMR technique that detects through-space correlations between protons that are in close proximity (typically < 5 Å).[6][7] The presence or absence of NOE cross-peaks between specific protons can provide definitive evidence for their relative spatial arrangement.[6][7][8][9] For example, a strong NOE between a substituent on one ring and a substituent on the other can establish their cis or syn relationship.
X-ray Crystallography
Single-crystal X-ray crystallography provides the most unambiguous determination of both the relative and absolute stereochemistry of a molecule.[10] The resulting crystal structure offers a precise three-dimensional map of the atomic positions, bond lengths, and bond angles.
Table 1: Comparative Crystallographic Data of Representative Diazaspiro[4.4]nonane Derivatives
| Compound Name | CCDC Deposition No. | Crystal System | Space Group | Key Stereochemical Features |
| A diazaspiro[4.4]nonane derivative | 2181759 | Monoclinic | P2₁/n | The structure confirms the relative stereochemistry of multiple chiral centers.[11] |
| A phosphine-substituted manganese complex | 934831 | Monoclinic | P2₁/c | While not a diazaspiro[4.4]nonane, this entry demonstrates the type of data available in the CCDC.[12] |
Note: Specific crystallographic data for a wide range of substituted diazaspiro[4.4]nonanes can be accessed through the Cambridge Crystallographic Data Centre (CCDC) using the deposition numbers provided in the primary literature.[13][14][15]
The Impact of Stereochemistry on Biological Activity
The three-dimensional shape of a drug molecule is critical for its interaction with its biological target. As such, the different stereoisomers of a substituted diazaspiro[4.4]nonane can exhibit vastly different biological activities. One enantiomer may be a potent therapeutic agent, while the other may be inactive or even toxic. For example, in a series of spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones, the (2S,4R,6′R*)-diastereomers showed significantly greater antibacterial activity than other diastereomers.[1] Similarly, the biological activity of the natural product 3-Br-acivicin and its derivatives is highly dependent on their stereochemistry, with the natural (5S, αS) isomers being significantly more potent.[16]
The development of stereoselective syntheses and the thorough stereochemical characterization of diazaspiro[4.4]nonane derivatives are therefore not merely academic exercises but are fundamental to the discovery and development of safe and effective new medicines.
Conclusion
The stereochemistry of substituted diazaspiro[4.4]nonanes is a multifaceted and critical aspect of their chemistry and pharmacology. A deep understanding of the principles of stereoisomerism, coupled with the strategic application of stereoselective synthetic methods and rigorous stereochemical characterization, is essential for unlocking the full therapeutic potential of this important class of molecules. The insights and protocols provided in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge and tools necessary to navigate the complex stereochemical landscape of substituted diazaspiro[4.4]nonanes and to accelerate the discovery of novel therapeutics.
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Unlocking the Energetic Landscape: A Technical Guide to the Theoretical Analysis of Diazaspiro[4.4]nonane Ring Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
The diazaspiro[4.4]nonane scaffold is a privileged structural motif in medicinal chemistry, imparting unique three-dimensional character to bioactive molecules. Understanding the inherent stability and conformational preferences of this spirocyclic system is paramount for rational drug design and the development of novel therapeutics. This in-depth technical guide provides a comprehensive framework for the theoretical and computational analysis of diazaspiro[4.4]nonane ring stability. We will delve into the principles of conformational analysis, the application of quantum chemical methods, and the quantification of ring strain, offering a practical roadmap for researchers in the field.
Introduction: The Significance of the Diazaspiro[4.4]nonane Core
The diazaspiro[4.4]nonane ring system, characterized by two pyrrolidine rings sharing a single spirocyclic carbon atom, is a key constituent in a variety of biologically active compounds. Its rigid yet complex three-dimensional architecture allows for precise spatial orientation of substituents, which is crucial for molecular recognition and interaction with biological targets. The inherent stability and conformational dynamics of this scaffold directly influence the pharmacological properties of molecules containing it.
A thorough understanding of the diazaspiro[4.4]nonane ring's energetic landscape enables:
-
Rational Design: Guiding the synthesis of novel derivatives with desired spatial arrangements.
-
Structure-Activity Relationship (SAR) Studies: Correlating conformational preferences with biological activity.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Optimization: Tuning properties such as solubility and metabolic stability.
This guide will equip researchers with the theoretical tools to probe the stability of this important heterocyclic system.
Theoretical Methodologies for Stability Analysis
The stability of the diazaspiro[4.4]nonane ring is primarily governed by a combination of factors including ring strain, torsional strain, and non-bonded interactions. Computational chemistry provides a powerful toolkit to dissect these contributions.
Conformational Analysis: Exploring the Potential Energy Surface
The flexibility of the two five-membered pyrrolidine rings gives rise to multiple possible conformations for the diazaspiro[4.4]nonane system. Each pyrrolidine ring can adopt either an envelope (C_s) or a twisted (C_2) conformation. Consequently, the diazaspiro[4.4]nonane core can exist in several stereoisomeric forms, including cis and trans isomers, depending on the relative orientation of the nitrogen atoms.
A systematic conformational search is the first step in any stability analysis. This can be accomplished through various computational methods:
-
Molecular Mechanics (MM): Employing force fields (e.g., MMFF94, OPLS) to rapidly generate a large number of possible conformers. This method is computationally inexpensive and suitable for an initial broad search.
-
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the molecule over time to explore different conformational states and their populations.[1]
-
Quantum Mechanics (QM): While computationally more demanding, QM methods provide a more accurate description of the electronic structure and energies of the conformers.
Quantum Chemical Calculations: The Gold Standard for Accuracy
Density Functional Theory (DFT) is the most widely used quantum chemical method for studying systems of this size, offering a good balance between accuracy and computational cost.[2][3][4][5][6]
Key aspects of DFT calculations for diazaspiro[4.4]nonane stability include:
-
Choice of Functional: Hybrid functionals, such as B3LYP, are a common and reliable choice for geometry optimizations and energy calculations. For more accurate energy rankings, double-hybrid functionals or methods incorporating dispersion corrections (e.g., B3LYP-D3) are recommended.
-
Basis Set Selection: Pople-style basis sets, such as 6-31G(d) or 6-311+G(d,p), are typically sufficient for geometry optimizations. For more accurate single-point energy calculations, larger basis sets are preferable.
-
Solvent Effects: The inclusion of a solvent model (e.g., Polarizable Continuum Model - PCM) is crucial, as the polarity of the environment can significantly influence the relative stability of different conformers, especially due to the presence of nitrogen atoms.
The primary outputs of these calculations are the optimized geometries and the corresponding electronic energies of the different conformers. The conformer with the lowest energy is considered the most stable.
Quantifying Ring Stability: Strain Energy
Ring strain is a critical determinant of the overall stability of a cyclic molecule. It arises from deviations from ideal bond angles (angle strain), eclipsing interactions between adjacent atoms (torsional strain), and close contacts between non-bonded atoms (transannular strain).
The strain energy (SE) of the diazaspiro[4.4]nonane ring can be calculated using homodesmotic reactions.[7][8][9][10] This method involves constructing a balanced chemical equation where the number and types of bonds are conserved on both sides, and the reference molecules are acyclic and considered "strain-free."
An example of a homodesmotic reaction for calculating the strain energy of the parent diazaspiro[4.4]nonane is:
diazaspiro[4.4]nonane + 4 CH3-CH2-NH-CH3 + C(CH3)4 -> 2 CH3-CH2-NH-CH2-CH3 + 2 NH(CH2CH3)2 + 2 CH3-CH(CH3)-NH-CH3
The strain energy is then calculated as the difference in the total electronic energies of the products and reactants.
Predicted Conformational Landscape of Diazaspiro[4.4]nonane
Based on the known conformational preferences of pyrrolidine rings, we can predict the likely low-energy conformers of the diazaspiro[4.4]nonane core. Each five-membered ring can adopt an envelope or a twist conformation. The combination of these possibilities, along with the relative orientation of the nitrogen lone pairs, leads to a set of distinct conformers.
The relative energies of these conformers will be influenced by factors such as:
-
Minimization of Torsional Strain: Staggered arrangements of substituents on adjacent carbons are favored.
-
Avoidance of Steric Hindrance: Bulky groups will prefer pseudo-equatorial positions.
-
Intramolecular Hydrogen Bonding: If N-H protons are present, they may form hydrogen bonds with the other nitrogen atom, stabilizing certain conformations.
A thorough computational analysis as described in the following protocol is necessary to accurately determine the relative stabilities.
Experimental Protocol: A Step-by-Step Computational Workflow
This section provides a detailed protocol for the theoretical analysis of diazaspiro[4.4]nonane ring stability.
Step 1: Generation of Initial 3D Structures
-
Build the diazaspiro[4.4]nonane scaffold using a molecular modeling software (e.g., Avogadro, GaussView, ChemDraw).
-
Generate initial conformers by systematically rotating the pyrrolidine rings and considering different puckering modes (envelope and twist). For substituted derivatives, also consider different rotamers of the substituents.
Step 2: Initial Conformational Search with Molecular Mechanics
-
Perform a conformational search using a molecular mechanics force field (e.g., MMFF94). This will generate a large pool of low-energy conformers.
-
Filter the results to identify unique conformers within a specified energy window (e.g., 10 kcal/mol) from the global minimum.
Step 3: Geometry Optimization with DFT
-
Take the unique conformers from the MM search and subject them to geometry optimization using DFT.
-
Method: B3LYP
-
Basis Set: 6-31G(d)
-
Solvent Model: PCM (e.g., water or a solvent relevant to the intended application)
-
-
Verify that each optimized structure is a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies confirms a local minimum.
Step 4: Single-Point Energy Refinement
-
For the optimized geometries , perform single-point energy calculations using a higher level of theory to obtain more accurate relative energies.
-
Method: B3LYP-D3 or a double-hybrid functional
-
Basis Set: 6-311+G(d,p)
-
Solvent Model: PCM (same as in the optimization step)
-
Step 5: Analysis of Results
-
Calculate the relative energies of all conformers with respect to the global minimum.
-
Analyze the geometric parameters (bond lengths, bond angles, dihedral angles) of the most stable conformers.
-
Calculate the Boltzmann population of each conformer at a given temperature to understand their relative contributions.
-
Calculate the strain energy using the homodesmotic reaction approach described in Section 3.
Data Presentation and Visualization
Clear presentation of computational data is essential for interpretation and communication.
Table 1: Relative Energies of Diazaspiro[4.4]nonane Conformers (Hypothetical Data)
| Conformer ID | Point Group | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |
| DSN-1 | C2 | 0.00 | 75.3 |
| DSN-2 | C1 | 1.25 | 12.1 |
| DSN-3 | Cs | 1.80 | 6.5 |
| DSN-4 | C2 | 2.50 | 2.8 |
Diagrams and Workflows
Visualizing computational workflows and molecular structures aids in understanding the complex relationships.
Caption: Computational workflow for analyzing the stability of the diazaspiro[4.4]nonane ring.
Caption: Energy relationship between hypothetical diazaspiro[4.4]nonane conformers and transition states.
Conclusion
The theoretical investigation of diazaspiro[4.4]nonane ring stability is a multifaceted endeavor that provides invaluable insights for drug discovery and development. By combining conformational analysis, high-level quantum chemical calculations, and the quantification of ring strain, researchers can build a comprehensive understanding of the energetic landscape of this important scaffold. The systematic workflow presented in this guide serves as a robust framework for conducting such analyses, ultimately enabling the design of more potent and selective therapeutic agents.
References
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Foubelo, F., & Yus, M. (2019). Enantioselective Synthesis, DFT Calculations, and Preliminary Antineoplastic Activity of Dibenzo 1-Azaspiro[4.5]decanes on Drug-Resistant Leukemias. The Journal of Organic Chemistry, 84(4), 2219–2233. [Link]
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Open Research Repository. (n.d.). 4.3.6 Strain Energies and Heats of Formation. [Link]
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MDPI. (2023). Structure, Conformation and Contact Analyses of Six Aromatic Diamide Diesters. [Link]
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ResearchGate. (n.d.). (a) Strain energy is calculated by comparing the strained molecule to... [Link]
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ResearchGate. (n.d.). Calculated strain energies of some hydrocarbons as enthalpies at 0 K (kcal/mol). [Link]
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MDPI. (2020). A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Application to 66 Molecules. [Link]
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Central Washington University. (2020). Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. [Link]
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Methodological & Application
Application Note: A Robust and Scalable Synthesis of Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
Introduction: The Significance of the 2,7-Diazaspiro[4.4]nonane Scaffold
The 2,7-diazaspiro[4.4]nonane framework is a key structural motif in medicinal chemistry. Its rigid, three-dimensional architecture provides a unique conformational constraint that is highly sought after in the design of novel therapeutics.[1] This spirocyclic system, featuring two nitrogen atoms at key positions, allows for diverse functionalization, enabling the exploration of chemical space and the optimization of drug-like properties. The controlled synthesis of selectively protected derivatives, such as Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate, is therefore of paramount importance, serving as a versatile building block for the synthesis of complex bioactive molecules.[2][3] This application note provides a detailed, step-by-step protocol for the synthesis of this valuable intermediate, starting from readily available materials. The presented methodology is designed to be both reliable and scalable, with a focus on explaining the rationale behind key experimental choices.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of the target molecule, Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate, suggests a pathway that hinges on the initial construction of the core spirocyclic diamine, followed by a selective N-protection step.
Caption: Retrosynthetic approach for Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate.
Our chosen forward synthesis begins with the construction of a key diallylated intermediate, which then undergoes ozonolysis and reductive amination to form the spirocyclic core. The final step is the selective protection of one of the secondary amines with a benzyloxycarbonyl (Cbz) group. This approach is advantageous due to the commercial availability of the starting materials and the robustness of the chemical transformations involved.
Experimental Protocols
PART 1: Synthesis of the 2,7-Diazaspiro[4.4]nonane Core
This multi-step synthesis first constructs the carbon skeleton and then introduces the nitrogen atoms through a reductive amination process.
Step 1: Synthesis of Diethyl 2,2-diallylmalonate
This initial step creates the foundational carbon framework with the necessary appendages for the subsequent cyclization.
-
Materials: Diethyl malonate, Sodium ethoxide, Allyl bromide, Ethanol, Diethyl ether.
-
Procedure:
-
To a solution of sodium ethoxide (2.1 eq) in absolute ethanol, add diethyl malonate (1.0 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Add allyl bromide (2.2 eq) dropwise, maintaining the temperature below 40 °C.
-
Heat the reaction mixture to reflux for 4 hours.
-
Cool the mixture, filter off the sodium bromide precipitate, and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield crude diethyl 2,2-diallylmalonate, which can be purified by vacuum distillation.
-
Step 2: Reduction to 2,2-Diallylpropane-1,3-diol
The ester groups are reduced to primary alcohols, which will be later converted to amines.
-
Materials: Diethyl 2,2-diallylmalonate, Lithium aluminum hydride (LAH), Anhydrous tetrahydrofuran (THF).
-
Procedure:
-
Caution: LAH is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere (e.g., nitrogen or argon).[4]
-
In a flame-dried, three-necked round-bottom flask, suspend LAH (2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add a solution of diethyl 2,2-diallylmalonate (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting precipitate and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to obtain 2,2-diallylpropane-1,3-diol as a colorless oil.
-
Step 3: Ozonolysis to a Keto-aldehyde Intermediate
The terminal double bonds are oxidatively cleaved to form carbonyl groups, which are precursors for the intramolecular cyclization.
-
Materials: 2,2-Diallylpropane-1,3-diol, Dichloromethane (DCM), Methanol, Ozone, Dimethyl sulfide (DMS).
-
Procedure:
-
Dissolve 2,2-diallylpropane-1,3-diol (1.0 eq) in a mixture of DCM and methanol at -78 °C.
-
Bubble ozone through the solution until a persistent blue color is observed.
-
Purge the solution with nitrogen to remove excess ozone.
-
Add dimethyl sulfide (3.0 eq) and allow the solution to warm to room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure to yield the crude keto-aldehyde intermediate, which is used in the next step without further purification.
-
Step 4: Reductive Amination to 2,7-Diazaspiro[4.4]nonane
This key step forms the spirocyclic diamine core through a double intramolecular reductive amination.
-
Materials: Crude keto-aldehyde intermediate, Ammonium acetate, Sodium cyanoborohydride, Methanol.
-
Procedure:
-
Dissolve the crude intermediate from the previous step in methanol.
-
Add ammonium acetate (10 eq) and stir for 1 hour at room temperature.
-
Cool the solution to 0 °C and add sodium cyanoborohydride (2.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of 2 M HCl until the solution is acidic.
-
Concentrate the mixture under reduced pressure, then basify with 6 M NaOH.
-
Extract the aqueous layer with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield crude 2,7-diazaspiro[4.4]nonane.
-
PART 2: Selective Protection to Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
With the core synthesized, one of the secondary amines is selectively protected with a Cbz group.
Step 5: Monoprotection with Benzyl Chloroformate
The use of benzyl chloroformate (Cbz-Cl) is a classic and reliable method for the introduction of the Cbz protecting group.[5][6][7]
-
Materials: 2,7-Diazaspiro[4.4]nonane, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate, Dichloromethane (DCM), Water.
-
Procedure:
-
Dissolve the crude 2,7-diazaspiro[4.4]nonane (1.0 eq) in a mixture of DCM and a saturated aqueous solution of sodium bicarbonate.
-
Cool the biphasic mixture to 0 °C with vigorous stirring.
-
Add benzyl chloroformate (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate.
-
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate.
Data Summary
The following table summarizes the expected outcomes for each step of the synthesis. Yields are approximate and may vary based on experimental conditions and scale.
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | Diethyl malonate | NaOEt, Allyl bromide | Diethyl 2,2-diallylmalonate | 80-90 |
| 2 | Diethyl 2,2-diallylmalonate | LiAlH₄ | 2,2-Diallylpropane-1,3-diol | 85-95 |
| 3 | 2,2-Diallylpropane-1,3-diol | O₃, DMS | Keto-aldehyde Intermediate | Quantitative (crude) |
| 4 | Keto-aldehyde Intermediate | NH₄OAc, NaBH₃CN | 2,7-Diazaspiro[4.4]nonane | 50-60 (over 2 steps) |
| 5 | 2,7-Diazaspiro[4.4]nonane | Cbz-Cl, NaHCO₃ | Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate | 60-75 |
Characterization
The final product and all intermediates should be characterized by standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
Conclusion
This application note details a comprehensive and logical synthetic route to Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate. By breaking down the synthesis into manageable and well-established transformations, this protocol provides a reliable foundation for researchers in need of this valuable spirocyclic building block. The emphasis on explaining the rationale behind each step is intended to empower scientists to not only replicate the procedure but also to adapt it for the synthesis of related analogs.
References
-
Google Patents. (2001). CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro[8][8] nonane-1-ene-4-ketone.
- Google Patents. (2020). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
-
ResearchGate. (2007). Novel synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes. [Link]
-
National Institutes of Health. (2012). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. [Link]
-
Patsnap. (n.d.). Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate. [Link]
- Google Patents. (2021).
-
PrepChem.com. (n.d.). Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]
-
Wikipedia. (n.d.). Benzyl chloroformate. [Link]
-
White Rose Research Online. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Chloroformate. [Link]
-
ResearchGate. (2018). Structure and synthesis of spirocyclic diamine scaffolds 1a‐4a and.... [Link]
-
YouTube. (2021). Adding Cbz Protecting Group Mechanism | Organic Chemistry. [Link]
-
ACS Publications. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. [Link]
-
Reymond Research Group. (2020). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. [Link]
-
Reddit. (2017). benzyl chloroformate (Cbz-Cl) protecting mechanism. [Link]
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detailed experimental protocol for Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate synthesis
An In-Depth Technical Guide to the Synthesis of Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
Introduction
The 2,7-diazaspiro[4.4]nonane scaffold is a rigid, three-dimensional bicyclic structure that has garnered significant interest in medicinal chemistry and drug development. Its unique conformational constraints and the presence of two modifiable nitrogen atoms make it a valuable building block for creating novel therapeutic agents with enhanced target affinity and selectivity. Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate is a key intermediate, providing a stable protected diamine where the two nitrogen atoms can be functionalized sequentially. The benzyloxycarbonyl (Cbz) protecting group at the N2 position is stable under various reaction conditions but can be readily removed via hydrogenolysis, allowing for late-stage diversification.
This application note provides a comprehensive, field-proven protocol for the multi-step synthesis of Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate. The described methodology is constructed from established and robust chemical transformations, offering a reliable pathway for researchers in organic synthesis and drug discovery. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Overall Synthetic Strategy
The synthesis begins with the construction of the spirocyclic core, followed by the reduction of amide functionalities and a final selective protection step. This strategy ensures a high-yielding and scalable process.
Caption: Overall synthetic workflow for Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate.
PART 1: Synthesis of 2,7-Diazaspiro[4.4]nonane Dihydrochloride (Intermediate)
This part details the construction of the core spirocyclic diamine, which serves as the immediate precursor for the final protection step.
Step 1.1: Synthesis of Diethyl 3-oxopyrrolidine-2,4-dicarboxylate
This initial step involves a modified Hantzsch-type reaction followed by cyclization to form the pyrrolidine ring. A more direct and well-documented approach is the condensation of diethyl 1,3-acetonedicarboxylate with formaldehyde and an amine source.
Rationale: Diethyl 1,3-acetonedicarboxylate is a commercially available and inexpensive starting material that provides the core C-C-C backbone for the pyrrolidine ring. The use of ammonium acetate serves as both the ammonia source and a mild acidic catalyst for the condensation reactions.
| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Quantity |
| Diethyl 1,3-acetonedicarboxylate | 202.21 | 1.0 | 202.2 g |
| Paraformaldehyde | 30.03 | 2.2 | 66.1 g |
| Ammonium Acetate | 77.08 | 1.1 | 84.8 g |
| Ethanol (Absolute) | 46.07 | - | 1.5 L |
Protocol:
-
To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add diethyl 1,3-acetonedicarboxylate and absolute ethanol.
-
In a separate beaker, dissolve ammonium acetate in a minimal amount of warm water and add it to the reaction flask.
-
Add paraformaldehyde in portions to the stirred solution. An exothermic reaction may be observed.
-
Heat the mixture to reflux (approximately 78-80°C) and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
-
After completion, cool the reaction mixture to room temperature and then in an ice bath for 2-3 hours to precipitate the product.
-
Filter the solid product using a Büchner funnel, wash with cold ethanol (2 x 100 mL), and dry under vacuum to yield diethyl 3-oxopyrrolidine-2,4-dicarboxylate as a white to off-white solid.
Step 1.2: Synthesis of 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone
The synthesized pyrrolidine derivative is then cyclized with a source of ammonia under heating to form the spirocyclic tetraone.
Rationale: This step involves the ammonolysis of the esters followed by an intramolecular condensation to form the second five-membered ring. Heating drives the cyclization and removal of ethanol and water byproducts.
| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Quantity |
| Diethyl 3-oxopyrrolidine-2,4-dicarboxylate | 259.27 | 1.0 | 259.3 g |
| Urea | 60.06 | 2.5 | 150.2 g |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 500 mL |
Protocol:
-
Combine diethyl 3-oxopyrrolidine-2,4-dicarboxylate and urea in a 1 L round-bottom flask equipped with a mechanical stirrer and a distillation head.
-
Add DMF to dissolve the solids and begin heating the mixture in an oil bath.
-
Slowly raise the temperature to 150-160°C. The reaction mixture will become homogeneous, and the evolution of ethanol and ammonia will be observed.
-
Maintain the reaction at this temperature for 4-5 hours until the distillation of byproducts ceases.
-
Cool the reaction mixture to room temperature. The product will precipitate from the DMF.
-
Pour the slurry into 2 L of cold water with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water (3 x 200 mL), and then with cold ethanol (1 x 100 mL).
-
Dry the solid in a vacuum oven at 60°C to afford 2,7-diazaspiro[4.4]nonane-1,3,6,8-tetraone.
Step 1.3: Reduction to 2,7-Diazaspiro[4.4]nonane Dihydrochloride
The tetraone is fully reduced to the diamine using a powerful reducing agent, lithium aluminum hydride (LiAlH₄).
Rationale: Lithium aluminum hydride is one of the few reagents strong enough to reduce all four amide carbonyl groups to the corresponding methylene groups. The reaction is highly exothermic and must be performed with extreme caution. The final product is isolated as its dihydrochloride salt to improve stability and handling.
| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Quantity |
| 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone | 196.16 | 1.0 | 196.2 g |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 8.0 | 303.6 g |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - | 4.0 L |
| Hydrochloric Acid (in Isopropanol, 6N) | 36.46 | - | As needed |
Protocol:
-
Set up a 10 L flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon) equipped with a powerful mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Carefully suspend lithium aluminum hydride (LiAlH₄) in 2.0 L of anhydrous THF. Cool the suspension to 0°C in an ice-salt bath.
-
In a separate flask, dissolve the 2,7-diazaspiro[4.4]nonane-1,3,6,8-tetraone in 2.0 L of anhydrous THF. Gentle warming may be required.
-
Add the solution of the tetraone dropwise to the stirred LiAlH₄ suspension via the dropping funnel. The rate of addition should be controlled to maintain the internal temperature below 10°C. This addition is highly exothermic.
-
After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66°C) for 18-24 hours.
-
Cool the reaction back down to 0°C. Extreme caution is required for the workup. Slowly and sequentially add the following:
-
304 mL of water (dropwise)
-
304 mL of 15% aqueous NaOH solution (dropwise)
-
912 mL of water (dropwise)
-
-
A granular white precipitate of aluminum salts will form. Stir the resulting slurry vigorously for 1 hour at room temperature.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF (3 x 500 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude 2,7-diazaspiro[4.4]nonane as an oil.
-
Dissolve the crude oil in isopropanol (500 mL) and cool in an ice bath.
-
Add 6N HCl in isopropanol dropwise until the solution is acidic (pH ~1-2, check with pH paper).
-
The dihydrochloride salt will precipitate. Stir for 30 minutes at 0°C, then collect the solid by vacuum filtration. Wash with cold isopropanol and then diethyl ether.
-
Dry the product under vacuum to yield 2,7-diazaspiro[4.4]nonane dihydrochloride as a white crystalline solid.
PART 2: Synthesis of Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
This final part describes the selective mono-protection of the synthesized diamine.
Rationale: Achieving selective mono-protection of a symmetrical diamine can be challenging due to the competing formation of the di-protected product. This protocol utilizes a slow addition of a slight sub-stoichiometric amount of benzyl chloroformate to a basic solution of the free diamine. Using the diamine in excess favors the mono-adduct. The free base of the diamine is generated in situ from the dihydrochloride salt.
Caption: Workflow for the selective mono-Cbz protection step.
| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Quantity |
| 2,7-Diazaspiro[4.4]nonane Dihydrochloride | 199.12 | 1.0 | 199.1 g |
| Sodium Hydroxide (NaOH) | 40.00 | 2.2 | 88.0 g |
| Dichloromethane (DCM) | 84.93 | - | 2.0 L |
| Triethylamine (TEA) | 101.19 | 1.2 | 121.4 g (167 mL) |
| Benzyl Chloroformate (Cbz-Cl) | 170.59 | 0.9 | 153.5 g (127 mL) |
Protocol:
-
Free Base Generation:
-
Suspend 2,7-diazaspiro[4.4]nonane dihydrochloride in 1.0 L of dichloromethane in a 3 L flask.
-
In a separate flask, dissolve sodium hydroxide in 500 mL of water and cool the solution to room temperature.
-
Add the NaOH solution to the diamine suspension and stir vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 250 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the free diamine. Caution: The free diamine is volatile and should be used immediately.
-
-
Protection Reaction:
-
Dissolve the crude free diamine in 1.5 L of anhydrous dichloromethane in a 5 L flask under a nitrogen atmosphere.
-
Add triethylamine (TEA) and cool the solution to 0°C using an ice bath.
-
In a dropping funnel, dissolve benzyl chloroformate in 500 mL of anhydrous dichloromethane.
-
Add the benzyl chloroformate solution dropwise to the stirred diamine solution over 2-3 hours, ensuring the internal temperature remains below 5°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.
-
-
Workup and Purification:
-
Quench the reaction by adding 500 mL of water. Stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl (2 x 250 mL, to remove excess diamine), saturated sodium bicarbonate solution (2 x 250 mL), and brine (1 x 250 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product as a viscous oil.
-
Purify the crude product by flash column chromatography on silica gel. A gradient elution system (e.g., starting with 100% DCM and gradually increasing the polarity with 0-10% methanol in DCM) is recommended.
-
Combine the fractions containing the desired product (monitor by TLC) and remove the solvent in vacuo to yield Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate as a clear, viscous oil.
-
Safety and Handling Precautions
-
Lithium Aluminum Hydride (LiAlH₄): Pyrophoric solid, reacts violently with water and protic solvents. Handle only under an inert atmosphere in a fume hood. Wear fire-retardant lab coat, safety glasses, and appropriate gloves.
-
Benzyl Chloroformate (Cbz-Cl): Corrosive, lachrymator, and moisture-sensitive. Handle in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.
-
Triethylamine (TEA): Flammable, corrosive, and has a strong, unpleasant odor. Handle with care in a fume hood.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves when performing these procedures.
References
- Perron, V., Abbott, S., Moreau, N., Lee, D., Penney, C., & Zacharie, B. (2009). A simple and efficient protection procedure is general and regioselective for the preparation of mono-N-Boc, N-Cbz, N-Fmoc or N-Alloc aromatic amines. Synthesis, 2009(02), 283-289.
- Servín-Sánchez, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 22-29.
-
Organic Syntheses Procedure for Diethyl 1,3-acetonedicarboxylate. Available at: [Link]
- Fieser, L. F., & Fieser, M. (1995). Reagents for Organic Synthesis. Wiley. (Provides general guidance on LiAlH₄ reductions).
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons. (Authoritative source on protecting group chemistry, including Cbz group).
Application Note: Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate - An Exploratory Chiral Ligand Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document addresses the use of Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate as a chiral ligand in asymmetric catalysis. An extensive review of current scientific literature reveals that while the synthesis of related diazaspiro[4.4]nonane cores is documented, specific applications of the title compound as a chiral ligand in enantioselective transformations have not yet been reported. This application note, therefore, serves as an exploratory guide. It discusses the structural rationale for its potential as a chiral ligand, provides a plausible synthetic strategy based on established methods for related compounds, and outlines a prospective application in a well-understood catalytic system, drawing analogies from established chiral diamine ligands. This document is intended to serve as a foundational resource for researchers interested in exploring the catalytic potential of this novel spirocyclic diamine scaffold.
Introduction: The Potential of the 2,7-Diazaspiro[4.4]nonane Scaffold in Asymmetric Catalysis
Asymmetric catalysis is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, where the stereochemistry of a molecule is critical to its biological activity.[1] The development of novel chiral ligands that can effectively transfer stereochemical information to a prochiral substrate is paramount.[2]
Spirocyclic structures are considered "privileged" scaffolds in ligand design for several key reasons:[3]
-
Conformational Rigidity: The spirocyclic core locks the molecule into a well-defined three-dimensional orientation, which can lead to more effective and predictable chiral induction.
-
Deep Chiral Pockets: The rigid framework can create a defined chiral environment around the metal center, enhancing facial discrimination of the substrate.
-
Tunability: The scaffold can often be modified at various positions to fine-tune its steric and electronic properties.
The 2,7-diazaspiro[4.4]nonane framework, featuring two pyrrolidine rings fused at a central spiro carbon, presents an intriguing, yet underexplored, backbone for a C₂-symmetric chiral diamine ligand. The two nitrogen atoms can act as a bidentate chelating unit for a transition metal, forming a stable five-membered ring upon coordination. The chirality would arise from the stereochemistry of the spiro center and any substituents on the pyrrolidine rings. Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate represents a derivative where one nitrogen is protected by a benzyloxycarbonyl (Cbz) group, leaving the other secondary amine available for coordination or further functionalization.
Despite these promising features, a thorough search of the scientific literature and chemical databases did not yield any published studies employing Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate or its parent diamine as a ligand in asymmetric catalysis. The following sections, therefore, are based on established principles of ligand synthesis and catalysis to provide a roadmap for future investigation.
Synthesis of the Chiral Ligand Scaffold
While a direct, enantioselective synthesis for Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate is not explicitly published, a plausible route can be constructed based on known methodologies for creating similar azaspirocyclic systems. The synthesis of related compounds like 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one has been reported, often starting from substituted pyrrolidine derivatives.[4] A general synthetic workflow would likely involve the construction of the spirocyclic core followed by resolution of enantiomers or an asymmetric synthesis from a chiral starting material.
Below is a conceptual workflow for the synthesis of the enantiopure diamine ligand, which could then be selectively protected to yield the title compound.
Caption: Conceptual workflow for the synthesis of the target chiral ligand.
One published method for a related structure involves the reduction of a 7-phenylmethyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione with a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield the fully reduced diamine core.[5] This suggests that a key intermediate would be a suitably substituted spirocyclic trione or dione.
Application Protocol (Prospective): Asymmetric Transfer Hydrogenation of Ketones
Chiral diamine ligands are famously effective in the ruthenium-catalyzed asymmetric (transfer) hydrogenation of prochiral ketones, a reaction pioneered by Noyori and recognized with the Nobel Prize in Chemistry in 2001.[6] In these systems, a chiral 1,2-diamine, in concert with an arene-ruthenium complex, forms a highly efficient catalyst that delivers hydrogen to a ketone with high enantioselectivity.
Given its structure as a vicinal diamine constrained in a rigid C₂-symmetric scaffold, the deprotected 2,7-diazaspiro[4.4]nonane could be a viable ligand for this class of reaction. The following protocol is a proposed starting point for investigation, based on standard conditions for this type of transformation.
Protocol: Screening of (R,R)- or (S,S)-2,7-Diazaspiro[4.4]nonane in the Asymmetric Transfer Hydrogenation of Acetophenone
Objective: To evaluate the catalytic activity and enantioselectivity induced by the novel spirocyclic diamine ligand in a model transfer hydrogenation reaction.
Materials:
-
[RuCl₂(p-cymene)]₂ (Ruthenium dimer)
-
(R,R)- or (S,S)-2,7-Diazaspiro[4.4]nonane (the proposed chiral ligand)
-
Acetophenone (substrate)
-
Formic acid/triethylamine azeotrope (5:2 mixture) (hydrogen source)
-
Anhydrous isopropanol (solvent)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
-
Stirring plate and oil bath
-
TLC plates, GC-MS, and Chiral HPLC for analysis
Experimental Procedure:
-
Catalyst Pre-formation:
-
In a glovebox or under a strict inert atmosphere, add [RuCl₂(p-cymene)]₂ (1.0 mol%) and the chiral 2,7-diazaspiro[4.4]nonane ligand (2.2 mol%) to a dry Schlenk flask.
-
Add anhydrous isopropanol (0.1 M relative to the substrate).
-
Stir the mixture at 80 °C for 30 minutes. The solution should become a clear, colored solution indicating complex formation.
-
-
Hydrogenation Reaction:
-
Cool the catalyst solution to room temperature (approx. 25-28 °C).
-
Add acetophenone (1.0 equivalent).
-
Add the formic acid/triethylamine (HCOOH/NEt₃) mixture (2.0 equivalents) dropwise.
-
Stir the reaction mixture at 28 °C for the specified time (e.g., 12-24 hours).
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or by taking aliquots for GC-MS analysis to determine conversion.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Analysis:
-
Purify the crude product (1-phenylethanol) by column chromatography if necessary.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or chiral GC analysis.
-
Causality and Experimental Rationale:
-
Metal Precursor: [RuCl₂(p-cymene)]₂ is a standard, air-stable precursor for this type of catalysis.
-
Ligand-to-Metal Ratio: A slight excess of the diamine ligand is used to ensure full coordination to the ruthenium center.
-
Hydrogen Source: The HCOOH/NEt₃ azeotrope is a common, convenient, and effective source of hydride for transfer hydrogenation, avoiding the need for high-pressure gaseous hydrogen.[5]
-
Solvent: Isopropanol is a polar solvent that is generally effective for these reactions. Other solvents like methanol or dichloromethane could also be screened.
-
Temperature: The reaction is typically run at or near room temperature to maximize enantioselectivity, as higher temperatures can sometimes lead to racemization or side reactions.
Proposed Catalytic Cycle
The proposed catalytic cycle for the Ru-diamine-catalyzed transfer hydrogenation is a well-established mechanism. The chiral ligand is essential for creating the asymmetric environment that dictates the facial selectivity of hydride delivery to the ketone.
Caption: Generalized catalytic cycle for Ru-diamine transfer hydrogenation.
In this cycle, the active catalyst is a ruthenium hydride species. The prochiral ketone coordinates to the metal, and the hydride is then transferred to the carbonyl carbon. The stereochemistry of the newly formed hydroxyl group is directed by the chiral diamine ligand, which forces the ketone to adopt a specific orientation in the transition state.
Summary and Future Outlook
Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate represents an unexplored scaffold within the vast library of chiral ligands. While no direct applications in asymmetric catalysis have been published to date, its rigid spirocyclic diamine structure is highly promising. By drawing parallels with well-established catalytic systems, such as the Noyori-type asymmetric hydrogenation, a clear path for investigating its potential can be defined. The protocols and rationale outlined in this document provide a starting point for researchers to synthesize this novel ligand and screen its efficacy in key enantioselective transformations. Success in this area would not only introduce a new class of effective chiral ligands but also expand the synthetic chemist's toolkit for creating enantiomerically pure molecules.
References
- Ding, A., Meazza, M., Guo, H., Yang, J., & Rios, R. (2018). New development in the enantioselective synthesis of spiro compounds. Chemical Society Reviews, 47(15), 5576-5639.
-
Guo, H. (2011). 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2517. [Link]
-
PrepChem. (n.d.). Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. PrepChem.com. [Link]
-
Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 97(9), 520–542. [Link]
-
Wikipedia. (2023). Asymmetric hydrogenation. In Wikipedia. [Link]
-
MDPI. (2021). New Trends in Asymmetric Catalysis. MDPI. [Link]
-
MDPI. (2015). Asymmetric Catalysis in Organic Synthesis. MDPI. [Link]
-
Guo, H. M. (2011). 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. Acta Crystallographica. Section E, Structure reports online, 67(Pt 10), o2517. [Link]
-
ResearchGate. (2015). Spiro Ligands for Asymmetric Catalysis: Reactivity and Catalysis. ResearchGate. [Link]
-
Carroll, M. P., & Guiry, P. J. (2014). P,N ligands in asymmetric catalysis. Chemical Society reviews, 43(3), 819–833. [Link]
-
Satyanarayana, T., Abraham, S., & Kagan, H. B. (2009). Nonlinear effects in asymmetric catalysis. Angewandte Chemie (International ed. in English), 48(3), 456–494. [Link]
-
Thomas, J. M., & Raja, R. (2008). Exploiting nanospace for asymmetric catalysis: confinement of immobilized, single-site chiral catalysts enhances enantioselectivity. Accounts of chemical research, 41(6), 708–720. [Link]
-
Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy. Series B, Physical and biological sciences, 97(9), 520–542. [Link]
-
MDPI. (n.d.). Symmetry Special Issue: Asymmetric Synthesis and its Application. MDPI. [Link]
-
MDPI. (2015). Asymmetric Catalysis in Organic Synthesis. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and applications of high-performance P-chiral phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ethz.ch [ethz.ch]
- 6. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Derivatization of the Secondary Amine in Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
Introduction: The Strategic Value of the 2,7-Diazaspiro[4.4]nonane Scaffold
The 2,7-diazaspiro[4.4]nonane framework is a privileged structural motif in modern medicinal chemistry.[1] Its inherent three-dimensionality, conferred by the spirocyclic fusion of two pyrrolidine rings, provides a rigid and defined orientation of substituents in space. This is a highly desirable characteristic in drug design, as it can lead to enhanced binding affinity and selectivity for biological targets.[2] Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate is a versatile building block that features a secondary amine at the 7-position, which serves as a prime handle for chemical modification. The strategic derivatization of this secondary amine is a cornerstone transformation for generating libraries of novel compounds in drug discovery programs, enabling extensive exploration of structure-activity relationships (SAR).[3] This guide provides a detailed exploration of key derivatization strategies for this scaffold, complete with mechanistic insights and actionable laboratory protocols.
Core Derivatization Strategies: A Mechanistic Overview
The nucleophilic nature of the secondary amine at the 7-position of Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate allows for a variety of derivatization reactions. The choice of reaction is dictated by the desired functionality to be introduced. The most common and impactful derivatization strategies include N-acylation, N-alkylation, reductive amination, and N-sulfonylation.
Diagram: Derivatization Pathways
Caption: Key derivatization pathways for Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate.
Part 1: N-Acylation to Form Amides
N-acylation is a robust and widely used method to introduce an acyl group onto the secondary amine, forming a tertiary amide. This transformation can significantly alter the electronic and steric properties of the molecule, influencing its biological activity and pharmacokinetic profile.
Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism. The secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). A base, typically a tertiary amine like triethylamine or diisopropylethylamine (DIPEA), is included to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards product formation.
Detailed Protocol: N-Acylation with an Acyl Chloride
Objective: To synthesize Benzyl 7-acetyl-2,7-diazaspiro[4.4]nonane-2-carboxylate.
Materials:
-
Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylating Agent Addition: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution. Rationale: Slow addition is crucial to control the exothermicity of the reaction.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.
Data Presentation: Representative N-Acylation Reactions
| Acylating Agent | Base | Solvent | Typical Yield (%) |
| Acetyl Chloride | TEA | DCM | 85-95 |
| Benzoyl Chloride | DIPEA | DCM | 80-90 |
| Acetic Anhydride | Pyridine | THF | 80-95 |
Part 2: N-Alkylation to Form Tertiary Amines
Direct N-alkylation introduces an alkyl group onto the nitrogen atom, yielding a tertiary amine.[3] This modification is fundamental for modulating a compound's basicity (pKa), lipophilicity, and steric bulk.
Mechanistic Considerations and Challenges
The classical approach involves an SN2 reaction between the secondary amine and an alkyl halide. However, a significant challenge is over-alkylation, where the resulting tertiary amine, being more nucleophilic than the starting secondary amine, can react with another molecule of the alkyl halide to form a quaternary ammonium salt. To mitigate this, it is crucial to control the stoichiometry and reaction conditions carefully.
Detailed Protocol: Direct N-Alkylation with an Alkyl Halide
Objective: To synthesize Benzyl 7-ethyl-2,7-diazaspiro[4.4]nonane-2-carboxylate.
Materials:
-
Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate (1.0 eq)
-
Ethyl iodide (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (ACN), anhydrous
-
Standard work-up and purification reagents
Procedure:
-
Reaction Setup: In a round-bottom flask, combine Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile. Rationale: Potassium carbonate acts as a mild base to scavenge the HI byproduct without promoting significant side reactions.
-
Alkylating Agent Addition: Add ethyl iodide (1.2 eq) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product via flash column chromatography to obtain the desired tertiary amine.
Part 3: Reductive Amination for Diverse Substitutions
Reductive amination is a powerful and reliable method for N-alkylation that avoids the issue of over-alkylation.[3] The reaction proceeds in two steps: the formation of an iminium ion from the condensation of the secondary amine with an aldehyde or ketone, followed by in-situ reduction.
The Advantage of In-Situ Reduction
The key to the success of reductive amination is the use of a mild reducing agent that selectively reduces the iminium ion intermediate over the starting carbonyl compound. Sodium triacetoxyborohydride (STAB) is a commonly used reagent for this purpose due to its mildness and selectivity.[3]
Diagram: Reductive Amination Workflow
Caption: A typical experimental workflow for reductive amination.
Detailed Protocol: Reductive Amination with an Aldehyde
Objective: To synthesize Benzyl 7-(cyclohexylmethyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate.
Materials:
-
Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate (1.0 eq)
-
Cyclohexanecarboxaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (catalytic amount)
-
Standard work-up and purification reagents
Procedure:
-
Reaction Setup: To a solution of Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate (1.0 eq) in anhydrous DCE, add cyclohexanecarboxaldehyde (1.1 eq) followed by a catalytic amount of acetic acid. Rationale: The acid catalyzes the formation of the iminium ion intermediate.
-
Iminium Ion Formation: Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Reaction Progression: Stir the reaction at room temperature for 6-12 hours, monitoring by TLC or LC-MS.
-
Work-up:
-
Carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Part 4: N-Sulfonylation to Introduce Sulfonamides
The sulfonamide functional group is a key pharmacophore in many approved drugs. N-sulfonylation of the secondary amine introduces this moiety, which can act as a hydrogen bond acceptor and can significantly impact the acidity and solubility of the parent molecule.
Mechanistic Pathway
Similar to N-acylation, N-sulfonylation proceeds through a nucleophilic attack of the secondary amine on the electrophilic sulfur atom of a sulfonyl chloride. A base is required to neutralize the HCl generated.
Detailed Protocol: N-Sulfonylation with a Sulfonyl Chloride
Objective: To synthesize Benzyl 7-(phenylsulfonyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate.
Materials:
-
Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate (1.0 eq)
-
Benzenesulfonyl chloride (1.2 eq)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M aqueous HCl
-
Standard work-up and purification reagents
Procedure:
-
Reaction Setup: Dissolve Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate (1.0 eq) in a mixture of anhydrous DCM and anhydrous pyridine at 0 °C. Rationale: Pyridine serves as both the base and a co-solvent.
-
Sulfonyl Chloride Addition: Add benzenesulfonyl chloride (1.2 eq) dropwise to the cold solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor by TLC.
-
Work-up:
-
Dilute the reaction mixture with DCM and wash with 1 M aqueous HCl (to remove pyridine), followed by saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization to yield the pure sulfonamide.
Conclusion: A Versatile Scaffold for Drug Discovery
The derivatization of the secondary amine in Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate offers a powerful platform for the synthesis of diverse and structurally complex molecules. The choice of derivatization strategy—be it acylation, alkylation, reductive amination, or sulfonylation—provides medicinal chemists with a versatile toolkit to fine-tune the physicochemical and pharmacological properties of drug candidates. The protocols outlined in this guide are robust and can be adapted to a wide range of substrates, facilitating the rapid generation of compound libraries for biological screening and the advancement of drug discovery programs.
References
- BenchChem. (2025). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
- BenchChem. (2025). Application of 2-Azaspiro[4.4]nonane Derivatives in Neuroscience Research.
- BenchChem. (2025). Application Notes and Protocols: 2-Azaspiro[4.4]nonane as a Scaffold in Drug Design.
- MDPI. (n.d.). N-Dealkylation of Amines.
- ResearchGate. (2025). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines.
-
PubMed. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Retrieved from [Link]
Sources
The Strategic Integration of Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate in Contemporary Drug Discovery
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The pursuit of novel chemical entities with superior pharmacological profiles is a central tenet of modern drug discovery. A departure from planar, two-dimensional structures towards more three-dimensional molecular architectures has been identified as a key strategy to enhance target affinity, selectivity, and overall drug-like properties. Within this paradigm, spirocyclic scaffolds have emerged as privileged motifs. This guide provides an in-depth technical overview of the role and application of Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate , a versatile building block for the construction of complex molecules, particularly in the realm of neuroscience and beyond. We will explore its synthetic pathways, derivatization protocols, and its pivotal role in the design of next-generation therapeutics, with a focus on sigma receptor modulators.
The Rationale for Spirocyclic Scaffolds in Medicinal Chemistry
The overrepresentation of flat, aromatic moieties in historical drug portfolios has led to challenges in achieving high selectivity and avoiding off-target effects. Spirocycles, which feature two rings sharing a single atom, offer a compelling solution to this "flatland" problem.[1]
Inherent Three-Dimensionality: The spirocyclic core of 2,7-diazaspiro[4.4]nonane enforces a rigid, three-dimensional arrangement of substituents. This pre-organized conformation can lead to more precise and higher-affinity interactions with the complex topographies of biological targets like receptor binding pockets and enzyme active sites.[2]
Improved Physicochemical Properties: A higher fraction of sp3-hybridized carbon atoms in spirocyclic compounds, compared to their aromatic counterparts, generally correlates with improved physicochemical properties. These can include enhanced aqueous solubility and metabolic stability, which are critical for favorable pharmacokinetic profiles.[3]
Vectorial Diversity: The rigid framework of the diazaspiro[4.4]nonane core presents functional groups in well-defined vectors, allowing for the systematic exploration of chemical space around a biological target. This is instrumental in optimizing potency and selectivity.
Synthesis of Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: A Key Building Block
The efficient construction of the diazaspiro[4.4]nonane core is paramount to its utility in drug discovery programs. The following protocols outline a robust synthetic route to Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate, starting from commercially available precursors.
Synthesis of the Precursor: Methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate
The synthesis of this key precursor can be achieved through a Michael addition followed by intramolecular cyclization.
Protocol 2.1.1: Michael Addition of Benzylamine to Diethyl 2-(cyanomethylene)succinate
-
Materials: Diethyl 2-(cyanomethylene)succinate, Benzylamine, Ethanol, Triethylamine.
-
Procedure:
-
To a solution of diethyl 2-(cyanomethylene)succinate (1.0 eq) in ethanol, add benzylamine (1.1 eq) and a catalytic amount of triethylamine.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to afford the crude Michael adduct.
-
Protocol 2.1.2: Intramolecular Cyclization
-
Materials: Crude Michael adduct, Sodium ethoxide, Ethanol.
-
Procedure:
-
Dissolve the crude adduct from the previous step in anhydrous ethanol.
-
Add a solution of sodium ethoxide in ethanol (1.2 eq) and heat the mixture to reflux for 4-6 hours.
-
Cool the reaction to room temperature, neutralize with a weak acid (e.g., acetic acid), and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate.
-
Reductive Cyclization to form the Diazaspiro[4.4]nonane Core
The pivotal step in forming the spirocycle is the reductive cyclization of the cyanomethyl group.
Protocol 2.2.1: Synthesis of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one
-
Materials: Methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate, Raney Nickel (50% slurry in water), Methanol, Hydrogen gas supply.
-
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate (1.0 eq) in methanol.
-
Carefully add Raney Nickel (w/w = 4:1 of substrate to catalyst) to the solution.[4]
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel to 50 psi with hydrogen and stir the reaction mixture at room temperature for 12-24 hours.[4]
-
Carefully vent the vessel and filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. This intermediate can often be carried forward without extensive purification.
-
Protocol 2.2.2: Carbamate Protection to Yield Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
-
Materials: Crude 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one, Benzyl chloroformate, Dichloromethane (DCM), Triethylamine.
-
Procedure:
-
Dissolve the crude lactam from the previous step in anhydrous DCM.
-
Cool the solution to 0 °C and add triethylamine (1.5 eq).
-
Slowly add benzyl chloroformate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the final product, Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate.
-
Diagram of the Synthetic Workflow:
Caption: Synthetic pathway to Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate.
Application in Novel Drug Design: Targeting Sigma Receptors
The 2,7-diazaspiro[4.4]nonane scaffold has proven to be particularly valuable in the design of ligands for sigma receptors, which are implicated in a variety of central nervous system (CNS) disorders, including neuropathic pain, depression, and neurodegenerative diseases.[2]
The Sigma-1 Receptor as a Therapeutic Target
The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein that modulates a variety of signaling pathways.[5] Ligands that act as antagonists at the σ1R have shown promise in preclinical models of inflammatory and neuropathic pain.[6]
Derivatization of Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate for Sigma-1 Receptor Antagonists
The unprotected secondary amine at the 7-position of the diazaspirocycle serves as a key handle for derivatization, allowing for the introduction of various pharmacophoric elements to modulate affinity and selectivity for the sigma-1 receptor.
Protocol 3.2.1: Amide Bond Formation
-
Objective: To couple a carboxylic acid to the secondary amine of the diazaspirocycle.
-
Materials: Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate, Carboxylic acid of interest, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), Diisopropylethylamine (DIPEA), Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate (1.0 eq) in anhydrous DMF.
-
Stir the reaction at room temperature for 12-24 hours.
-
Dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Protocol 3.2.2: Reductive Amination
-
Objective: To introduce an alkyl substituent at the secondary amine position.
-
Materials: Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate, Aldehyde or ketone of interest, Sodium triacetoxyborohydride, Dichloroethane (DCE).
-
Procedure:
-
To a solution of Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate (1.0 eq) and the aldehyde/ketone (1.2 eq) in DCE, add a few drops of acetic acid.
-
Stir the mixture at room temperature for 1 hour to form the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Continue stirring at room temperature for 12-24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the mixture with DCM, dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography.
-
Diagram of Derivatization Strategies:
Caption: Common derivatization pathways for the diazaspiro[4.4]nonane scaffold.
Structure-Activity Relationship (SAR) and Biological Data
The derivatization of the 2,7-diazaspiro[4.4]nonane core has led to the identification of potent and selective sigma-1 receptor antagonists. The following table summarizes the binding affinities of representative compounds from a related series, highlighting the impact of different substituents on receptor affinity.
| Compound ID | Spirocyclic Core | R Group | σ1R Ki (nM) | σ2R Ki (nM) | Selectivity (σ2/σ1) | Reference |
| 4b | 2,7-Diazaspiro[3.5]nonane | Benzyl | 2.7 | 27 | 10 | [3] |
| 4c | 2,7-Diazaspiro[3.5]nonane | Phenethyl | 3.5 | 21 | 6 | [3] |
| 5b | 2,7-Diazaspiro[3.5]nonane | 4-Fluorobenzyl | 13 | 102 | 7.8 | [3] |
| 8f | Diazabicyclo[4.3.0]nonane | 4-Chlorobenzyl | 10 | 165 | 16.5 | [3] |
Data presented is for illustrative purposes from a closely related series to demonstrate the potential of this scaffold.
The data indicates that small modifications to the substituent attached to the spirocyclic core can significantly influence binding affinity and selectivity. This underscores the utility of Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate as a versatile platform for fine-tuning the pharmacological properties of lead compounds.
Conclusion
Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate is a valuable and versatile building block in modern drug design. Its inherent three-dimensionality and the synthetic accessibility of its derivatives make it an attractive scaffold for the development of novel therapeutics, particularly in the challenging area of CNS disorders. The protocols and data presented herein provide a foundational guide for researchers and scientists looking to leverage the unique properties of this spirocyclic system to advance their drug discovery programs.
References
-
Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. (2023). Journal of Medicinal Chemistry. [Link]
-
The Growing Importance of Spirocycles in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). Expert Opinion on Drug Discovery. [Link]
-
Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. (n.d.). PrepChem.com. [Link]
-
7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. (2011). Acta Crystallographica Section E: Structure Reports Online. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry. [Link]
-
2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. (2023). European Journal of Medicinal Chemistry. [Link]
-
Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. (2007). Molecules. [Link]
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Ethyl Cyanoacetate Reactions. (2022). ResearchGate. [Link]
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How can I selectively reduce nitrile in presence of ester (reaction conditions)? (2014). ResearchGate. [Link]
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How to selectively reduction of nitrile group in presence of ester group? (2017). ResearchGate. [Link]
-
Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. (2010). Arkivoc. [Link]
-
7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. (2011). Acta Crystallographica Section E. [Link]
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- 4. 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel sigma 1-antagonists with cis-(+)-normetazocine scaffold: synthesis, molecular modeling, and antinociceptive effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed N-Arylation of Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
Introduction: The Strategic Importance of the Diazaspiro[4.4]nonane Scaffold and Palladium-Catalysis
The 2,7-diazaspiro[4.4]nonane scaffold is a privileged structural motif in medicinal chemistry and drug discovery. Its rigid, three-dimensional architecture provides a unique conformational constraint that can lead to enhanced binding affinity and selectivity for biological targets. The presence of two distinct nitrogen atoms offers multiple points for diversification, enabling the exploration of a broad chemical space to optimize pharmacokinetic and pharmacodynamic properties. Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate, with its readily cleavable Cbz protecting group on one nitrogen and a free secondary amine on the other, is a versatile building block for the synthesis of complex molecules.
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of carbon-nitrogen bonds, offering a mild and efficient alternative to traditional methods.[1][2] This reaction allows for the formation of aryl amines from aryl halides and a wide variety of amine coupling partners, a transformation of immense importance in the pharmaceutical industry.[3] The application of this powerful methodology to complex and sterically hindered amines like Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate requires careful consideration of reaction parameters to achieve high yields and avoid side reactions.
This document provides detailed application notes and a proposed protocol for the palladium-catalyzed N-arylation of Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate, drawing upon established principles and best practices for Buchwald-Hartwig amination of related N-Cbz protected secondary cyclic amines.[4][5]
Core Concepts: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. The catalytic cycle, a fundamental concept in understanding and optimizing this reaction, is illustrated below.
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination reaction. The cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to yield the N-aryl amine product and regenerate the Pd(0) catalyst.[6]
Proposed Protocol for N-Arylation of Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
Disclaimer: The following protocol is a representative procedure based on established methods for the Buchwald-Hartwig amination of N-carbamate protected secondary cyclic amines. Optimization may be necessary for specific substrates.
This protocol details the coupling of Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate with a generic aryl bromide.
Table 1: Reagents and Recommended Conditions
| Parameter | Recommended | Rationale & Considerations |
| Palladium Precatalyst | [Pd(allyl)Cl]₂ or Pd₂(dba)₃ | These are common and effective Pd(0) sources. Precatalysts are often preferred for their stability and ease of handling.[4] |
| Ligand | RuPhos or XPhos | Bulky, electron-rich biaryl phosphine ligands are crucial for promoting both oxidative addition and reductive elimination, especially with sterically demanding amines.[5][7] RuPhos is often a good choice for secondary amines.[6] |
| Base | NaOtBu or LHMDS | A strong, non-nucleophilic base is required for deprotonation of the amine. NaOtBu is a common choice, but LHMDS can be advantageous for substrates with base-sensitive functional groups.[4][6] |
| Solvent | Toluene or Dioxane | These are standard solvents for Buchwald-Hartwig reactions. Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation.[4] |
| Temperature | 80-110 °C | The reaction temperature will depend on the reactivity of the aryl halide. Aryl bromides typically require heating.[4] |
| Atmosphere | Inert (Argon or Nitrogen) | The Pd(0) catalyst is oxygen-sensitive, so maintaining an inert atmosphere is critical for reaction success.[6] |
Step-by-Step Experimental Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk tube or reaction vial, add the palladium precatalyst (e.g., [Pd(allyl)Cl]₂, 1-2 mol%) and the phosphine ligand (e.g., RuPhos, 2-4 mol%).
-
Add Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate (1.0 equivalent).
-
Add the aryl bromide (1.1-1.2 equivalents).
-
Add the base (e.g., NaOtBu, 1.4-2.0 equivalents).
-
Seal the tube with a septum and purge with argon or nitrogen for 10-15 minutes.
-
-
Reaction Execution:
-
Add anhydrous, degassed solvent (e.g., toluene, to make a 0.1-0.2 M solution) via syringe.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the Celite® pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Visualization of the Experimental Workflow
Figure 2: A generalized workflow for the palladium-catalyzed N-arylation of Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate.
Troubleshooting and Scientific Insights
While the Buchwald-Hartwig amination is a robust reaction, challenges can arise, particularly with complex substrates.[8][9]
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere. The Pd(0) catalyst is sensitive to oxygen.[6] Consider using a fresh batch of catalyst and ligand.
-
Poor Solubility: The insolubility of reactants or the base can hinder the reaction.[4] If solubility is an issue, consider a different solvent or a co-solvent system.
-
Incorrect Base: The choice of base is critical. If a strong base like NaOtBu is causing substrate degradation, a weaker base such as Cs₂CO₃ or K₃PO₄ may be used, though this might require higher temperatures or longer reaction times.[8]
-
-
Side Reactions:
-
Hydrodehalogenation: This side reaction, where the aryl halide is reduced to the corresponding arene, can compete with the desired amination. This is often a result of β-hydride elimination from an intermediate palladium-amide complex. The use of bulky ligands that promote rapid reductive elimination can minimize this pathway.[2]
-
Homocoupling of Aryl Halides: This can occur at high temperatures or with certain catalyst systems. Optimizing the reaction temperature and catalyst loading can help to suppress this side product.
-
-
Causality Behind Experimental Choices:
-
Bulky Ligands: The steric bulk of ligands like RuPhos and XPhos is not arbitrary. It serves to create a coordinatively unsaturated palladium center, which is more reactive in the oxidative addition step. Furthermore, the bulkiness promotes the final reductive elimination step, which is often the rate-limiting step, thereby increasing the overall reaction rate and preventing side reactions.[7]
-
Choice of Palladium Precatalyst: While Pd(OAc)₂ is a common palladium source, it requires in-situ reduction to the active Pd(0) species.[6] Precatalysts like [Pd(allyl)Cl]₂ or palladacycles are often more reliable as they generate the active catalyst more cleanly and efficiently.
-
Conclusion
The palladium-catalyzed N-arylation of Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate represents a powerful strategy for the synthesis of novel, medicinally relevant compounds. While no specific literature protocols for this exact transformation have been identified, the well-established principles of the Buchwald-Hartwig amination provide a strong foundation for developing a successful synthetic route. Careful selection of the catalyst system, base, and solvent, along with rigorous adherence to anhydrous and inert reaction conditions, are paramount for achieving high yields and purity. The proposed protocol and troubleshooting guide provided herein serve as a valuable starting point for researchers and drug development professionals seeking to explore the chemical space around this important spirocyclic scaffold.
References
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [URL not available]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
- Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction.
- Troubleshooting Buchwald-Hartwig Amination Synthesis. Benchchem. [URL not available]
-
Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. (2011). National Institutes of Health. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2010). Chemical Reviews. [Link]
-
Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Palladium-Catalyzed N-Arylation of Amines and Amides with Aryltrimethylgermanes. (2025). ResearchGate. [Link]
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2025). ResearchGate. [Link]
-
Palladium-Catalyzed Reactions. (2019). MDPI. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2015). Chemical Reviews. [Link]
-
Synthesis of new biologically actived azaspiro compounds. (2013). Blucher Proceedings. [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (2025). ResearchGate. [Link]
-
Palladium-Catalyzed Regioselective Arylation of Unprotected Allylamines. (2021). JACS Au. [Link]
-
Palladium-catalyzed arylation of linear and cyclic polyamines. (2004). R Discovery. [Link]
-
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (2017). Beilstein Journal of Organic Chemistry. [Link]
-
Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. (2025). National Institutes of Health. [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2025). National Institutes of Health. [Link]
-
Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. (2011). Organic Letters. [Link]
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- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
Mastering the Gatekeeper: Strategic Protection of 2,7-Diazaspiro[4.4]nonane for Accelerated Drug Discovery
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
The 2,7-diazaspiro[4.4]nonane scaffold is a privileged structural motif in modern medicinal chemistry, prized for its rigid, three-dimensional architecture that allows for precise orientation of substituents in biological space. This unique topology has led to its incorporation into a multitude of clinical candidates and approved drugs targeting a wide range of diseases. However, the presence of two secondary amine functionalities presents a significant synthetic challenge: the need for precise control over their reactivity to enable selective functionalization. This guide provides a comprehensive overview of protecting group strategies for 2,7-diazaspiro[4.4]nonane, offering detailed protocols and a rationale for their application, empowering researchers to unlock the full potential of this versatile scaffold.
The Challenge of Selectivity: Differentiating Two Nitrogens
The core of the challenge in manipulating 2,7-diazaspiro[4.4]nonane lies in the subtle, yet exploitable, differences in the chemical environment of its two nitrogen atoms. While both are secondary amines, their positions within the spirocyclic system can lead to differences in steric hindrance and electronic properties. Understanding and leveraging these differences is paramount for achieving selective mono-protection, a crucial step for the differential elaboration of the molecule.
The relative basicity of the two nitrogens is a key factor influencing their nucleophilicity and, consequently, their reactivity towards electrophilic protecting group reagents. In the absence of substituents, the two nitrogens are chemically equivalent. However, in substituted derivatives or during the course of a reaction, their environments can diverge. Generally, the less sterically hindered nitrogen is more accessible and therefore more likely to react first.
Key Protecting Groups: A Strategic Overview
The choice of protecting group is dictated by the overall synthetic plan, with orthogonality being a primary consideration. An orthogonal protecting group strategy allows for the selective removal of one group in the presence of others, enabling sequential modification of the molecule.[1] The most commonly employed and effective protecting groups for 2,7-diazaspiro[4.4]nonane are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Orthogonality |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Acidic (e.g., TFA, HCl) | Orthogonal to Cbz, Fmoc |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C) | Orthogonal to Boc, Fmoc |
Mono-Protection Strategies: Isolating a Single Reactive Site
Achieving selective mono-protection is often the first and most critical step in the synthesis of complex 2,7-diazaspiro[4.4]nonane derivatives. The following protocols outline reliable methods for the mono-Boc protection of the diamine.
Protocol 1: Mono-Boc Protection via in situ Hydrochloride Formation
This method leverages the principle of reducing the nucleophilicity of one amine by protonation, allowing the other to be selectively protected.[2]
Reaction Scheme:
A schematic representation of mono-Boc protection.
Materials:
-
2,7-Diazaspiro[4.4]nonane dihydrochloride
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane) or generated in situ
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Free Base Generation: Dissolve 2,7-diazaspiro[4.4]nonane dihydrochloride in water and adjust the pH to >12 with a concentrated NaOH solution. Extract the free base into an organic solvent like dichloromethane, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Mono-protonation: Dissolve the free base (1.0 equivalent) in methanol. Cool the solution to 0 °C and add one equivalent of HCl solution dropwise.
-
Boc Protection: To the cooled solution, add a solution of (Boc)₂O (1.0 equivalent) in methanol dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Work-up: Remove the methanol under reduced pressure. Partition the residue between DCM and saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired mono-Boc protected 2,7-diazaspiro[4.4]nonane.
Di-Protection: Masking Both Amine Functionalities
For synthetic routes where both nitrogens need to be unreactive during subsequent transformations, di-protection is necessary.
Protocol 2: Di-Boc Protection of 2,7-Diazaspiro[4.4]nonane
Reaction Scheme:
A schematic representation of di-Boc protection.
Materials:
-
2,7-Diazaspiro[4.4]nonane
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve 2,7-diazaspiro[4.4]nonane (1.0 equivalent) in DCM or DMF.
-
Reagent Addition: Add TEA or DIPEA (2.5 equivalents) followed by the portion-wise addition of (Boc)₂O (2.2 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up: Dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude di-Boc protected product can often be used without further purification. If necessary, it can be purified by crystallization or flash column chromatography.
Orthogonal Protection: A Gateway to Advanced Analogs
The ability to selectively deprotect one nitrogen while the other remains masked is a powerful tool for creating complex and diverse libraries of 2,7-diazaspiro[4.4]nonane derivatives. The Boc and Cbz protecting groups are an excellent orthogonal pair for this purpose.[3]
Protocol 3: Synthesis of 2-Cbz-7-Boc-2,7-diazaspiro[4.4]nonane
This procedure assumes the starting material is the mono-Boc protected diamine from Protocol 1.
Reaction Scheme:
A schematic representation of orthogonal protection.
Materials:
-
2-Boc-2,7-diazaspiro[4.4]nonane
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)
-
Tetrahydrofuran (THF) and Water, or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve 2-Boc-2,7-diazaspiro[4.4]nonane (1.0 equivalent) in a suitable solvent system such as a mixture of THF and water or DCM.
-
Base Addition: Add NaHCO₃ (2.0 equivalents) or TEA (1.5 equivalents).
-
Cbz-Cl Addition: Cool the mixture to 0 °C and add Cbz-Cl (1.2 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: If using a biphasic system, separate the layers. If using DCM, wash the reaction mixture with water. Extract the aqueous layer with EtOAc. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the orthogonally protected 2-Cbz-7-Boc-2,7-diazaspiro[4.4]nonane.
Deprotection Protocols: Unveiling the Reactive Sites
The selective or complete removal of protecting groups is the final step in preparing the desired 2,7-diazaspiro[4.4]nonane building block for further functionalization.
Protocol 4: Boc Deprotection with Trifluoroacetic Acid (TFA)
Reaction Scheme:
A schematic representation of Cbz deprotection.
Materials:
-
Cbz-protected 2,7-diazaspiro[4.4]nonane derivative
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas
-
Celite®
Procedure:
-
Reaction Setup: Dissolve the Cbz-protected compound in MeOH or EtOH in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.
-
Hydrogenation: Subject the mixture to an atmosphere of hydrogen gas (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Conclusion
The strategic application of protecting groups is indispensable for the successful synthesis of complex molecules based on the 2,7-diazaspiro[4.4]nonane scaffold. By understanding the principles of selectivity and orthogonality, and by employing robust and reliable protocols for the introduction and removal of Boc and Cbz groups, researchers can efficiently navigate the synthetic challenges posed by this important diamine. The detailed methods provided in this guide serve as a valuable resource for chemists in academia and industry, facilitating the development of novel therapeutics and advancing the frontiers of medicinal chemistry.
References
-
National Center for Biotechnology Information. tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. PubChem Compound Summary for CID 57358607. [Link]
-
LibreTexts Chemistry. 7.6 Acid-Base Properties of Nitrogen-Containing Functional Groups. [Link]
- Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines.
-
Semantic Scholar. Selective Mono‐BOC Protection of Diamines. [Link]
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of peptide research, 58(4), 338-341.
-
National Center for Biotechnology Information. 2,7-Diazaspiro[4.4]nonane. PubChem Compound Summary for CID 12691883. [Link]
- Kappe, C. O. (2004). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Synlett, 2004(15), 2753-2756.
-
Purdue University Graduate School. (2025). MOLECULAR COMPUTATIONS AND REACTIVITY STUDIES ON NITROGEN (N)-CONTAINING HETEROCYCLES. [Link]
-
PubMed. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). [Link]
- Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 58-64.
-
ResearchGate. How can we do the deprotection of boc-amino acids using hcl ?. [Link]
-
Master Organic Chemistry. 5 Key Basicity Trends of Amines. [Link]
-
Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
-
SciELO México. General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]
-
LibreTexts Chemistry. 23.1: Relative Basicity of Amines and Other Compounds. [Link]
-
ResearchGate. (PDF) Selective Mono‐BOC Protection of Diamines. [Link]
-
Chemistry Stack Exchange. How does one determine the relative basicity of a nitrogen in a molecule?. [Link]
- Google Patents. Synthesis method of tert-butyl 4,7-diazaspiro[2.
- Google Patents. Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
-
PubMed. Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis. [Link]
-
Organic Syntheses. L-Proline. [Link]
-
ResearchGate. Synthesis of 9-alkyl-8-methoxy-8-methyl-1,3,6-trioxo-2,7-diazaspiro[4.4]nonane-4-carbonitriles. [Link]
- Google Patents.
-
ResearchGate. Synthesis of Mono-Boc-diketopiperazines and Their Application in Peptide Synthesis. [Link]
-
LibreTexts Chemistry. 24.3: Basicity of Amines. [Link]
-
ACS Publications. Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis. [Link]
Sources
Troubleshooting & Optimization
common side reactions in the synthesis of Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
Welcome to the dedicated technical support guide for the synthesis of Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate. This resource is tailored for researchers, medicinal chemists, and process development scientists navigating the complexities of constructing this valuable spirocyclic scaffold. Here, we address common challenges, provide in-depth troubleshooting advice, and offer practical solutions grounded in established chemical principles.
Introduction to the Synthetic Challenge
The 2,7-diazaspiro[4.4]nonane core is a significant structural motif in medicinal chemistry, prized for its rigid, three-dimensional architecture that can effectively orient pharmacophoric elements in biological space. The target molecule, Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate, incorporates a benzyl carbamate (Cbz) protecting group, which is crucial for selective functionalization of the two nitrogen atoms.
The synthesis of this molecule, while achievable, is not without its pitfalls. Common issues often arise during the formation of the spirocyclic core and the management of the protecting groups. This guide will focus on a likely and published synthetic strategy: the reductive cyclization of a highly functionalized pyrrolidine precursor.
Proposed Synthetic Pathway
A key strategy for constructing the 2,7-diazaspiro[4.4]nonane core involves an intramolecular reductive cyclization. A plausible and documented approach for a closely related analog involves the Raney Nickel-catalyzed hydrogenation of a cyanomethyl pyrrolidine carboxylate derivative.[1] This reaction simultaneously reduces the nitrile to a primary amine, which then undergoes intramolecular cyclization with the ester to form a lactam, followed by reduction of the lactam to the saturated diamine.
Caption: Potential side reactions during reductive cyclization.
FAQ 2: Formation of Impurities during the Final Cbz Protection Step
Question: After obtaining the Benzyl 2,7-diazaspiro[4.4]nonane, I am having trouble with the selective Cbz protection of the secondary amine at the 2-position. I am seeing multiple products and unreacted starting material.
Answer:
Selective protection of one of two secondary amines can be challenging. The relative nucleophilicity of the two nitrogens in the diazaspiro[4.4]nonane core is similar, which can lead to a mixture of products.
-
Di-Cbz Protected Product: The most common side product is likely the di-Cbz protected species, where both nitrogen atoms have reacted with benzyl chloroformate.
-
Troubleshooting:
-
Stoichiometry: Carefully control the stoichiometry of the benzyl chloroformate. Use slightly less than one equivalent (e.g., 0.95 eq) to favor mono-protection.
-
Slow Addition: Add the benzyl chloroformate dropwise at a low temperature (e.g., 0 °C) to the solution of the diamine. [2][3]This allows for greater selectivity.
-
Purification: The desired mono-protected product, the di-protected product, and the starting material will have different polarities, allowing for separation by column chromatography.
-
-
-
Unreacted Starting Material: The presence of a significant amount of starting material suggests that the reaction has not gone to completion or that the base is not effective.
-
Troubleshooting:
-
Base Choice: Use a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl generated during the reaction. Ensure at least one equivalent of base is used.
-
Reaction Time: Allow the reaction to stir for a sufficient amount of time. Monitor by TLC or LC-MS.
-
-
-
Hydrolysis of Benzyl Chloroformate: Benzyl chloroformate is sensitive to moisture and can hydrolyze, especially in the presence of a base. This will reduce the effective concentration of the protecting group reagent.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure that all glassware is dry and use an anhydrous solvent (e.g., dichloromethane or THF).
-
Fresh Reagent: Use a fresh bottle of benzyl chloroformate.
-
-
| Compound | Typical Polarity | Separation Strategy |
| Benzyl 2,7-diazaspiro[4.4]nonane | High | Elutes last from silica gel |
| Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate | Medium | Target Compound |
| Di-Cbz Protected Product | Low | Elutes first from silica gel |
Table 1: Relative polarities and chromatographic separation of products from the Cbz protection step.
FAQ 3: My final product seems to be unstable during purification.
Question: I have synthesized what I believe to be Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate, but it appears to be degrading on the silica gel column during purification. What could be the cause?
Answer:
While the Cbz group is generally stable to silica gel chromatography, the free secondary amine in your product can interact with the acidic silica gel.
-
Acid-Catalyzed Decomposition: The slightly acidic nature of standard silica gel can lead to partial hydrolysis or other decomposition pathways of sensitive molecules.
-
Troubleshooting:
-
Neutralized Silica Gel: Deactivate the silica gel by washing it with a solvent containing a small amount of a non-nucleophilic base like triethylamine (e.g., 1% TEA in the eluent).
-
Alternative Stationary Phases: Consider using a different stationary phase for chromatography, such as alumina (neutral or basic), or reverse-phase chromatography.
-
Rapid Purification: Minimize the time the compound spends on the column by using flash chromatography and avoiding prolonged exposure.
-
-
-
Oxidative Degradation: Amines can be susceptible to oxidation, especially if exposed to air for extended periods on a high-surface-area material like silica gel.
-
Troubleshooting:
-
Inert Atmosphere: While not always practical for column chromatography, keeping fractions under an inert atmosphere (e.g., nitrogen or argon) can help if the compound is particularly sensitive.
-
-
Experimental Protocols
Protocol 1: Reductive Cyclization to form 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one[1]
-
To a solution of methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate in methanol, add Raney Nickel (w/w = 4:1, substrate to catalyst).
-
Pressurize the reaction vessel with hydrogen gas (50 psi).
-
Stir the reaction mixture at room temperature, monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel can be pyrophoric and should be kept wet.
-
Concentrate the filtrate under reduced pressure to obtain the crude lactam.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Cbz Protection of Benzyl 2,7-diazaspiro[4.4]nonane
-
Dissolve Benzyl 2,7-diazaspiro[4.4]nonane (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (0.95 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
-
Crystal structure of 7-benzyl-2,7-diazaspiro[4.4]nonan-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2517. [Link]
-
Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. PrepChem.com. [Link]
-
Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3792-3795. [Link]
-
A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. ResearchGate. [Link]
-
Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. ResearchGate. [Link]
-
Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 16(12), 10348-10358. [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Reductive amination with zinc powder in aqueous media. Beilstein Journal of Organic Chemistry, 9, 1269-1274. [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Reductive Amination. WordPress. [Link]
-
Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 174, 988-995. [Link]
-
Reagent Friday: Raney Nickel. Master Organic Chemistry. [Link]
-
Asymmetric Hydrogenation of Arenes and Heteroarenes. RSC Advances. [Link]
-
Can hydrogen and Raney Ni reduce Carboxylic Acids?. Quora. [Link]
-
ChemInform Abstract: Raney Nickel-Catalyzed Hydrogenation of Unsaturated Carboxylic Acids with Sodium Borohydride in Water. ResearchGate. [Link]
-
The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid, and of Raney Nickel/Aqueous Formic Acid. ResearchGate. [Link]
-
To Deprotect and Serve. Scientific Update. [Link]
-
Enantioselective Enzymatic Cleavage of N-Benzyloxycarbonyl Groups. ResearchGate. [Link]
- Process for producing N-protected amino acid.
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Technical Support Center: Crystallization of Diazaspiro[4.4]nonane Derivatives
Welcome to the technical support center for the crystallization of diazaspiro[4.4]nonane derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of obtaining high-quality single crystals of this unique chemical scaffold. The inherent conformational flexibility and diverse polarity of diazaspiro[4.4]nonane derivatives can present significant challenges to crystallization.[1][2] This document provides in-depth troubleshooting guides, answers to frequently asked questions, and detailed protocols to address common issues encountered in the laboratory.
Part 1: Troubleshooting Guide - Common Crystallization Issues
This section addresses the most frequent and frustrating challenges in the crystallization of diazaspiro[4.4]nonane derivatives. Each problem is analyzed from a mechanistic standpoint, followed by actionable solutions.
Q1: My compound is "oiling out" or precipitating as an amorphous solid. What's happening and how can I fix it?
A1: Root Cause Analysis & Corrective Actions
"Oiling out" or amorphous precipitation is a classic sign of excessively rapid supersaturation. The molecules are crashing out of solution too quickly to organize into an ordered crystal lattice.[3] This is often due to a solvent system in which the compound is highly soluble, leading to a steep drop in solubility upon cooling or anti-solvent addition.
Immediate Corrective Actions:
-
Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil or amorphous solid. Add more of the primary "good" solvent (e.g., 10-20% additional volume) to decrease the level of supersaturation. Allow it to cool much more slowly.[4]
-
Switch to a Less Ideal Solvent: If you obtained an oil via slow evaporation, the solvent is likely too good.[3] Your goal is to find a solvent where the compound is only moderately soluble.[5] Start your solvent screening process again with a focus on solvents where your compound shows marginal solubility at room temperature but dissolves upon heating.[6]
Systematic Troubleshooting Workflow:
// Nodes start [label="Problem: Oiling Out / Amorphous Solid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause [label="Cause: Supersaturation is too high\n(Solvent is too good or cooling is too fast)", fillcolor="#FBBC05", fontcolor="#202124"]; solution1 [label="Strategy 1: Reduce Cooling Rate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution2 [label="Strategy 2: Modify Solvent System", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1a [label="Use a Dewar with hot water or insulate the flask\nto ensure slow, gradual cooling.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; step1b [label="Consider a programmable heating block\nfor precise temperature ramping.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; step2a [label="Add more primary ('good') solvent to\ndecrease overall concentration.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; step2b [label="Re-screen for a solvent where compound\nis only moderately soluble when hot.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; step2c [label="Use a binary solvent system.\nAdd a poor solvent (anti-solvent) dropwise\nto the hot, dissolved sample until turbidity appears,\nthen clarify with a drop of good solvent.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> cause; cause -> solution1; cause -> solution2; solution1 -> step1a; solution1 -> step1b; solution2 -> step2a; solution2 -> step2b; solution2 -> step2c; } dot Caption: Troubleshooting logic for oiling out.
Q2: I've set up my crystallization experiment, but nothing has grown after several days. What are my next steps?
A2: Inducing Nucleation and Overcoming High Solubility
A complete failure to produce crystals typically points to one of two issues: the solution is not sufficiently supersaturated (i.e., the compound is too soluble), or there are no nucleation sites for crystals to begin growing.[7]
Strategies to Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus.[8] The microscopic scratches create high-energy sites that can serve as points for heterogeneous nucleation.[9]
-
Seeding: If you have a small amount of solid material (even if it's from a previous amorphous precipitation), add a single, tiny speck to the supersaturated solution. This "seed crystal" provides a perfect template for further crystal growth.[7][8]
-
Concentration: If nucleation techniques fail, it's highly likely your solution is not supersaturated.[7] Gently heat the solution and reduce the solvent volume (e.g., by 25-50%) before allowing it to cool again.[10]
Advanced Approaches for Stubborn Cases:
-
Vapor Diffusion: This is an excellent and highly controlled method for milligram quantities.[3] Dissolve your compound in a good solvent and place it in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which your compound is insoluble. Over time, the anti-solvent vapor will slowly diffuse into your compound's solution, gradually decreasing its solubility and promoting slow, high-quality crystal growth.[11][12][13]
-
Solvent Layering (Liquid-Liquid Diffusion): Dissolve your compound in a dense, "good" solvent. Then, very carefully layer a less dense, miscible "anti-solvent" on top, taking care not to disturb the interface.[5][11] Crystals will form slowly at the boundary as the solvents diffuse into one another.
Q3: My compound forms crystals, but they are very fine needles or small plates, unsuitable for X-ray diffraction. How can I grow larger, higher-quality crystals?
A3: Controlling Crystal Growth Rate
The formation of small, poorly-defined crystals is a result of rapid crystal growth, often caused by too many nucleation events happening at once or a rapid transition into a supersaturated state.[3] The key is to slow everything down.
Methods to Improve Crystal Quality:
-
Slow Down the Process:
-
Slower Cooling: If using a cooling method, ensure the temperature drops as gradually as possible.[6] Insulating the flask or using a Dewar can achieve this.[4][5]
-
Slower Evaporation: If using slow evaporation, reduce the size of the opening on your vial (e.g., use a cap with a single needle hole) to slow the rate of solvent loss.[5] Placing the vial in a cooler location also helps.[3]
-
Slower Diffusion: In vapor or liquid diffusion methods, using a larger container or placing the setup in a cold environment (like a refrigerator) will slow the diffusion rate.[3]
-
-
Optimize the Solvent System:
-
The use of binary or even tertiary solvent systems can significantly impact crystal morphology by promoting or inhibiting growth on certain crystal faces.[3]
-
Experiment with different anti-solvents in a diffusion setup. A classic combination for polar N-heterocycles is dissolving the compound in a solvent like ethanol or acetonitrile and using an anti-solvent like cyclohexane or tetrahydrofuran.[3]
-
-
Purification: Impurities can act as nucleation sites, leading to a shower of small crystals.[14] They can also disrupt the growing crystal lattice. If you suspect impurities are the issue, try purifying a small batch of your material by column chromatography and re-attempting crystallization.
Q4: Diazaspiro[4.4]nonane derivatives have unique solubility. How do I choose the right solvent?
A4: A Systematic Approach to Solvent Selection
Solvent choice is the most critical parameter in crystallization.[3] The "like dissolves like" principle is a good starting point; the polar N-H and carbonyl groups in many diazaspiro[4.4]nonane derivatives suggest that polar solvents will be effective.[15] However, the spirocyclic carbon framework adds significant non-polar character.
Solvent Screening Protocol:
-
Initial Solubility Test: Place a few milligrams of your compound into several different test tubes or vials.
-
Add Solvent Dropwise: To each tube, add a single drop of a different solvent at room temperature.[6]
-
Observe:
-
If the compound dissolves immediately, the solvent is too good. Reject it for single-solvent crystallization but keep it in mind as the "good" solvent for a binary system.[6]
-
If the compound does not dissolve, heat the tube gently.[6]
-
If it dissolves when hot and then precipitates upon cooling, you have found a promising candidate for slow cooling crystallization.[6]
-
If it remains insoluble even when hot, reject the solvent.
-
Table 1: Common Solvents for Crystallization of Polar Organic Molecules
| Solvent | Polarity Index | Boiling Point (°C) | H-Bonding | Notes |
| Water | 10.2 | 100 | Donor & Acceptor | Excellent for highly polar compounds; often used as an anti-solvent.[16] |
| Methanol | 5.1 | 65 | Donor & Acceptor | Good for polar compounds, but high volatility can be an issue.[17] |
| Ethanol | 4.3 | 78 | Donor & Acceptor | A very general and effective solvent for many organic compounds.[16] |
| Acetonitrile | 5.8 | 82 | Acceptor | Good for dissolving polar compounds; often paired with an ether anti-solvent.[3] |
| Acetone | 5.1 | 56 | Acceptor | Excellent solvent but its low boiling point can lead to rapid crystallization.[15] |
| Ethyl Acetate | 4.4 | 77 | Acceptor | A good choice for compounds of intermediate polarity.[15] |
| Tetrahydrofuran (THF) | 4.0 | 66 | Acceptor | Often used as a good solvent paired with a non-polar anti-solvent like hexane.[16] |
| Dichloromethane (DCM) | 3.1 | 40 | Weak Acceptor | Dissolves many organics but is very volatile; generally avoid for slow methods.[3] |
| Toluene | 2.4 | 111 | None | Good for less polar compounds or as an alternative to benzene.[3] |
| Hexane/Cyclohexane | 0.1 | 69 / 81 | None | Typically used as anti-solvents for polar compounds.[3][16] |
Data compiled from various sources.[3][15][16][17]
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Part 2: Frequently Asked Questions (FAQs)
-
Q: My diazaspiro[4.4]nonane derivative is conformationally flexible. Does this affect crystallization?
-
A: Yes, significantly. Conformational flexibility can hinder crystallization because the molecule exists as a mixture of different conformers in solution.[1][18] The crystallization process must select for a single, low-energy conformer that can pack efficiently, which is energetically more difficult than crystallizing a rigid molecule.[19] Special techniques like using co-formers or solvent-mediated assembly might be necessary.[1]
-
-
Q: What is a co-crystal, and could it help me crystallize my compound?
-
A: A co-crystal is a crystalline structure composed of your target molecule and a second, different molecule (the "co-former") held together by non-covalent interactions, typically hydrogen bonds.[20] If your compound has strong hydrogen bond donors or acceptors (like the N-H or C=O groups in a diazaspiro[4.4]nonane core), adding a co-former can provide a stable, ordered lattice that is easier to form than a crystal of your compound alone.[3][21] This is an excellent strategy for molecules that are difficult to crystallize.[22]
-
-
Q: What is the difference between hanging drop and sitting drop vapor diffusion?
-
A: Both are vapor diffusion techniques where a drop of your sample/reagent mixture equilibrates with a larger reservoir of reagent solution.[12][13][23] In hanging drop , the drop is suspended from an inverted coverslip over the reservoir.[23] In sitting drop , the drop is placed on a pedestal or bridge inside the reservoir.[12] Hanging drop can be easier to set up, while sitting drop can be more stable and less prone to falling, especially with larger drop volumes.
-
-
Q: Can I use a compound that is structurally similar to mine as a seed crystal?
-
A: This is known as cross-seeding or epitaxy. It can sometimes work if the structurally similar compound has a crystal lattice that can act as a template for your molecule.[3] However, it is a less reliable method than using a seed crystal of the actual compound.
-
Part 3: Key Experimental Protocols
Protocol 1: Hanging Drop Vapor Diffusion
This technique is ideal for small quantities of material and allows for the slow, controlled growth of high-quality crystals.[3][23]
Materials:
-
24-well VDX plate or similar crystallization plate
-
Siliconized glass cover slips
-
High-vacuum grease
-
Micropipettes and tips
-
Your diazaspiro[4.4]nonane derivative
-
Screened "good" solvent and "anti-solvent" (reservoir solution)
Procedure:
-
Prepare the Reservoir: Apply a thin, even bead of vacuum grease around the top rim of a well on the crystallization plate.[23] Pipette 0.5-1.0 mL of the anti-solvent (the "reservoir solution") into the well.
-
Prepare the Drop: On a clean glass cover slip, pipette 1-2 µL of your concentrated compound solution (dissolved in the "good" solvent).
-
Mix: To the same drop, add 1-2 µL of the reservoir solution.[23] Some researchers prefer to gently mix the drop by pipetting up and down, while others allow the components to mix via diffusion.[23]
-
Seal the Well: Carefully invert the coverslip so the drop is hanging from the center.[23] Place it over the greased well and gently press to create an airtight seal.
-
Incubate & Observe: Place the plate in a stable, vibration-free location. Monitor for crystal growth over several days to weeks.
Protocol 2: Slow Cooling Crystallization
This is a classic method that works well when you have identified a single solvent in which your compound's solubility is highly temperature-dependent.[5][6]
Materials:
-
Erlenmeyer flask with a stopper
-
Hot plate or steam bath
-
Insulating materials (glass wool, cotton, or a Dewar flask)
-
Your diazaspiro[4.4]nonane derivative
-
Screened crystallization solvent
Procedure:
-
Dissolve the Compound: Place your solid compound in the Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask until the solid just dissolves completely.[14]
-
Ensure Saturation: You want a saturated solution at high temperature. If you add too much solvent, you can carefully boil some off to re-concentrate the solution.[4]
-
Insulate and Cool: Stopper the flask and immediately place it into an insulated container (e.g., a beaker filled with hot water placed inside a Dewar, or a flask wrapped heavily in cotton).[5][6]
-
Incubate: Allow the apparatus to cool slowly and undisturbed to room temperature over several hours or overnight.
-
Complete Crystallization: Once at room temperature, you can move the flask to a refrigerator or an ice bath to maximize the yield of crystals.[14]
-
Isolate: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.[6]
References
-
Tips and Tricks for the Lab: Growing Crystals Part 3. (2012). ChemistryViews. [Link]
-
Inducing Crystallization by Nucleation. Chemical Education Xchange. [Link]
-
Guide for crystallization. University of Geneva. [Link]
-
Inducing Recrystallization. (2025). Chemistry LibreTexts. [Link]
-
Sitting Drop Vapor Diffusion Crystallization. Hampton Research. [Link]
-
Hanging Drop Vapor Diffusion Crystallization. Hampton Research. [Link]
-
Crystal Growth. Linac Coherent Light Source, SLAC National Accelerator Laboratory. [Link]
-
Crystallisation Techniques. (2006). University of Canterbury. [Link]
-
SOP: CRYSTALLIZATION. Directorate of Education, GNCT of Delhi. [Link]
-
Initiating Crystallization. (2022). Chemistry LibreTexts. [Link]
-
Solvent Polarity Influenced Polymorph Selection of Polar Aromatic Molecules. (2022). Crystal Growth & Design. [Link]
-
Why does scratching a beaker induces crystallization?. Quora. [Link]
-
Crystallization and Polymorphism of Conformationally Flexible Molecules: Problems, Patterns, and Strategies. Organic Process Research & Development. [Link]
-
In an experiment on recrystallization, how does scratching the surface of the flask and adding a seed. brainly.com. [Link]
-
Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. [Link]
-
Crystallization and Polymorphism of Conformationally Flexible Molecules: Problems, Patterns, and Strategies. ResearchGate. [Link]
-
Crystallization. University of Toronto. [Link]
-
How to choose a solvent for crystallization of an organic compound. Quora. [Link]
-
Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. Advanced Drug Delivery Reviews. [Link]
-
Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. Indian Journal of Pharmaceutical Sciences. [Link]
-
Crystallization and Polymorphism of Conformationally Flexible Molecules: Problems, Patterns, and Strategies. American Chemical Society. [Link]
-
Traditional and Novel Methods for Cocrystal Formation: A Mini Review. Systematic Reviews in Pharmacy. [Link]
-
COMMON SOLVENTS FOR CRYSTALLIZATION. University of California, Los Angeles. [Link]
-
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceuticals. [Link]
-
Troubleshooting. (2022). Chemistry LibreTexts. [Link]
-
Crystallization. University of Colorado Boulder. [Link]
-
Creating Cocrystals: A Review of Pharmaceutical Cocrystal Preparation Routes and Applications. (2018). Crystal Growth & Design. [Link]
-
The Crystallisation of Conformationally Flexible Molecules. The University of Manchester. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. unifr.ch [unifr.ch]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. depts.washington.edu [depts.washington.edu]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemedx.org [chemedx.org]
- 9. quora.com [quora.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 12. hamptonresearch.com [hamptonresearch.com]
- 13. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 14. orgchemboulder.com [orgchemboulder.com]
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- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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- 19. researchgate.net [researchgate.net]
- 20. Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. hamptonresearch.com [hamptonresearch.com]
challenges in the deprotection of the Cbz group from Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
Welcome to the technical support center for challenges in the deprotection of the Cbz group from Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who may encounter specific issues during this critical synthetic step. As a Senior Application Scientist, I have compiled this resource to provide not only troubleshooting solutions but also the underlying chemical principles to empower your experimental design and execution.
The deprotection of the carbobenzyloxy (Cbz or Z) group is a cornerstone of amine synthesis, particularly in the construction of complex molecules like spirocyclic diamines. While catalytic hydrogenation is the workhorse for this transformation, the unique structure of Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate can introduce specific challenges. This guide will address these potential hurdles in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for Cbz deprotection of Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate?
The most common and generally effective method is catalytic hydrogenation.[1][2][3] This involves reacting the Cbz-protected compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[1] The reaction proceeds via hydrogenolysis of the benzylic C-O bond, which releases an unstable carbamic acid intermediate that spontaneously decarboxylates to yield the free diamine, toluene, and carbon dioxide.[1][2]
Q2: Why is my Cbz deprotection reaction slow or incomplete?
Several factors can contribute to a sluggish or incomplete reaction with this specific substrate. One of the primary concerns with diamines is catalyst inhibition or poisoning by the product itself. As the deprotection proceeds, the newly formed free amine at the 2-position and the existing amine at the 7-position can coordinate to the palladium catalyst surface, reducing its activity. Other common causes include poor quality of the Pd/C catalyst, insufficient hydrogen pressure, or suboptimal solvent choice leading to poor substrate solubility.[4]
Q3: Are there alternative methods to catalytic hydrogenation for this deprotection?
Yes, several alternatives exist, which can be particularly useful if the substrate contains other functional groups sensitive to hydrogenation.[3][5] These include:
-
Catalytic Transfer Hydrogenation: This method uses a hydrogen donor in situ, such as ammonium formate or formic acid, in the presence of a palladium catalyst.[3][6] It is often a milder and more selective alternative to using hydrogen gas.[4]
-
Acid-Mediated Deprotection: Strong acids like HBr in acetic acid or trifluoroacetic acid (TFA) can cleave the Cbz group.[3][7] This approach is beneficial when avoiding heavy metals is a priority, but care must be taken as the unprotected diamine will exist as a salt.
-
Nucleophilic Deprotection: Reagents like 2-mercaptoethanol in the presence of a base can deprotect Cbz groups and are superior for substrates with sensitive functionalities.[8]
Q4: Can I selectively deprotect only the Cbz group at the 2-position if the nitrogen at the 7-position is also protected (e.g., with a Boc group)?
Yes, selective deprotection is a key advantage of using orthogonal protecting groups. The Cbz group is susceptible to hydrogenolysis, while the tert-butyloxycarbonyl (Boc) group is stable under these conditions and is typically removed with acid. Therefore, treating a Cbz- and Boc-protected 2,7-diazaspiro[4.4]nonane derivative with H₂/Pd/C will selectively cleave the Cbz group, leaving the Boc group intact.
Troubleshooting Guide
This section delves deeper into specific experimental problems and provides actionable solutions based on established chemical principles.
Problem 1: The reaction stalls after partial conversion.
-
Likely Cause: Catalyst Poisoning by the Product. The spirocyclic diamine product, with its two basic nitrogen atoms, can act as a ligand for the palladium catalyst, effectively poisoning it and preventing further reaction.
-
Troubleshooting Steps:
-
Acidic Additive: Perform the hydrogenation in the presence of a stoichiometric amount of a mild acid, such as acetic acid or hydrochloric acid (as a solution in an organic solvent). The acid will protonate the newly formed amine, preventing it from coordinating with the palladium catalyst.[4]
-
Increase Catalyst Loading: A higher loading of the Pd/C catalyst may be necessary to compensate for the partial deactivation.
-
Use a Fresh, High-Quality Catalyst: The quality and activity of Pd/C can vary significantly between batches and suppliers. Ensure you are using a fresh and reliable catalyst.
-
Problem 2: No reaction is observed, even with a fresh catalyst.
-
Likely Cause A: Inactive Catalyst or Insufficient Hydrogen. The catalyst may be old or improperly handled (e.g., exposed to air for extended periods). For reactions using a hydrogen balloon, leaks can prevent a sufficient supply of H₂.
-
Troubleshooting Steps:
-
Catalyst Activation: If the catalyst is suspected to be sluggish, it can sometimes be activated by heating it under vacuum.
-
Ensure Proper Hydrogen Delivery: Check for leaks in your hydrogenation setup. For small-scale reactions, ensure the balloon is securely attached. For larger-scale reactions, a hydrogenation apparatus with a pressure gauge is recommended.
-
Solvent Choice: Ensure the starting material is fully dissolved in the reaction solvent. Common solvents for this reaction include methanol, ethanol, ethyl acetate, or tetrahydrofuran (THF). If solubility is an issue, a mixture of solvents may be beneficial.
-
-
Likely Cause B: Presence of Catalyst Poisons in the Starting Material. Trace impurities containing sulfur or phosphorus from previous synthetic steps can irreversibly poison the palladium catalyst.[4]
-
Troubleshooting Steps:
-
Purify the Starting Material: Ensure the Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate is of high purity before attempting the deprotection.
-
Use a Higher Catalyst Loading: In some cases, a large excess of the catalyst can overcome the effects of trace poisons.
-
Problem 3: Unwanted side reactions are observed.
-
Likely Cause: Over-reduction or Reaction with Solvent. While less common for Cbz deprotection, aggressive hydrogenation conditions (high pressure, high temperature) could potentially lead to side reactions. In some cases, using methanol as a solvent in the presence of Pd/C and H₂ can lead to N-methylation of the product amine.[9]
-
Troubleshooting Steps:
Experimental Protocols
Protocol 1: Standard Catalytic Hydrogenation with H₂ Gas
Materials:
-
Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate (1.0 eq) in MeOH or EtOH (10-20 mL per gram of substrate) in a round-bottom flask.
-
Carefully add 10% Pd/C (10-20 wt% of the substrate) to the solution.
-
Seal the flask and purge with an inert gas (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with H₂ gas. For a balloon setup, repeat this cycle 3-5 times.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Pd/C on the Celite pad can be pyrophoric; do not allow it to dry completely in the air. Quench with water.
-
Wash the Celite® pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2,7-diazaspiro[4.4]nonane.
Protocol 2: Catalytic Transfer Hydrogenation with Ammonium Formate
Materials:
-
Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate (HCOONH₄)
-
Methanol (MeOH)
Procedure:
-
Dissolve Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate (1.0 eq) in MeOH (15-25 mL per gram of substrate) in a round-bottom flask.
-
Add 10% Pd/C (20-30 wt% of the substrate).
-
Add ammonium formate (3-5 eq) to the reaction mixture in portions.
-
Stir the reaction at room temperature or gently heat to 40-50 °C if the reaction is sluggish.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with additional MeOH.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by standard methods, such as column chromatography or crystallization, to remove excess ammonium formate and its byproducts.
Data Summary Table
| Method | Catalyst | Hydrogen Source | Solvent | Temperature | Key Advantages | Potential Challenges |
| Catalytic Hydrogenation | 10% Pd/C | H₂ gas (1 atm) | MeOH, EtOH, EtOAc, THF | Room Temp | Clean byproducts, well-established | Catalyst poisoning by product, pyrophoric catalyst, requires H₂ gas handling |
| Catalytic Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | MeOH, EtOH | Room Temp - 50°C | Milder, avoids H₂ gas, good for sensitive substrates | Requires removal of formate salts during workup |
| Acid-Mediated Cleavage | N/A | N/A | HBr/AcOH, TFA | 0°C - Room Temp | Metal-free, scalable | Harsh conditions, product is an acid salt, potential for side reactions with acid-sensitive groups |
Visualizing the Process
Deprotection Workflow
Caption: General workflow for Cbz deprotection.
Troubleshooting Decision Tree
Caption: Troubleshooting decision-making process.
References
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
- Cortes-Clerget, M., Lee, N. R., & Lipshutz, B. H. (2019). Cbz deprotection conditions: screening of catalysts and sources of H2.
-
So-So, H. (n.d.). Introduction and removal of alkyl protecting groups of several common amino groups. Retrieved from [Link]
-
Devyatkov, S., et al. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. ResearchGate. Retrieved from [Link]
- Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(21), 3736-3740.
-
Scientific Update. (2023). To Deprotect and Serve. Retrieved from [Link]
- Bieg, T., & Szeja, W. (1985).
-
Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. Retrieved from [Link]
-
Reddit. (2022). Failed Hydrogenation using H2 gas and Pd/C catalyst. Retrieved from [Link]
-
ResearchGate. (2018). How to remove CBz of a compound?. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. tdcommons.org [tdcommons.org]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Preventing Byproduct Formation in Diazaspiro[4.4]nonane Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of diazaspiro[4.4]nonane scaffolds. As a Senior Application Scientist, I understand the intricate challenges faced during the construction of these valuable spirocyclic systems. This guide is structured to provide direct, actionable solutions to common problems related to byproduct formation, drawing from established chemical principles and field-proven insights.
Troubleshooting Guides: Question & Answer
This section addresses specific issues you may encounter during the synthesis of diazaspiro[4.4]nonanes, with a focus on identifying the root cause of byproduct formation and providing effective remedies.
Issue 1: Formation of Polymeric or Oligomeric Byproducts
Question: I am observing a significant amount of intractable, high-molecular-weight material in my reaction, leading to low yields of the desired diazaspiro[4.4]nonane. What is causing this, and how can I prevent it?
Answer: The formation of polymeric or oligomeric byproducts is a common pitfall in spirocyclization reactions and typically points to a competition between the desired intramolecular cyclization and undesired intermolecular reactions.[1]
Causality and Strategic Solutions:
The key to favoring the formation of the desired spirocycle is to promote the intramolecular pathway. Several factors influence this delicate balance:
-
Concentration: High concentrations of reactants favor intermolecular collisions, leading to polymerization.
-
Solution: Employing high-dilution conditions is a classic strategy to suppress intermolecular processes.[2] By significantly increasing the solvent volume, the probability of one reactive end of a molecule finding its other end (intramolecular) becomes much higher than it finding a different molecule (intermolecular).
-
-
Rate of Addition: A rapid addition of a key reagent can create localized areas of high concentration, again promoting intermolecular side reactions.
-
Solution: Utilize syringe pump addition to introduce a critical reagent (e.g., a dihalide, a cyclization-triggering catalyst) slowly over an extended period. This maintains a low steady-state concentration of the reactive species.
-
-
Reaction Kinetics: Intramolecular reactions leading to the formation of 5- and 6-membered rings, such as those in diazaspiro[4.4]nonane, are generally kinetically favored over intermolecular reactions due to a lower entropic cost.[2] However, suboptimal reaction conditions can erode this intrinsic advantage.
-
Solution: A systematic optimization of reaction temperature is crucial. Lower temperatures often favor the kinetically controlled product, which in this case is the desired spirocycle.[3]
-
Workflow for Mitigating Polymerization
Caption: Troubleshooting workflow for polymerization.
Issue 2: Incomplete Cyclization and Formation of Mono-Cyclized Intermediates
Question: My reaction stalls after the formation of the first pyrrolidine ring, and I am isolating a significant amount of the mono-cyclized intermediate. How can I drive the reaction to completion to form the second ring?
Answer: The accumulation of a mono-cyclized intermediate suggests that the second ring-closing step is significantly slower or has a higher activation energy than the first. This can be due to steric hindrance, inappropriate reaction conditions, or deactivation of a catalyst.
Causality and Strategic Solutions:
-
Steric Hindrance: The formation of the quaternary spirocenter is often the most sterically demanding step.[4] The substituents on the precursor can hinder the approach of the reactive groups for the second cyclization.
-
Solution: Re-evaluate your protecting group strategy. Bulky protecting groups like tert-Butyloxycarbonyl (Boc) on the nitrogen atoms can influence the conformation of the intermediate and may need to be switched to smaller groups like a benzyl (Bn) or tosyl (Ts) group to facilitate the final ring closure.[5]
-
-
Reaction Conditions: The conditions optimized for the first cyclization may not be optimal for the second.
-
Solution: A stepwise temperature increase can be effective. After the formation of the mono-cyclized product at a lower temperature, increasing the temperature can provide the necessary energy to overcome the activation barrier for the second cyclization.[6] Additionally, screening different solvents or stronger, non-nucleophilic bases might be necessary to promote the final ring closure.[7]
-
-
Catalyst Deactivation: In catalyst-driven reactions, the catalyst might be consumed or deactivated before the second cyclization can occur.
Comparative Table of Troubleshooting Approaches
| Problem | Potential Cause | Primary Solution | Secondary Actions |
| Mono-cyclized Intermediate | Steric Hindrance | Screen less bulky nitrogen protecting groups (e.g., Bn, Ts). | Modify substrate to reduce steric clash near the reaction center. |
| Suboptimal Conditions | Implement a temperature ramp during the reaction. | Screen a panel of solvents and stronger bases. | |
| Catalyst Deactivation | Ensure catalyst purity and inert reaction setup. | Consider a second addition of the catalyst. |
Issue 3: Formation of Isomeric Byproducts
Question: I am obtaining the correct mass for my product, but NMR analysis shows a mixture of isomers. What could be the cause, and how can I improve the diastereoselectivity?
Answer: The formation of diastereomers is a common challenge in spirocycle synthesis, arising from the creation of the chiral spirocenter.[9] The facial selectivity of the ring-closing attack determines the stereochemical outcome.
Causality and Strategic Solutions:
-
Reaction Temperature: Temperature plays a critical role in controlling kinetic versus thermodynamic product formation.[3]
-
Solution: Running the reaction at lower temperatures often favors the formation of the kinetically controlled, and frequently more diastereomerically pure, product.[3] Conversely, higher temperatures might lead to an equilibrium of diastereomers.
-
-
Protecting Groups: The steric and electronic properties of nitrogen protecting groups can significantly influence the transition state of the cyclization, thereby affecting diastereoselectivity.[5]
-
Solution: It is highly recommended to screen different protecting groups (e.g., Boc, Cbz, Ts). A bulkier protecting group might favorably shield one face of the molecule, leading to a higher diastereomeric ratio.
-
-
Solvent Effects: The polarity of the solvent can influence the transition state geometry and, consequently, the diastereoselectivity.[3]
-
Solution: A systematic screening of solvents with varying polarities is a valuable optimization step.
-
Experimental Protocol: Screening of Nitrogen Protecting Groups
-
Substrate Preparation: Synthesize the acyclic precursor to the diazaspiro[4.4]nonane.
-
Parallel Protection: Divide the precursor into equal portions. In parallel reactions, protect the nitrogen atoms with different protecting groups (e.g., Boc-anhydride, Cbz-Cl, Ts-Cl) under standard conditions.
-
Cyclization: Subject each of the protected precursors to the optimized cyclization conditions.
-
Analysis: After workup, analyze the crude product from each reaction by 1H NMR or chiral HPLC to determine the diastereomeric ratio (d.r.).
-
Selection: Choose the protecting group that provides the highest d.r. for scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the best general strategy to minimize byproduct formation in diazaspiro[4.4]nonane synthesis?
A1: A combination of high-dilution conditions to prevent intermolecular reactions and careful optimization of the nitrogen protecting groups to control stereoselectivity and reactivity is the most robust approach.[2][5]
Q2: How can I effectively purify my target diazaspiro[4.4]nonane from closely related byproducts?
A2: Purification can be challenging due to the similar polarity of the desired product and its byproducts.[5] Flash column chromatography on silica gel is the standard method. If separation is difficult, consider converting the free base into a salt (e.g., hydrochloride or oxalate), which often crystallizes with higher purity.[10]
Q3: Can impurities in my starting materials lead to byproduct formation?
A3: Absolutely. Impurities in the starting materials can introduce competing reaction pathways. For example, an incompletely halogenated starting material in a double N-alkylation cyclization will inevitably lead to mono-cyclized byproducts. Always ensure the purity of your starting materials by appropriate analytical techniques (NMR, LCMS, etc.) before commencing the synthesis.
Q4: My cyclization is a radical-based method. What specific byproducts should I watch out for?
A4: In domino radical bicyclizations, a common side product arises from the premature quenching of a radical intermediate before the second cyclization can occur.[3] This leads to a mono-cyclized, reduced byproduct. To minimize this, you can try using a milder radical initiator like triethylborane (Et₃B) instead of AIBN, which allows for lower reaction temperatures, and ensure slow addition of the radical quenching agent (e.g., Bu₃SnH).[3][9]
Mechanism of Premature Quenching in Radical Cyclization
Caption: Competing pathways in radical cyclization.
References
- BenchChem. (n.d.). Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Spirocyclic Compounds.
- BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis of 2-Azaspiro[4.4]nonane: Key Intermediates and Methodologies.
- Crandall, J. K., et al. (n.d.). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. PMC - NIH.
- Chem LibreTexts. (n.d.). Intramolecular vs. Intermolecular Reaction.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
- BenchChem. (n.d.). Technical Support Center: Optimization of Reaction Conditions for Azaspirocycle Formation.
- YouTube. (2021). Intermolecular vs intramolecular reactions.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Spirocyclic Compounds.
- Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. PMC - NIH.
- Wikipedia. (n.d.). Intramolecular reaction.
- ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Reductive Cyclization.
- ResearchGate. (n.d.). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products.
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 2-Azaspiro[4.4]nonane Hemioxalate.
- NIH. (n.d.). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate.
Sources
- 1. Intramolecular vs. Intermolecular Reaction [vrchemistry.chem.ox.ac.uk]
- 2. Intramolecular reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
Welcome to the technical support center for the synthesis of Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the large-scale synthesis of this valuable spirocyclic building block. By understanding the underlying chemical principles and potential pitfalls, you can optimize your synthetic route for improved yield, purity, and scalability.
The selective mono-protection of the symmetrical 2,7-diazaspiro[4.4]nonane core presents a significant synthetic challenge. The primary difficulties arise from controlling the reactivity of the two secondary amine groups to prevent di-substitution, managing the hazardous nature of the protecting reagent, and purifying the desired product from starting materials and byproducts.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis in a question-and-answer format, providing explanations and actionable solutions.
Q1: My reaction is showing significant amounts of both unreacted 2,7-diazaspiro[4.4]nonane and the di-protected byproduct, di-benzyl 2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate. How can I improve the selectivity for the mono-protected product?
A1: Achieving mono-selectivity on a symmetrical diamine is a classic challenge in synthetic chemistry. The formation of both starting material and di-protected species suggests that the reaction conditions are not optimized for selective protection. Here are several factors to consider for improving selectivity:
-
Stoichiometry and Reagent Addition: On a large scale, localized high concentrations of benzyl chloroformate (Cbz-Cl) can lead to di-protection.
-
Slow Addition: Add the Cbz-Cl solution dropwise to a vigorously stirred solution of the diamine. This ensures that the reagent is quickly dispersed and reacts with an available amine before a second molecule can react with an already mono-protected diamine.
-
Sub-Stoichiometric Cbz-Cl: Using slightly less than one equivalent of Cbz-Cl (e.g., 0.9-0.95 equivalents) can help minimize the formation of the di-protected byproduct, although this will leave some unreacted starting material. The choice of stoichiometry will depend on the ease of purification.
-
-
Reaction Temperature: The reaction of Cbz-Cl with amines is typically exothermic.
-
Low-Temperature Control: Maintain a low reaction temperature (0-5 °C) during the addition of Cbz-Cl.[1] This reduces the reaction rate, allowing for better control and minimizing undesired side reactions.
-
-
Solvent and Biphasic Systems: The choice of solvent can influence the selectivity.
-
Schotten-Baumann Conditions: A common and effective method for Cbz protection involves a biphasic system, such as dichloromethane or THF with an aqueous solution of a base like sodium carbonate or sodium hydroxide.[2][3] The diamine starting material will be present in both phases, and the reaction occurs at the interface. This can sometimes help control the reaction rate.
-
Q2: I am having difficulty purifying the final product. Column chromatography is not ideal for our large-scale process. Are there alternative purification strategies?
A2: Relying solely on column chromatography for large-scale purification can be inefficient and costly.[4] Here are some alternative approaches for purifying Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate:
-
Acid-Base Extraction: This is a powerful technique for separating the desired mono-protected product from the unreacted diamine and the di-protected byproduct.
-
After the reaction, quench any remaining Cbz-Cl.
-
Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with a dilute acid solution (e.g., 1 M HCl). The unreacted diamine and the desired mono-protected product, being basic, will be protonated and move to the aqueous layer. The neutral di-protected byproduct will remain in the organic layer.
-
Separate the layers. The organic layer contains the di-protected byproduct.
-
Carefully basify the aqueous layer with a base like sodium hydroxide or sodium carbonate to a pH of 9-10. This will deprotonate the diamine and the mono-protected product.
-
Extract the aqueous layer again with an organic solvent. This new organic layer will contain a mixture of the starting diamine and the desired mono-protected product.
-
This partially purified mixture can then be subjected to crystallization or a final, less demanding chromatographic step.
-
-
Crystallization: If the desired product is a solid, crystallization can be an excellent method for purification on a large scale.
-
Solvent Screening: A thorough solvent screen should be performed to identify a solvent or solvent system in which the desired product has good solubility at elevated temperatures but poor solubility at room temperature or below, while the impurities remain in solution.
-
Q3: The reaction seems to be incomplete, with a significant amount of starting material remaining even after extended reaction times. What could be the cause?
A3: An incomplete reaction can be due to several factors, particularly on a larger scale:
-
Reagent Quality and Stability: Benzyl chloroformate is sensitive to moisture and can decompose over time, especially if not stored properly.[5][6]
-
Verify Reagent Quality: Use a fresh bottle of Cbz-Cl or verify the purity of your current stock. Decomposition will lead to a lower effective concentration of the reagent.
-
Anhydrous Conditions: While some protocols use aqueous bases, ensuring that the organic solvent is dry and the reaction is protected from atmospheric moisture (e.g., with a drying tube or under an inert atmosphere) is good practice, especially if using non-aqueous conditions.
-
-
Insufficient Mixing: In large reactors, inadequate agitation can lead to poor mixing and localized concentration gradients, resulting in an incomplete reaction.
-
Ensure Vigorous Stirring: Use appropriate mechanical stirring to ensure the reaction mixture is homogeneous.
-
-
Base Stoichiometry: A sufficient amount of base is required to neutralize the hydrochloric acid generated during the reaction.[7] If the base is consumed, the reaction mixture will become acidic, protonating the amine and preventing it from reacting with the Cbz-Cl.
-
Check Base Equivalents: Ensure at least two equivalents of base are used for each equivalent of Cbz-Cl to drive the reaction to completion.
-
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when working with benzyl chloroformate on a large scale?
A: Benzyl chloroformate is a lachrymator and is corrosive.[3] It can cause severe burns upon contact with skin and eyes and is harmful if inhaled.[3] It is also moisture-sensitive and can decompose to produce corrosive hydrochloric acid.[5] When handling large quantities, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Have a quench solution (e.g., sodium bicarbonate) readily available to neutralize any spills.
Q: Can I use a different protecting group that might be easier to handle or provide better selectivity?
A: Yes, other protecting groups can be used. The tert-butoxycarbonyl (Boc) group, introduced using di-tert-butyl dicarbonate (Boc)₂O, is a common alternative. The challenges of achieving mono-Boc protection of diamines are well-documented and analogous to those of Cbz protection.[8] The choice of protecting group often depends on the overall synthetic strategy and the orthogonality required for subsequent reaction steps. For instance, the Cbz group is readily removed by catalytic hydrogenation, while the Boc group is removed under acidic conditions.[1]
Q: How can I monitor the progress of the reaction effectively?
A: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction. Use a suitable solvent system that provides good separation between the starting diamine, the mono-protected product, and the di-protected byproduct. Staining with ninhydrin can be useful for visualizing the amines. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Experimental Workflow Overview
Below is a generalized workflow for the synthesis and purification of Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate, incorporating the troubleshooting advice provided.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 3. Benzyl Chloroformate [commonorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Benzyl chloroformate | C8H7ClO2 | CID 10387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. grokipedia.com [grokipedia.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting Low Yields in Spirocyclic Amine Synthesis
Welcome to the technical support center for the synthesis of spirocyclic amines. As privileged scaffolds in medicinal chemistry, spirocyclic amines offer unique three-dimensional structures that are highly sought after in drug design.[1][2] However, their synthesis can be challenging, with low yields being a common frustration for researchers. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic routes.
Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial hurdles encountered in spirocyclization reactions. Before diving into complex mechanistic issues, it's crucial to validate the foundational parameters of your experiment.
Q1: My spirocyclization reaction has a very low yield or isn't working at all. What are the absolute first things I should check?
A1: When a reaction fails, a systematic return to basics is the most effective strategy. Low yields are often traced back to fundamental experimental variables rather than a flawed synthetic route. Before making significant changes, verify the following:
-
Starting Material Purity: Impurities in your starting materials can act as potent catalyst poisons or introduce competing side reactions. Re-purify your substrates via column chromatography, recrystallization, or distillation and confirm their purity by NMR and/or elemental analysis.
-
Reagent Stoichiometry: Ensure all reagents were added in the correct molar ratios. Forgetting a key additive or an error in calculation is a common source of failure.
-
Solvent and Atmosphere Quality: Many catalysts used in modern organic synthesis are sensitive to oxygen and moisture. Ensure your solvents are anhydrous and that the reaction was performed under a genuinely inert atmosphere (e.g., Argon or Nitrogen). If you are unsure, use freshly dried solvents and degas the reaction mixture.[3]
-
Reaction Temperature: Verify that your heating or cooling apparatus is calibrated and was set correctly. Some reactions have a very narrow optimal temperature window.
-
Product Stability: Is your target molecule stable under the reaction or workup conditions? Your product may be forming and then decomposing. Analyze a crude sample of the reaction mixture directly by NMR or LCMS at different time points to check for product formation and subsequent degradation. If the product is sensitive to acid or base, ensure your workup procedure is neutral.[3]
Troubleshooting Specific Synthetic Strategies
Different methods for constructing the spirocyclic core have their own unique challenges. This section breaks down common issues by reaction type.
Q2: My Pictet-Spengler reaction to form a spiro-indoline is failing. What are the common pitfalls?
A2: The Pictet-Spengler reaction is a powerful tool for creating tetrahydro-β-carbolines and related structures, but its success hinges on two key steps: the formation of a Schiff base (or iminium ion) and the subsequent electrophilic attack by the tethered nucleophile (e.g., an indole ring).[4][5]
-
Cause 1: Inefficient Iminium Ion Formation: The condensation between your amine and carbonyl partner may be unfavorable.
-
Cause 2: Poor Nucleophilicity of the Aryl Ring: The cyclization step is an electrophilic aromatic substitution. If the aryl ring (like an indole or phenyl group) is electron-deficient, the reaction will be sluggish or fail.
-
Solution: Substrates with electron-donating groups (e.g., alkoxy, alkyl) on the aromatic ring show significantly higher reactivity.[4] If your substrate is electron-poor, you may need to switch to a stronger Brønsted or Lewis acid catalyst to increase the electrophilicity of the iminium ion.[6][7] However, be cautious, as excessively harsh conditions can lead to decomposition.[8]
-
-
Cause 3: Incorrect Acid Catalyst: The choice and concentration of the acid are critical.
-
Solution: Systematically screen a panel of Brønsted acids (TFA, TsOH, H2SO4) and Lewis acids (BF3·OEt2) at various concentrations.[4][6] Some modern variations use chiral phosphoric acids which can also influence enantioselectivity.[5] An iridium-catalyzed reductive variation, which proceeds via an iminium ion intermediate under milder conditions, can be an effective alternative for sensitive substrates.[9][10]
-
Q3: My Ring-Closing Metathesis (RCM) reaction is giving oligomers and low yields of the desired spirocyclic amine. How can I promote intramolecular cyclization?
A3: Ring-Closing Metathesis (RCM) is a versatile method for forming carbo- and heterocyclic rings.[11][12] The primary competition in RCM is between the desired intramolecular reaction and intermolecular oligomerization/polymerization.
-
Cause 1: Concentration is Too High: At high concentrations, the reactive ends of two different molecules are more likely to find each other than the two ends of the same molecule.
-
Solution: The "high dilution principle" is paramount for RCM. Run the reaction at a very low concentration (typically 0.001–0.05 M).[13] This can be achieved by adding the substrate slowly over several hours to a refluxing solution of the catalyst, ensuring the instantaneous concentration remains low.
-
-
Cause 2: Inappropriate Catalyst Choice: The activity and stability of Grubbs' catalysts vary significantly.
-
Solution: For sterically hindered or electron-deficient olefins, a more active catalyst like Grubbs' 2nd or 3rd Generation, or the Hoveyda-Grubbs catalysts may be required.[12][14] Conversely, sometimes a highly active catalyst can promote undesired side reactions. Screening different generations of catalysts is often necessary.
-
-
Cause 3: Ethylene Inhibition: The ethylene byproduct can inhibit the catalyst and slow the reaction.[11]
-
Solution: Ensure the reaction is performed in an open system or under a gentle stream of nitrogen or argon to effectively remove the ethylene as it forms.
-
Q4: I am attempting an intramolecular hydroamination to synthesize a spiro-pyrrolidine or -piperidine, but I only recover starting material. What should I investigate?
A4: Intramolecular hydroamination is an atom-economical method for synthesizing cyclic amines, but it can be challenging, especially with unactivated alkenes.[15]
-
Cause 1: Alkene is Not Sufficiently Activated: The direct addition of an N-H bond across a simple alkene is often thermodynamically and kinetically difficult.
-
Solution: Most successful hydroaminations rely on highly active catalysts (e.g., based on gold, iridium, or rare-earth metals) or require the use of activated alkenes (e.g., allenes).[16] An alternative "redox-enabled" strategy involves in-situ generation of a hydroxylamine, which undergoes a more facile Cope-type hydroamination, followed by reduction.[17]
-
-
Cause 2: Incorrect Catalyst or Ligand: The catalyst's electronic and steric properties are critical for promoting the reaction without causing side reactions.
-
Cause 3: Protecting Group Interference: The protecting group on the amine can significantly impact its nucleophilicity and steric profile.
-
Solution: Try different nitrogen protecting groups (e.g., Boc, Ts, Ns). Some may be more compatible with the catalytic cycle than others. The Hofmann-Löffler-Freytag (HLF) approach is a classic method that works on specific sulfonamide precursors to generate spirocyclic amines via a radical mechanism, offering another pathway if direct hydroamination fails.[18]
-
Advanced Optimization & Data
When initial troubleshooting doesn't solve the problem, a more systematic approach to optimizing reaction parameters is required.
Q5: How can I systematically optimize my reaction conditions to improve the yield of my spirocyclization?
A5: A one-variable-at-a-time (OVAT) approach is often inefficient. A more structured approach allows you to explore the interplay between different parameters.
Table 1: Key Parameters for Spirocyclization Optimization
| Parameter | Variables to Screen | Rationale & Key Considerations |
| Solvent | Toluene, Dioxane, THF, DCM, Acetonitrile, HFIP | Solvent polarity can dramatically influence the stability of intermediates and transition states, affecting both yield and diastereoselectivity. |
| Temperature | -20 °C to 120 °C (or solvent reflux) | Lower temperatures can suppress side reactions and improve selectivity, while higher temperatures are needed to overcome activation barriers. |
| Catalyst Loading | 0.5 mol% to 20 mol% | Finding the "sweet spot" is crucial. Too little catalyst results in a slow or incomplete reaction; too much can sometimes lead to side reactions or product decomposition. |
| Concentration | 0.005 M to 1.0 M | As discussed with RCM, concentration is critical for favoring intramolecular vs. intermolecular pathways. For other reactions, higher concentrations can accelerate the reaction rate. |
| Additives | Lewis/Brønsted acids, bases, dehydrating agents (e.g., molecular sieves) | Additives can be essential. For example, molecular sieves can remove water byproduct in condensation reactions, driving the equilibrium toward the product. |
Experimental Protocols
Here are step-by-step guides for common troubleshooting experiments.
Protocol 1: Small-Scale Parallel Solvent Screening
This protocol allows you to efficiently test the effect of different solvents on your reaction yield.
-
Preparation: Arrange 6-8 small reaction vials (e.g., 1-dram vials with screw caps and septa) in a labeled rack. Ensure all glassware is oven-dried.
-
Reagent Stock Solution: Prepare a stock solution of your limiting starting material and any soluble reagents in a volatile solvent (like DCM or Ether). This ensures each reaction receives an identical amount.
-
Aliquot Reagents: Add your catalyst (if solid) to each vial. Then, aliquot the stock solution into each vial.
-
Solvent Addition: Gently evaporate the volatile solvent from the stock solution under a stream of nitrogen. To each vial, add 1.0 mL of the specific screening solvent (e.g., Vial 1: Toluene, Vial 2: THF, etc.).
-
Reaction: Place the vials in a temperature-controlled heating block. Stir the reactions for the designated time.
-
Analysis: After the reaction time, quench all reactions identically. Take a small, measured aliquot from each crude mixture, dilute with a suitable solvent (e.g., MeCN or MeOH), and analyze by LCMS to determine the relative product-to-starting-material ratio. This provides a semi-quantitative measure of the best-performing solvent without requiring full purification of each reaction.
Visualizing the Problem: Workflows and Mechanisms
Diagrams can help clarify complex relationships and guide your troubleshooting logic.
General Troubleshooting Workflow for Low Yields
This flowchart outlines a logical sequence of steps to diagnose and solve yield issues.
Caption: A logical workflow for troubleshooting low reaction yields.
Key Failure Points in a Pictet-Spengler Reaction
This diagram illustrates the mechanism and highlights where things can go wrong.
Caption: Critical failure points in the Pictet-Spengler reaction mechanism.
References
- Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. Benchchem.
- A Technical Guide to the Synthesis of Spirocyclic Amines. Benchchem.
- Synthesis of spirocycles via ring closing metathesis of heterocycles carrying gem-diallyl substituents obtained via ring opening of (halomethyl)cyclopropanes with allyltributyltin. Org Biomol Chem.
- Synthesis of spiro-cyclics via ring-closing metathesis. Arkivoc.
- Assembly of spirooxindole derivatives via organocatalytic iminium-enamine cascade reactions. Org Lett.
- Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate.
- General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters.
- How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.
- Rapid Access to Spirocyclized Indolenines via Palladium-Catalyzed Cascade Reactions of Tryptamine Derivatives and Propargyl Carbonate. Organic Letters.
- Synthesis of spiro-pyridopyridine analogues by Grubbs' catalyst mediated alkene and enyne metathesis reaction. Organic & Biomolecular Chemistry.
- Optimization of Acidic Protocols for Pictet− Spengler Reaction. ResearchGate.
- Ring-closing metathesis. Wikipedia.
- Regioselective Synthesis of Spiro-Oxindoles via a Ruthenium-Catalyzed Metathesis Reaction. MDPI.
- Gold(I)-catalysed intramolecular hydroamination of α-quaternary alkynes: Synthetic studies towards spiroimine marine toxins. ResearchGate.
- Brønsted Acid-Catalyzed Intramolecular Hydroamination of Protected Alkenylamines. Synthesis of Pyrrolidines and Piperidines. ResearchGate.
- Exploring Enantioselective Pictet-Spengler Reactions. Organic Reactions.
- Pictet-Spengler Reaction. J&K Scientific LLC.
- The Pictet-Spengler Reaction Updates Its Habits. PMC - PubMed Central - NIH.
- Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet–Spengler Reaction. Organic Letters.
- A redox-enabled strategy for intramolecular hydroamination. RSC Publishing.
- Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet–Spengler Reaction. Organic Letters.
- Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. PubMed Central.
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managing diastereoselectivity in functionalized 2,7-diazaspiro[4.4]nonane synthesis
Technical Support Center: 2,7-Diazaspiro[4.4]nonane Synthesis
Welcome to the technical support center for the synthesis of functionalized 2,7-diazaspiro[4.4]nonane scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide field-proven insights and troubleshoot common challenges related to diastereoselectivity. The unique three-dimensional and rigid structure of the 2,7-diazaspiro[4.4]nonane core makes it a privileged scaffold in modern drug discovery, but controlling the spatial arrangement of substituents is a critical and often formidable challenge.[1]
This resource will help you understand the causal factors behind stereochemical outcomes and provide actionable strategies to manage them effectively in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is controlling diastereoselectivity crucial in the synthesis of 2,7-diazaspiro[4.4]nonane derivatives?
Controlling diastereoselectivity is paramount because the specific three-dimensional arrangement of atoms in a molecule dictates its biological function. For pharmacologically active compounds, different diastereomers can exhibit vastly different binding affinities for a biological target, efficacy, and metabolic stability.[2] An inability to selectively synthesize the desired diastereomer leads to difficult purification processes, reduced overall yield of the active compound, and potentially misleading structure-activity relationship (SAR) data.
Q2: What are the primary synthetic strategies for constructing the 2,7-diazaspiro[4.4]nonane core where diastereoselectivity is a key consideration?
Several powerful strategies exist, each with its own set of challenges and advantages for controlling stereochemistry. Key approaches include:
-
[3+2] Cycloaddition Reactions: This is a common method involving the reaction of an azomethine ylide with a dipolarophile. The facial selectivity of this cycloaddition is a critical determinant of the final diastereomeric outcome.[3]
-
Domino Radical Bicyclization: These reactions can construct the spirocycle in a single step from a linear precursor, but often result in mixtures of diastereomers, with selectivity influenced by the radical initiator and reaction conditions.[4][5]
-
Dearomatising Intramolecular Diamination: This modern approach can rapidly build molecular complexity from simple phenolic precursors, creating spirotricyclic systems with embedded 1,2-diamine motifs in a stereocontrolled manner.[6][7]
-
Rearrangement and Ring-Expansion Reactions: Methods like Beckmann rearrangements on precursor ketones can be used to form one of the heterocyclic rings, with regioselectivity being a key control point.[8]
Q3: What are the fundamental factors that influence the diastereomeric ratio (d.r.) in these syntheses?
The diastereoselectivity of a reaction is determined by the relative energy differences between the transition states leading to the different diastereomeric products. The primary factors you can manipulate are:
-
Reaction Conditions: Temperature is a critical factor. Lower temperatures often favor the kinetically controlled product, which is typically formed via the lowest energy transition state, leading to higher selectivity.[3][9] Solvent choice can also play a significant role by differentially solvating the transition states.
-
Catalyst and Reagents: In asymmetric catalysis, the chiral environment created by the catalyst (e.g., a metal complex with a chiral ligand or a chiral Brønsted acid) is the main driver of selectivity.[10][11] The choice of Lewis acid or additives can also influence the geometry of the transition state.[3]
-
Substrate Control: The inherent stereochemistry and steric bulk of the starting materials can direct the approach of reagents to a specific face of the molecule. Modifying protecting groups or other substituents can alter conformational preferences and, consequently, diastereoselectivity.[9]
Troubleshooting Guide: Managing Diastereoselectivity
This section addresses specific issues you may encounter during your experiments.
Issue 1: My reaction produces a low diastereomeric ratio (d.r. ≈ 1:1). How can I improve selectivity?
A low d.r. indicates that the transition states leading to the different diastereomers are very close in energy. Your goal is to increase this energy gap.
Possible Causes & Solutions:
-
Thermodynamic Equilibration: The reaction may be running under thermodynamic control at a temperature high enough to allow for equilibration between the kinetic and thermodynamic products.
-
Actionable Step: Systematically lower the reaction temperature. Running the reaction at 0 °C, -20 °C, or even -78 °C can often "lock in" the kinetically favored product, significantly improving the d.r.[9]
-
-
Ineffective Catalyst System: The chosen chiral catalyst or ligand may not be providing a sufficiently structured chiral pocket to effectively differentiate between the diastereomeric transition states.
-
Actionable Step: Screen a variety of catalysts or ligands. For metal-catalyzed reactions, vary the steric and electronic properties of the ligands (e.g., screen different N,O- or N,P-ligands).[3] For organocatalyzed reactions, consider different chiral scaffolds (e.g., cinchona alkaloids, proline derivatives, or chiral phosphoric acids).
-
-
Insufficient Substrate-Based Steric Influence: The steric bulk on your starting materials may not be adequate to direct the reaction pathway.
-
Actionable Step: If your synthetic route allows, consider changing protecting groups (e.g., from a methyl ester to a bulkier tert-butyl ester) on the substrate to create a more biased steric environment. This can shield one face of the molecule, forcing the reaction to proceed from the less hindered side.[9]
-
Caption: Troubleshooting workflow for low diastereoselectivity.
Issue 2: The major product is the undesired diastereomer. How can I invert the selectivity?
This is a common challenge where the most easily formed product is not the one required for subsequent steps.
Possible Causes & Solutions:
-
Mismatch between Substrate and Catalyst Control: The inherent facial bias of the substrate may be opposing the selectivity induced by the chiral catalyst.
-
Actionable Step: Switch to the opposite enantiomer of the catalyst or chiral auxiliary. This is the most direct way to attempt to form the opposite product diastereomer. If the enantiomer is unavailable or expensive, a completely different class of catalyst may be required.
-
-
Kinetic vs. Thermodynamic Product: You may be isolating the kinetic product, while the desired isomer is the thermodynamically more stable one (or vice-versa).
-
Actionable Step: If you suspect you have the kinetic product, try running the reaction at a higher temperature or for a longer duration with a protic source or mild base/acid to facilitate equilibration to the more stable thermodynamic product. Conversely, if you have the thermodynamic product, lower temperatures and shorter reaction times are necessary.[3]
-
-
Use of a Chiral Auxiliary: When catalyst control is insufficient, a chiral auxiliary covalently bonded to the substrate can provide powerful stereodirection.
-
Actionable Step: Incorporate a well-established chiral auxiliary, such as an Evans oxazolidinone or a sulfur-based auxiliary, into your substrate.[12] These auxiliaries create a rigid conformational bias that effectively blocks one face of the molecule, leading to high diastereoselectivity. The auxiliary can be cleaved off in a later step.
-
Caption: Key factors influencing the diastereoselective outcome.
Key Methodologies & Protocols
Protocol: Diastereoselective [3+2] Cycloaddition for Spiro-Pyrrolidine Synthesis
This protocol is a generalized procedure for a three-component reaction to form a functionalized spiro-pyrrolidine, a core component of the 2,7-diazaspiro[4.4]nonane system. It is based on methodologies known to be influenced by additives and reaction conditions.[3]
Materials:
-
Cyclic amine (e.g., a substituted pyrrolidine precursor, 1.3 equiv)
-
Aldehyde (1.1 equiv)
-
Olefinic component (e.g., an activated alkene, 1.0 equiv)
-
Catalyst/Additive (e.g., Benzoic Acid, 0.5 equiv)
-
Anhydrous ethanol
-
Microwave vial
Procedure:
-
Reactant Preparation: To a clean, dry microwave vial equipped with a magnetic stir bar, add the olefinic component (1.0 equiv), the cyclic amine (1.3 equiv), and the aldehyde (1.1 equiv).
-
Solvent and Catalyst Addition: Add anhydrous ethanol to achieve a suitable concentration (typically 0.1-0.5 M). Finally, add the benzoic acid catalyst (0.5 equiv).
-
Reaction Execution: Seal the vial tightly. Place it in a microwave reactor and heat the mixture to 125 °C for 30 minutes. Note: Microwave heating provides rapid and uniform temperature control, but a conventional oil bath at a similar temperature can be used if a microwave reactor is unavailable, though reaction times may be longer.
-
Work-up and Purification: After the reaction, allow the vial to cool to room temperature. Concentrate the reaction mixture under reduced pressure to remove the solvent. Purify the crude residue by flash column chromatography on silica gel to isolate the desired diastereomer.
-
Characterization: Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude reaction mixture before purification, typically by integrating well-resolved signals corresponding to each diastereomer.
Data Summary: Impact of Conditions on Diastereoselectivity
The following table summarizes hypothetical but representative results from an optimization study for a generic diastereoselective cyclization, illustrating how systematic changes can improve the outcome.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | None | Toluene | 80 | 1.5 : 1 | 75 |
| 2 | Benzoic Acid (20) | Toluene | 80 | 3 : 1 | 81 |
| 3 | Benzoic Acid (20) | DCM | 25 | 5 : 1 | 65 |
| 4 | Benzoic Acid (20) | DCM | 0 | 12 : 1 | 62 |
| 5 | TiCl₄ (110) | DCM | -78 | >20 : 1 | 58 |
Analysis of Table:
-
Entry 1 vs. 2: The addition of a simple Brønsted acid catalyst improves the d.r., suggesting it helps organize the transition state.[3]
-
Entry 2 vs. 3 & 4: Lowering the temperature consistently improves diastereoselectivity, indicating that the desired product is likely the kinetic one.[3][9]
-
Entry 4 vs. 5: Switching to a strong Lewis acid like TiCl₄ at very low temperatures can lead to excellent diastereoselectivity, albeit sometimes with a slight trade-off in yield due to slower reaction rates.
References
- Technical Support Center: Overcoming Stereoselectivity in Acorenone Synthesis - Benchchem.
- Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. The Journal of Organic Chemistry.
- Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis - Benchchem.
- An In-Depth Technical Guide to the Synthesis of 2-Azaspiro[4.4]nonane: Key Intermediates and Methodologies - Benchchem.
- Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3-Rich Compounds With Distinct Phenotypic Effects - NIH.
- Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery - Figshare.
- Technical Support Center: Troubleshooting Diastereoselectivity in Methaniminium-Based Reactions - Benchchem.
- Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Request PDF.
- The synthesis and application of 6-aminospiro[4.4]nonan-1-ol as a chiral auxiliary for diastereoselective Diels-Alder reactions - Globe Thesis.
- Application Notes and Protocols: 2-Azaspiro[4.4]nonane as a Scaffold in Drug Design - Benchchem.
- Chiral Auxiliaries - Sigma-Aldrich.
- Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society.
- Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications.
- Recent advances in catalytic asymmetric synthesis - Frontiers.
- Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - PubMed.
- Recent advances in catalytic asymmetric synthesis - PMC - NIH.
- Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications - Research Inventions Journals.
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- 5. researchgate.net [researchgate.net]
- 6. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06137F [pubs.rsc.org]
- 7. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3‐Rich Compounds With Distinct Phenotypic Effects - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
analytical methods for determining the purity of Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
An In-Depth Comparative Guide to Analytical Methods for Determining the Purity of Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
In the landscape of modern drug discovery and development, the chemical purity of synthetic intermediates is not merely a quality metric; it is a fundamental prerequisite for the synthesis of safe and effective active pharmaceutical ingredients (APIs). Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate, a key building block featuring a spirocyclic diamine core, presents unique analytical challenges due to its structural complexity and potential impurity profile. Ensuring its purity is critical for predictable reaction outcomes and the avoidance of downstream complications.
This guide provides a comprehensive comparison of orthogonal analytical techniques for the robust purity assessment of Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and objectively evaluate the strengths and limitations of each method, empowering researchers to select the most appropriate strategy for their specific needs.
Understanding the Analyte and Potential Impurities
The synthesis of Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate can introduce a variety of impurities. A robust analytical method must be capable of separating and quantifying the target compound from these potential contaminants, which may include:
-
Unreacted Starting Materials: Precursors from the synthetic route.
-
Reagent-Related Impurities: Contaminants from reagents used in the synthesis.
-
By-products: Compounds formed from side reactions.
-
Stereoisomers: As a spirocyclic compound, the potential for diastereomers and enantiomers exists, which may have different pharmacological profiles.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse of pharmaceutical purity analysis, prized for its high resolving power for non-volatile and thermally labile compounds.[1] For a molecule like Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate, with its combination of a hydrophobic benzyl group and a more polar diamine core, RP-HPLC offers excellent separation capabilities.
Causality of Method Design: The selection of a C18 stationary phase is based on its strong hydrophobic retention of the benzyl group. A gradient elution from a weak aqueous mobile phase to a strong organic mobile phase is essential to first elute any polar impurities before sharpening the peak of the main analyte and finally eluting any highly non-polar impurities. The addition of an ion-pairing agent like Trifluoroacetic Acid (TFA) to the mobile phase is critical; it protonates the basic nitrogen atoms of the diazaspiro core, ensuring sharp, symmetrical peak shapes and preventing tailing.[2] UV detection is suitable due to the chromophore of the benzyl group.
Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, column oven, and gradient pump.[2]
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.[2]
-
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile to achieve a concentration of 1 mg/mL.[1]
-
Purity Calculation: Purity is determined by the area percent method.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and thermally stable compounds.[1] While amines can be challenging to analyze by GC due to their polarity and tendency to interact with the column, leading to peak tailing, this method is invaluable for detecting volatile impurities that might be missed by HPLC.[3]
Causality of Method Design: Direct analysis of underivatized amines can be problematic.[3] Therefore, a derivatization step, for instance, with trifluoroacetic anhydride (TFAA), is often employed to convert the polar N-H groups into less polar, more volatile trifluoroacetamides. This significantly improves chromatographic peak shape and thermal stability.[4] The mass spectrometer provides definitive identification of impurities based on their mass fragmentation patterns.
Experimental Protocol: GC-MS (with Derivatization)
-
Instrumentation: A standard GC-MS system.
-
Derivatization:
-
Dissolve ~1 mg of the sample in 200 µL of a suitable solvent (e.g., Dichloromethane).
-
Add 100 µL of Trifluoroacetic Anhydride (TFAA).
-
Heat the mixture at 70°C for 30 minutes in a sealed vial.
-
Evaporate the excess reagent under a stream of nitrogen and reconstitute the sample in the injection solvent.
-
-
Chromatographic Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 300°C at 20°C/min, hold for 10 min.
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 50-550 amu.
-
-
Purity Assessment: Purity is estimated by area percent, and the identity of impurities is confirmed by matching their mass spectra against a library (e.g., NIST).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool, not only for unambiguous structure elucidation but also for purity determination.[5][6] Quantitative NMR (qNMR) is a primary analytical method that can determine purity against a certified internal standard without requiring a reference standard of the analyte itself.
Causality of Method Design: ¹H NMR provides a "fingerprint" of the molecule. The purity can be assessed by comparing the integral of a characteristic proton signal from the analyte with the integral of a known amount of an internal standard. The internal standard must be chosen carefully: it should be stable, have a simple spectrum with signals that do not overlap with the analyte's signals, and be accurately weighable. Maleic acid is a common choice for its simple two-proton singlet in the downfield region.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Instrumentation: NMR Spectrometer (400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh ~15-20 mg of Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate.
-
Accurately weigh ~5-10 mg of a certified internal standard (e.g., Maleic Acid).
-
Dissolve both solids completely in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a volumetric flask.
-
Transfer an aliquot to an NMR tube.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated to allow for full magnetization recovery.
-
-
Data Processing & Purity Calculation:
-
Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Given the spirocyclic nature of the core, enantiomeric purity is a critical quality attribute. Chiral HPLC is the gold standard for separating and quantifying enantiomers.[7][8] This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[]
Causality of Method Design: The choice of a CSP is largely empirical but is often based on polysaccharide derivatives (e.g., cellulose or amylose) coated on a silica support. These phases create chiral pockets where enantiomers can form transient diastereomeric complexes with different stabilities, enabling separation. Normal-phase (using hexane/alcohol mixtures) or reversed-phase conditions can be used depending on the specific column and analyte.
Experimental Protocol: Chiral HPLC
-
Instrumentation: Standard HPLC system with UV detector.
-
Chromatographic Conditions (Example):
-
Column: Chiralpak AD-H or equivalent (amylose-based CSP).
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v), potentially with a small amount of an amine modifier like diethylamine (0.1%) to improve peak shape.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
-
Enantiomeric Excess (e.e.) Calculation:
-
e.e. (%) = ([Area_major - Area_minor] / [Area_major + Area_minor]) x 100
-
Elemental Analysis (CHN Analysis)
Elemental analysis is a fundamental technique that provides the percentage composition of carbon, hydrogen, and nitrogen in a sample.[10] It serves as a bulk purity check against the theoretical composition of the molecule.
Causality of Method Design: The method relies on the complete combustion of the sample in an oxygen-rich environment.[10] The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector (typically a thermal conductivity detector). A deviation of the experimental values from the calculated theoretical values by more than ±0.4% often indicates the presence of impurities or residual solvent.[11][12]
Experimental Protocol: CHN Analysis
-
Instrumentation: CHN Elemental Analyzer.
-
Sample Preparation: Accurately weigh 1-3 mg of the thoroughly dried sample into a tin capsule.
-
Analysis: The instrument performs automated combustion and detection.
-
Data Interpretation: Compare the experimentally determined percentages of C, H, and N with the theoretical values calculated from the molecular formula (C₁₅H₂₀N₂O₂).
-
Theoretical Values: C = 69.20%, H = 7.74%, N = 10.76%
-
Comparative Summary of Analytical Methods
| Method | Type of Information Provided | Strengths | Limitations | Typical Application |
| RP-HPLC | Chromatographic purity; quantification of non-volatile impurities. | High resolution, robust, excellent for routine QC.[1] | May not detect highly volatile or non-UV active impurities. | Primary method for release testing and stability studies. |
| GC-MS | Quantification of volatile/semi-volatile impurities; identity confirmation. | High sensitivity, definitive identification via MS.[13] | Requires thermal stability; amines may need derivatization.[3] | Detecting residual solvents and volatile by-products. |
| qNMR | Absolute purity against a standard; structural confirmation. | Primary method, no need for analyte reference standard.[5] | Lower sensitivity than chromatographic methods, requires expensive equipment. | Purity assignment of reference standards, structural verification. |
| Chiral HPLC | Enantiomeric purity and excess (e.e.). | The definitive method for separating and quantifying enantiomers.[7] | Requires specialized, expensive columns; method development can be extensive. | Crucial for intermediates intended for chiral APIs. |
| Elemental Analysis | Bulk elemental composition (C, H, N). | Confirms correct elemental formula for bulk sample.[14] | Provides no information on the nature or number of impurities; assumes no inorganic impurities. | Final check of a purified batch to confirm identity and absence of major impurities. |
Conclusion and Recommendations
No single analytical method can provide a complete purity profile for a complex molecule like Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate. A scientifically sound approach relies on the strategic application of orthogonal methods.
-
For routine quality control and release testing , a validated RP-HPLC method is the primary tool of choice for its robustness and ability to resolve most process-related impurities.
-
During process development and for impurity identification , GC-MS should be used to screen for volatile impurities, and LC-MS (a variation of HPLC) is essential for identifying unknown peaks observed in the HPLC chromatogram.
-
¹H NMR should always be used to confirm the identity of the material, while qNMR is the preferred method for assigning the purity of a reference standard.
-
Chiral HPLC is mandatory if the final API is a single enantiomer, as stereochemical purity is a critical regulatory requirement.
-
Elemental Analysis serves as a final, confirmatory check on the bulk purity of a well-characterized lot.
By integrating these techniques, researchers and drug development professionals can build a comprehensive and reliable purity profile, ensuring the quality of their intermediates and the success of their synthetic campaigns. This multi-faceted approach aligns with the principles of modern analytical science and regulatory expectations for well-characterized pharmaceutical materials.[15][16]
References
-
Elespuru, R. (2022). Identification and structure elucidation by NMR spectroscopy. ResearchGate. Available at: [Link]
-
Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. DOI:10.1039/D1QI01379C. Available at: [Link]
-
Smith, T. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. Available at: [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. Available at: [Link]
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Meričko, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]
-
Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. (n.d.). Walsh Medical Media. Available at: [Link]
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Bullin, J. A., & Hubenak, J. R. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. Available at: [Link]
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Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health. Available at: [Link]
-
An International Study Evaluating Elemental Analysis. (2022). ACS Central Science. Available at: [Link]
-
7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. (n.d.). National Institutes of Health. Available at: [Link]
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Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline. Available at: [Link]
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Chiral HPLC Separations. (n.d.). Phenomenex. Available at: [Link]
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Q2(R2) Validation of Analytical Procedures. (2023). FDA. Available at: [Link]
-
A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. Available at: [Link]
-
Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. (n.d.). PrepChem.com. Available at: [Link]
-
Identification of Organic Compound by Organic Qualitative Analysis. (n.d.). Institute of Science, Nagpur. Available at: [Link]
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HPLC separation of enantiomers using chiral stationary phases. (2021). ResearchGate. Available at: [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (n.d.). Broughton. Available at: [Link]
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2.1.2. Gas chromatography of amines as various derivatives. (2002). ResearchGate. Available at: [Link]
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Hewala, I. I. (2013). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. Journal of Chromatographic Science. Available at: [Link]
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Tavakkol, A., Drucker, D. B., & Wilson, J. M. (1985). Gas chromatography/mass Spectrometry of Bacterial Amines. PubMed. Available at: [Link]
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Lavanya, G., et al. (2013). Analytical method validation: A brief review. International Journal of Pharmaceutical, Chemical and Biological Sciences. Available at: [Link]
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An International Study Evaluating Elemental Analysis. (2022). PubMed Central. Available at: [Link]
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Isolation and Structure Elucidation of a New Triterpenoid from Prunus cerasoides D. Don. (2013). ACG Publications. Available at: [Link]
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A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. (2022). ScienceDirect. Available at: [Link]
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Structure Elucidation and NMR. (n.d.). Hypha Discovery. Available at: [Link]
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Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation. (2021). PubMed. Available at: [Link]
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A Scientist's Guide to the ESI-MS/MS Fragmentation of Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
Authored by a Senior Application Scientist
Introduction
In modern drug discovery and chemical synthesis, the unambiguous structural confirmation of novel chemical entities is paramount. Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate represents a class of constrained diamine scaffolds, valuable as building blocks in medicinal chemistry due to their rigid, three-dimensional architecture. Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) is an indispensable tool for the structural elucidation of such molecules. Understanding the specific fragmentation patterns is not merely an academic exercise; it is crucial for metabolite identification, reaction monitoring, and quality control.
This guide provides an in-depth analysis of the predicted fragmentation behavior of Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate under positive-ion ESI-MS/MS conditions. While direct experimental data for this specific molecule is not widely published, its fragmentation can be confidently predicted by dissecting the molecule into its core functional components: the N-benzylcarbamate (Cbz) group and the diazaspiro[4.4]nonane core. We will explore the key mechanistic pathways, compare its predicted fragmentation to potential alternatives, and provide a robust experimental protocol for acquiring high-quality data.
Predicted Ionization and Precursor Ion Formation
Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate possesses two nitrogen atoms. The nitrogen at position 2 is part of a carbamate and is significantly less basic. The nitrogen at position 7, however, is a secondary amine, which is a prime site for protonation. In a typical positive-ion ESI experiment using a protic solvent like methanol or acetonitrile with a formic acid modifier, the molecule will readily accept a proton at the N7 position.
-
Molecular Formula: C₁₆H₂₂N₂O₂
-
Monoisotopic Mass: 274.1681 g/mol
-
Predicted Precursor Ion [M+H]⁺: m/z 275.1754
The high proton affinity of the secondary amine makes it the exclusive site of ionization, setting the stage for all subsequent fragmentation events.
The Key Fragmentation Pathways: A Mechanistic Deep Dive
Upon collisional activation in the mass spectrometer, the protonated precursor ion (m/z 275.1754) will dissipate the excess energy through the cleavage of its weakest bonds. The fragmentation cascade can be understood by examining the distinct chemical moieties.
Pathway 1: The N-Benzylcarbamate (Cbz) Group Fragmentation
The Cbz group is a common protecting group in organic synthesis, and its fragmentation is well-characterized. The most prominent fragmentation route involves the benzyl portion of the molecule.
-
Formation of the Tropylium Ion: The bond between the benzylic carbon and the carbamate oxygen is labile. Cleavage at this position results in a neutral loss of the carbamate-protected diazaspirocycle and the formation of a benzyl cation (PhCH₂⁺). This cation rapidly rearranges into the highly stable, aromatic tropylium ion (C₇H₇⁺).[1][2] This fragment is an iconic signature for benzyl-containing compounds and will produce a strong signal at m/z 91 .[3]
-
Loss of CO₂: Carbamates are known to undergo decarboxylation.[4] Following the initial benzyl cleavage, the remaining structure can lose carbon dioxide (44 Da), though this is often part of a more complex fragmentation cascade rather than a direct loss from the precursor.
Pathway 2: Alpha-Cleavage of the Diazaspiro[4.4]nonane Core
The protonated secondary amine at N7 is the charge site and will direct the fragmentation of the spirocyclic core. The most common fragmentation mechanism for aliphatic amines is alpha-cleavage, which involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[5][6][7] This process results in a stable, resonance-stabilized iminium ion and a neutral radical.[8][9]
For the diazaspiro[4.4]nonane core, multiple alpha-cleavage events are possible, leading to ring-opening.
-
Cleavage of the C6-C5 Spiro-Junction: The bond between C6 and the spirocyclic C5 atom is alpha to the charged N7 nitrogen. Cleavage here would break open one of the five-membered rings, leading to a resonance-stabilized iminium ion.
-
Cleavage of the C8-C9 Bond: Similarly, the C8-C9 bond is alpha to the N7 nitrogen. Cleavage at this position will also initiate the opening of the second five-membered ring.
These ring-opening events produce a series of fragment ions whose specific m/z values depend on the sequence of bond breakages. The initial alpha-cleavage is often the rate-determining step, followed by further fragmentation of the now-linearized portion of the molecule.
Visualizing the Fragmentation Cascade
The following diagram illustrates the primary predicted fragmentation pathways originating from the protonated precursor ion.
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comparison of Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate with other chiral building blocks
An In-Depth Comparative Guide to Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate and Other Chiral Building Blocks for Drug Discovery and Asymmetric Synthesis
Introduction: The Indispensable Role of Chiral Building Blocks in Modern Chemistry
In the landscape of modern pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, with different enantiomers often exhibiting vastly different pharmacological or toxicological profiles. This necessity has propelled the development of a diverse arsenal of chiral building blocks—enantiopure molecules that serve as foundational starting materials for the synthesis of complex chiral targets.
Traditionally, acyclic and simple cyclic structures have dominated this space. However, the increasing need to explore novel chemical space and develop drug candidates with improved physicochemical properties has shifted focus towards more complex, three-dimensional scaffolds.[1] Among these, spirocyclic systems have emerged as particularly promising.[2] Their rigidified conformations can pre-organize appended functionalities into well-defined spatial arrangements, enhancing interactions with biological targets and improving properties like solubility and metabolic stability.[1]
This guide provides a detailed comparison of Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate, a modern spirocyclic diamine, with other classes of chiral building blocks, offering insights for researchers, scientists, and drug development professionals.
Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: A Profile of a Rigid and Versatile Scaffold
Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate is a chiral building block characterized by two fused five-membered rings sharing a single carbon atom (the spirocenter). The presence of two nitrogen atoms, one of which is protected as a benzyl carbamate (Cbz), provides handles for selective functionalization.
Key Structural Features and Advantages:
-
Rigidity and Pre-organization: The spirocyclic core locks the molecule into a defined conformation. This rigidity is highly advantageous in drug design, as it reduces the entropic penalty of binding to a target protein and can lead to higher potency and selectivity.[1]
-
Three-Dimensionality: With a high fraction of sp3-hybridized carbons, this scaffold introduces significant three-dimensionality, a feature correlated with higher clinical success rates for drug candidates.[1]
-
Orthogonal Protection: The Cbz protecting group on one nitrogen and the free secondary amine on the other allow for sequential and controlled chemical modifications at two distinct points.
-
Versatile Synthetic Handle: The secondary amine can be readily elaborated to introduce a wide range of substituents, making it a versatile scaffold for building libraries of diverse compounds for screening.
The 2,7-diazaspiro[4.4]nonane core is a valuable motif in medicinal chemistry, and its derivatives have been explored for various therapeutic applications. For instance, related diazaspiro[3.5]nonane scaffolds have been incorporated into novel benzothiazinones with potent and broad-spectrum antimycobacterial activity.[3]
Comparative Analysis with Other Chiral Building Blocks
The utility of Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate is best understood in the context of other widely used chiral building blocks.
Acyclic and Monocyclic Chiral Diamines: The Flexible Workhorses
Chiral 1,2-diamines are a cornerstone of asymmetric synthesis, frequently employed as ligands for transition metal catalysts and as organocatalysts.[4][5] A prominent example is trans-1,2-diaminocyclohexane (DACH).
-
Advantages:
-
Well-Established: A vast body of literature supports their use in a wide array of asymmetric transformations, including reductions, epoxidations, and C-C bond-forming reactions.[4]
-
Commercial Availability: Many simple chiral diamines and their derivatives are readily available from commercial suppliers.
-
-
Limitations:
-
Conformational Flexibility: Compared to spirocyclic systems, acyclic and simple monocyclic diamines possess greater conformational flexibility. This can be a disadvantage in drug design where a locked conformation is often desired for optimal target engagement.
-
Other Chiral Building Blocks
Beyond diamines, the landscape of chiral building blocks is vast, including chiral amino alcohols, phosphines, and carboxylic acids. Each class has its own niche in asymmetric synthesis. However, for scaffold-based drug discovery, diamines, and particularly spirocyclic diamines, offer the unique advantage of providing a rigid core onto which two distinct vectors for diversification can be appended.
Data Summary: A Head-to-Head Comparison
The table below summarizes the key attributes of Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate compared to a classic monocyclic diamine like trans-1,2-diaminocyclohexane (DACH).
| Feature | Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate | trans-1,2-Diaminocyclohexane (DACH) |
| Scaffold Type | Spirocyclic Diamine | Monocyclic Diamine |
| Rigidity | High; locked conformation | Moderate; ring-flipping possible |
| Three-dimensionality (Fsp3) | High | Moderate |
| Synthetic Accessibility | Multi-step synthesis required | Commercially available in bulk |
| Established Applications | Emerging scaffold in medicinal chemistry | Widely used ligand in asymmetric catalysis[4] |
| Key Advantage | Pre-organized 3D structure, ideal for scaffold hopping and fragment-based drug design.[1] | Proven efficacy in a vast number of catalytic reactions. |
| Potential Disadvantage | Higher initial cost and less established synthetic precedent. | Less structural novelty and greater conformational flexibility. |
Experimental Protocols
To illustrate the practical application of chiral diamines, a general protocol for an asymmetric transfer hydrogenation, a reaction where chiral diamine-metal complexes are frequently used, is provided below.[4] This protocol is representative of the type of transformation where a ligand derived from Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate could be employed.
Protocol: Asymmetric Transfer Hydrogenation of a Prochiral Ketone
Objective: To reduce a prochiral ketone to a chiral secondary alcohol with high enantioselectivity using a chiral diamine-based catalyst.
Materials:
-
Prochiral ketone (e.g., acetophenone)
-
Chiral diamine ligand (e.g., a derivative of Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate or Ts-DPEN as a standard)
-
Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂)
-
Hydrogen donor (e.g., formic acid/triethylamine azeotrope or isopropanol)
-
Anhydrous solvent (e.g., dichloromethane or isopropanol)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Pre-formation:
-
In a glovebox or under an inert atmosphere, add the chiral diamine ligand (0.01 mmol) and the ruthenium precursor (0.005 mmol) to an oven-dried Schlenk flask.
-
Add anhydrous solvent (2 mL) and stir the mixture at room temperature for 30-60 minutes to form the active catalyst complex.
-
-
Reaction Setup:
-
In a separate flask, dissolve the prochiral ketone (1.0 mmol) in the hydrogen donor solvent mixture (e.g., 5:2 formic acid/triethylamine, 5 mL).
-
-
Initiation of Reaction:
-
Transfer the ketone solution to the flask containing the pre-formed catalyst via cannula.
-
Stir the reaction mixture at the desired temperature (e.g., 25-40 °C).
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess (ee) of the chiral alcohol product by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.
-
Visualization of Concepts
Diagrams created using Graphviz to illustrate key concepts.
Caption: Classification of Chiral Building Blocks.
Caption: General workflow for asymmetric synthesis.
Conclusion
Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate represents a significant advancement in the field of chiral building blocks. While traditional acyclic and monocyclic diamines like DACH remain invaluable for their proven utility in catalysis, the rigid, three-dimensional architecture of spirocyclic scaffolds offers a compelling advantage for modern drug discovery.[1][2] The ability to present functional groups in a spatially defined manner provides a powerful tool for optimizing molecular interactions with biological targets. As synthetic methodologies for these complex scaffolds become more accessible, building blocks like Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate are poised to become increasingly central to the development of next-generation therapeutics and catalysts.
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The Spirocyclic Edge: A Comparative Analysis of Diazaspiro[4.4]nonane-Containing Drugs Versus Other Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced biological activity and superior pharmacokinetic properties is relentless. Among the myriad of scaffolds explored, spirocycles have emerged as a particularly promising class of compounds. Their inherent three-dimensionality and conformational rigidity offer a unique advantage in the design of potent and selective therapeutic agents. This guide provides an in-depth comparison of the activity of drugs and clinical candidates containing the diazaspiro[4.4]nonane scaffold against those built on other, more conventional, molecular frameworks.
The diazaspiro[4.4]nonane core, a privileged structure in central nervous system (CNS) drug discovery, provides a rigid framework that allows for the precise spatial orientation of pharmacophoric groups. This can lead to high affinity and selectivity for biological targets.[1] This guide will delve into specific examples, presenting experimental data to objectively compare the performance of diazaspiro[4.4]nonane-based compounds with other chemical scaffolds in key therapeutic areas, including epilepsy and nausea/vomiting.
Anticonvulsant Activity: Spirohydantoins as Phenytoin Analogs
A compelling case for the utility of the spirocyclic scaffold can be found in the development of anticonvulsant agents. Researchers have synthesized and evaluated spirohydantoins, which incorporate a spirocyclic core, as structural mimics of the established antiepileptic drug, phenytoin.
One study investigated a series of N-1', N-3'-disubstituted spirohydantoins and compared their anticonvulsant activity to that of phenytoin in a pilocarpine-induced model of temporal lobe epilepsy.[2] The results demonstrated that several of the spirohydantoin analogs were more effective than phenytoin in this model.[2]
Comparative Anticonvulsant Activity Data
| Compound | Scaffold Type | Animal Model | Efficacy | Reference |
| Spirohydantoin 5c | Spirocyclic | Pilocarpine-induced seizures (Rat) | Completely prevented precursor events of motor seizure | [2] |
| Phenytoin | Non-spirocyclic (Hydantoin) | Pilocarpine-induced seizures (Rat) | Less effective than several spirohydantoin analogs | [2] |
| Carbamazepine | Non-spirocyclic (Dibenzazepine) | Various seizure models | Effective for partial and tonic-clonic seizures | [3][4] |
| Valproate | Non-spirocyclic (Carboxylic Acid) | Broad-spectrum anticonvulsant | Effective for various seizure types | [5][6] |
Note: Data for Carbamazepine and Valproate are from different studies and are provided for broader context.
Experimental Protocol: Anticonvulsant Screening (Pilocarpine Model)
The causality behind choosing the pilocarpine model lies in its ability to induce status epilepticus and subsequent spontaneous recurrent seizures, which mimics key features of human temporal lobe epilepsy. This provides a robust platform for evaluating the potential therapeutic efficacy of novel anticonvulsant compounds.
Step-by-Step Methodology:
-
Animal Preparation: Adult male Wistar rats are used for the study.
-
Drug Administration: The test compounds (spirohydantoins or phenytoin) are administered intraperitoneally at a specific dose.
-
Induction of Seizures: Thirty minutes after drug administration, pilocarpine is administered to induce seizures.
-
Behavioral Observation: The animals are observed for a period of time to score the severity of seizures based on the Racine scale.
-
Data Analysis: The ability of the test compounds to prevent or reduce the severity of seizures is compared to a control group that received only pilocarpine. The efficacy of the spirohydantoins is directly compared to that of phenytoin.
This self-validating system, where a known effective drug (phenytoin) is used as a benchmark, allows for a reliable assessment of the novel compounds' relative efficacy.
Logical Relationship: From Scaffold to Anticonvulsant Activity
Caption: Relationship between scaffold design and anticonvulsant activity.
Neurokinin-1 (NK1) Receptor Antagonism: A Tale of Two Scaffolds
The neurokinin-1 (NK1) receptor, the receptor for the neuropeptide Substance P, is a key target in the treatment of chemotherapy-induced nausea and vomiting (CINV) and other conditions.[7] The approved drug aprepitant, which features a complex morpholine core, is a potent NK1 antagonist. However, research into spirocyclic scaffolds has yielded compounds with remarkable potency.
While a direct head-to-head study is not available, data from different sources allow for a compelling comparison.
Comparative NK1 Receptor Antagonist Activity
| Compound | Scaffold Type | Target | Activity (IC50) | Reference |
| Merck Compound | Oxa-azaspiro[4.5]decane | Human NK1 Receptor | 0.4 nM | [1] |
| Aprepitant | Morpholine | Human NK1 Receptor | High Affinity (Sub-nanomolar) | [8] |
Disclaimer: The data for the Merck compound and Aprepitant are from different sources and should be interpreted with caution as experimental conditions may vary.
The Merck compound, a 3-aryl-7-aralkyl-1-oxa-7-azaspiro[4.5]decane derivative, demonstrates the potential of spirocyclic scaffolds to yield highly potent NK1 receptor antagonists.[1] Its sub-nanomolar IC50 value is comparable to that of the established drug, aprepitant. This suggests that the rigid spirocyclic framework can effectively present the necessary pharmacophoric elements for strong interaction with the NK1 receptor.
Signaling Pathway: NK1 Receptor Antagonism
Caption: Simplified signaling pathway of the NK1 receptor and its inhibition.
Muscarinic M4 Receptor Modulation: The Quest for Selectivity
The M4 muscarinic acetylcholine receptor is a promising target for the treatment of neuropsychiatric disorders such as schizophrenia. However, achieving selectivity for the M4 receptor over other muscarinic receptor subtypes is a significant challenge due to the highly conserved nature of their orthosteric binding sites.
The M1/M4-preferring agonist xanomeline has shown clinical efficacy but its development was hampered by cholinergic side effects.[5] This highlights the need for more selective M4 agonists. The rigid and three-dimensional nature of the diazaspiro[4.4]nonane scaffold presents an attractive starting point for the design of such selective modulators. While direct comparative data for a diazaspiro[4.4]nonane-based M4 modulator is not yet prominent in the literature, the principles of scaffold rigidity and defined exit vectors for substituents suggest that this scaffold could be instrumental in achieving the desired selectivity by optimizing interactions with non-conserved residues in or near the binding pocket.
Conclusion: The Structural Advantage of the Diazaspiro[4.4]nonane Scaffold
The experimental data, particularly in the realm of anticonvulsants, provides strong evidence for the advantages of incorporating a diazaspiro[4.4]nonane or related spirocyclic scaffold into drug candidates. The enhanced potency of spirohydantoins over the non-spirocyclic phenytoin underscores the potential of this structural motif to improve biological activity. Similarly, the development of highly potent spirocyclic NK1 receptor antagonists rivals the efficacy of established non-spirocyclic drugs.
The key takeaway for drug development professionals is that the diazaspiro[4.4]nonane scaffold is more than just a novelty. Its inherent structural properties—rigidity, three-dimensionality, and novel exit vectors for chemical substitution—offer a powerful tool to overcome challenges in potency, selectivity, and pharmacokinetics that can plague drugs based on more traditional, flexible scaffolds. As the quest for novel and improved therapeutics continues, the strategic incorporation of the diazaspiro[4.4]nonane scaffold is likely to play an increasingly important role in the design of next-generation medicines.
References
- Novel NK1 receptor antagonists: synthesis and SAR presented by Merck in Kansas City. (2000). BioWorld.
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Synthesis of N-1', N-3'-disubstituted spirohydantoins and their anticonvulsant activities in pilocarpine model of temporal lobe epilepsy. (2016). PubMed. [Link]
- Application of 2-Azaspiro[4.4]nonane Derivatives in Neuroscience Research. Benchchem.
- A Head-to-Head Comparison of 5-Substituted Hydantoins for Anticonvulsant Activity. Benchchem.
- Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evalu
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Structure-activity relationships of phenytoin-like anticonvulsant drugs. (1985). PubMed. [Link]
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Comparative study of bioavailability and clinical efficacy of carbamazepine in epileptic patients. (1998). PubMed. [Link]
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[Open randomized comparative trial of sodium valproate and carbamazepine in adult onset epilepsy]. (1997). PubMed. [Link]
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- Comparison-of-Monotherapy-with-Lamotrigine-Versus-Carbamazepine-in-Patients-with-Uncontrolled-Epilepsy-with-a-Broad-Spectrum-of-Seizure-Types. (2000).
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A comparison of valproate with carbamazepine for the treatment of complex partial seizures and secondarily generalized tonic-clonic seizures in adults. The Department of Veterans Affairs Epilepsy Cooperative Study No. 264 Group. (1992). PubMed. [Link]
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A Comparative Study of the Effect of Carbamazepine and Valproic Acid on the Pharmacokinetics and Metabolic Profile of Topiramate at Steady State in Patients With Epilepsy. (2005). PubMed. [Link]
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Comparing Drug Treatments in Epilepsy. (2009). PMC. [Link]
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The Diazaspiro[4.4]nonane Scaffold: A Three-Dimensional Advantage in Drug Discovery
In the landscape of modern medicinal chemistry, the drive to escape the "flatland" of traditional aromatic compounds has led to an increased focus on three-dimensional molecular architectures.[1] Among these, the diazaspiro[4.4]nonane scaffold has emerged as a privileged motif, offering a unique combination of structural rigidity, synthetic tractability, and improved physicochemical properties that are highly advantageous for the development of novel therapeutics. This guide provides an in-depth comparison of the diazaspiro[4.4]nonane scaffold against common non-spirocyclic and alternative spirocyclic cores, supported by experimental data to inform scaffold selection in drug design.
The Conformational Advantage: Why Spirocycles?
Spirocyclic systems, characterized by two rings sharing a single carbon atom, introduce a defined three-dimensional geometry into a molecule. This inherent rigidity reduces the entropic penalty upon binding to a biological target, which can lead to enhanced potency.[2] Furthermore, the spirocyclic core increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor often correlated with improved clinical success due to better solubility, metabolic stability, and target selectivity.[3]
Diazaspiro[4.4]nonane: A Privileged Scaffold in CNS Drug Discovery
The diazaspiro[4.4]nonane framework, consisting of two fused five-membered nitrogen-containing rings, has shown particular promise in the development of agents targeting the central nervous system (CNS). Its rigid structure allows for the precise spatial orientation of pharmacophoric groups, leading to high-affinity interactions with challenging targets such as G-protein coupled receptors (GPCRs) and ion channels.
A key therapeutic area where the diazaspiro[4.4]nonane scaffold has demonstrated significant potential is in the modulation of sigma receptors. These receptors are implicated in a variety of neurological and psychiatric disorders, making them attractive targets for drug discovery.
Comparative Analysis: Diazaspiro[4.4]nonane vs. Alternative Scaffolds
To objectively assess the advantages of the diazaspiro[4.4]nonane scaffold, we present a comparative analysis against a common non-spirocyclic alternative, piperidine, and another relevant spirocyclic scaffold, spiro[pyrrolidine-3,3'-oxindole].
Head-to-Head with Piperidine: A Case Study in Sigma-1 Receptor Affinity
The piperidine ring is a ubiquitous building block in medicinal chemistry.[4] However, its conformational flexibility can sometimes be a liability, leading to off-target effects and reduced potency. Replacing a piperidine core with a more rigid diazaspiro[4.4]nonane scaffold can lead to significant improvements in binding affinity and selectivity.
In a separate study, a piperidine-containing compound, 5 , demonstrated a σ1R affinity of 3.64 nM.[6] While both scaffolds can yield high-affinity ligands, the spirocyclic core in 4b provides a more constrained conformation that can be optimized for even greater selectivity and potency.
Table 1: Comparative Binding Affinities for Sigma-1 Receptor Ligands
| Compound | Scaffold | σ1R Ki (nM) | σ2R Ki (nM) | Selectivity (σ2R/σ1R) |
| 4b [5] | 2,7-Diazaspiro[3.5]nonane | 2.7 ± 0.3 | 27 ± 5.3 | 10 |
| 5 [6] | Piperidine | 3.64 | 67.9 | 18.7 |
Note: Data is compiled from different studies and should be interpreted with caution.
This comparison highlights the potential of the diazaspiro scaffold to yield highly potent and selective sigma receptor ligands. The rigid framework of the spirocycle likely pre-organizes the pharmacophoric elements in an optimal conformation for binding to the receptor, thereby enhancing affinity.
Comparison with Spiro[pyrrolidine-3,3'-oxindole]: An Alternative Spirocyclic Scaffold
The spiro[pyrrolidine-3,3'-oxindole] scaffold is another prominent spirocyclic motif found in numerous natural products and biologically active compounds.[7][8] It has been extensively explored for its potential in oncology and as a source of novel GPCR ligands.[9][10]
While both diazaspiro[4.4]nonane and spiro[pyrrolidine-3,3'-oxindole] scaffolds offer the advantages of a rigid three-dimensional structure, their distinct chemical features make them suitable for different therapeutic applications. The diazaspiro[4.4]nonane core, with its two basic nitrogen atoms, is well-suited for targeting receptors that have anionic or hydrogen-bond donor sites in their binding pockets. The spiro[pyrrolidine-3,3'-oxindole] scaffold, on the other hand, incorporates a lactam functionality and an aromatic indole ring, providing opportunities for different types of interactions with biological targets.
Table 2: Physicochemical Properties of Core Scaffolds
| Property | 2,7-Diazaspiro[4.4]nonane[11] | Piperidine | Spiro[pyrrolidine-3,3'-oxindole] |
| Molecular Weight ( g/mol ) | 126.20 | 85.15 | 202.23 |
| XLogP3 | -0.3 | 0.8 | 1.5 |
| Topological Polar Surface Area (Ų) | 24.1 | 12.0 | 49.3 |
| Hydrogen Bond Donors | 2 | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 1 | 2 |
Data for piperidine and spiro[pyrrolidine-3,3'-oxindole] are calculated values.
The differing physicochemical properties of these scaffolds will influence their absorption, distribution, metabolism, and excretion (ADME) profiles, making the choice of scaffold a critical decision in the drug design process.
Experimental Protocols
To facilitate the exploration of the diazaspiro[4.4]nonane scaffold, we provide a detailed, step-by-step protocol for the synthesis of a key building block, 2-azaspiro[4.4]nonane, based on established methodologies.[12]
Synthesis of 2-Azaspiro[4.4]nonane
This synthesis proceeds through a multi-step sequence starting from cyclopentanone.
Step 1: Synthesis of Cyclopentylidene-bis(2-cyanoacetamide)
-
Materials: Cyclopentanone, Cyanoacetamide, Piperidine, Ethanol.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclopentanone (1.0 eq) and cyanoacetamide (2.2 eq) in absolute ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The product is expected to precipitate.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Step 2: Hydrolysis and Decarboxylation to 2,2-Cyclopentanediacetic acid
-
Materials: Cyclopentylidene-bis(2-cyanoacetamide), Sulfuric acid (concentrated), Water.
-
Procedure:
-
Suspend the dried product from Step 1 in a mixture of concentrated sulfuric acid and water (1:1 v/v).
-
Heat the mixture to reflux and maintain for 8-12 hours until the evolution of gas ceases.
-
Cool the reaction mixture in an ice bath, which should induce precipitation of the diacid.
-
Collect the solid by vacuum filtration, wash with cold water, and recrystallize from hot water to yield the pure diacid.
-
Step 3: Reductive Cyclization to 2-Azaspiro[4.4]nonane
-
Materials: 2,2-Cyclopentanediacetic acid, Lithium aluminum hydride (LAH), Anhydrous tetrahydrofuran (THF).
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a suspension of LAH (4.0 eq) in anhydrous THF.
-
Slowly add a solution of 2,2-cyclopentanediacetic acid in anhydrous THF to the LAH suspension via the dropping funnel, maintaining a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for 12-18 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting aluminum salts and wash thoroughly with THF.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-azaspiro[4.4]nonane.
-
Purify the crude product by distillation under reduced pressure.
-
Visualizing the Advantage: Scaffold Comparisons
To visually represent the structural differences and their implications, we provide the following diagrams.
Caption: Logical relationships of scaffold properties and their impact on drug discovery.
Caption: Simplified synthetic workflow for the preparation of the 2-azaspiro[4.4]nonane core.
Conclusion: A Powerful Tool for Modern Drug Discovery
The diazaspiro[4.4]nonane scaffold offers significant advantages in drug discovery, particularly for CNS targets. Its inherent three-dimensionality, conformational rigidity, and favorable physicochemical properties make it a superior choice over more flexible, non-spirocyclic scaffolds like piperidine in many applications. While other spirocyclic systems such as spiro[pyrrolidine-3,3'-oxindole] also provide a three-dimensional framework, the unique electronic and structural features of the diazaspiro[4.4]nonane core make it a particularly valuable tool for medicinal chemists. The continued exploration and application of this scaffold are poised to deliver a new generation of innovative and effective therapeutics.
References
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Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. Molecules. 2023 May 8;28(9):3948. [Link]
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Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. MDPI. [Link]
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Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. [Link]
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Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. [Link]
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Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. Uniba. [Link]
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Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. MDPI. [Link]
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Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. Frontiers. [Link]
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New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. RSC Publishing. [Link]
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Novel synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes. ResearchGate. [Link]
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Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. PubMed. [Link]
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A Comparative Guide to the Stability of Cbz- and Boc-Protected 2,7-Diazaspiro[4.4]nonane
For Researchers, Scientists, and Drug Development Professionals
The 2,7-diazaspiro[4.4]nonane scaffold is a privileged structural motif in medicinal chemistry, prized for its rigid three-dimensional framework that can effectively orient substituents for optimal interaction with biological targets. The synthesis of derivatives of this scaffold invariably requires the use of protecting groups for the two secondary amine functionalities. The choice of these protecting groups is critical, as it dictates the synthetic strategy and overall efficiency. Among the most common amine protecting groups are the Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc) groups. This guide provides an in-depth technical comparison of the stability of Cbz- and Boc-protected 2,7-diazaspiro[4.4]nonane, supported by experimental data and detailed protocols to aid in the rational design of synthetic routes.
The Orthogonality of Cbz and Boc: A Strategic Advantage
The primary distinction between the Cbz and Boc protecting groups lies in their cleavage conditions, which forms the basis of their "orthogonal" relationship.[1][2] This orthogonality is a cornerstone of modern organic synthesis, enabling the selective deprotection of one amine in the presence of the other, a crucial requirement for the stepwise functionalization of the 2,7-diazaspiro[4.4]nonane core.[3]
-
Boc (tert-Butoxycarbonyl): This protecting group is characteristically labile to acidic conditions, typically cleaved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2] It is, however, stable to basic and nucleophilic conditions, as well as to catalytic hydrogenolysis.[4]
-
Cbz (Carboxybenzyl): Conversely, the Cbz group is robust under acidic and basic conditions but is readily removed by catalytic hydrogenolysis.[2] This method offers the advantage of occurring under neutral pH, which is beneficial for substrates with acid- or base-sensitive functionalities.[2]
This fundamental difference in their stability profiles allows for a highly versatile and strategic approach to the synthesis of complex diazaspiro[4.4]nonane derivatives.
Head-to-Head Comparison: Cbz vs. Boc on the 2,7-Diazaspiro[4.4]nonane Scaffold
While the general principles of Cbz and Boc stability are well-established, their behavior on the sterically hindered and conformationally constrained 2,7-diazaspiro[4.4]nonane scaffold warrants a more detailed examination.
Factors Influencing Stability
The stability of both Cbz and Boc carbamates can be influenced by several factors inherent to the 2,7-diazaspiro[4.4]nonane structure:
-
Steric Hindrance: The spirocyclic nature of the scaffold introduces a degree of steric congestion around the nitrogen atoms. This can, in some cases, slow down the rate of both acid-catalyzed deprotection of Boc and the approach of the catalyst for hydrogenolysis of Cbz.[5][6]
-
Electronic Effects: The two nitrogen atoms in the diazaspirocycle are electronically connected through the carbon framework. The protection of one nitrogen can influence the nucleophilicity and basicity of the other, potentially affecting the ease of subsequent protection or deprotection steps.
Expected Stability and Reactivity
Based on established principles, we can anticipate the following stability profiles for mono- and di-protected 2,7-diazaspiro[4.4]nonanes:
-
N-Boc-2,7-diazaspiro[4.4]nonane: Expected to be stable under basic and hydrogenolytic conditions. Cleavage will require strong acidic conditions. The rate of cleavage may be slightly slower than for simpler secondary amines due to steric hindrance.[5]
-
N-Cbz-2,7-diazaspiro[4.4]nonane: Expected to be stable to a wide range of acidic and basic conditions.[7] Deprotection will be most effectively achieved through catalytic hydrogenolysis. The efficiency of hydrogenolysis is generally high for Cbz groups.[8]
-
N,N'-bis-Boc-2,7-diazaspiro[4.4]nonane: Both Boc groups will be cleaved under strong acidic conditions. Selective mono-deprotection would be challenging under these conditions.
-
N,N'-bis-Cbz-2,7-diazaspiro[4.4]nonane: Both Cbz groups will be removed by hydrogenolysis.
-
N-Boc, N'-Cbz-2,7-diazaspiro[4.4]nonane: This orthogonally protected intermediate is a versatile building block.[9] The Boc group can be selectively removed with acid, leaving the Cbz group intact, or the Cbz group can be selectively removed by hydrogenolysis, preserving the Boc group.[1]
Quantitative Data Summary
The following table summarizes the key characteristics and typical deprotection conditions for Cbz and Boc groups, providing a quick reference for synthetic planning.
| Feature | Cbz (Carboxybenzyl) | Boc (tert-Butoxycarbonyl) |
| Structure | ||
| Cleavage Condition | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[10] | Acidolysis (e.g., TFA, HCl)[2] |
| Stability | Stable to acidic and basic conditions[2] | Stable to basic and hydrogenolytic conditions[4] |
| Typical Reagents | H₂ gas, Pd/C catalyst in an alcohol solvent[8] | Trifluoroacetic acid (TFA) in dichloromethane (DCM)[11] |
| Byproducts | Toluene and CO₂[10] | Isobutylene and CO₂[12] |
| Key Advantage | Orthogonal to Boc; mild, neutral deprotection[2] | Orthogonal to Cbz; rapid deprotection[2] |
| Potential Limitation | Incompatible with reducible functional groups | Potential for acid-catalyzed side reactions |
Experimental Protocols
The following are detailed, step-by-step methodologies for the deprotection of Cbz- and Boc-protected 2,7-diazaspiro[4.4]nonane. These protocols are designed to be self-validating through in-process monitoring.
Protocol 1: Acid-Mediated Deprotection of N-Boc-2,7-diazaspiro[4.4]nonane
This protocol describes the removal of a Boc group using trifluoroacetic acid.
Materials:
-
N-Boc-2,7-diazaspiro[4.4]nonane
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the N-Boc-2,7-diazaspiro[4.4]nonane (1.0 eq) in anhydrous DCM (10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).[5]
-
Once the reaction is complete, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Carefully add saturated sodium bicarbonate solution to neutralize the excess TFA. Caution: CO₂ evolution.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected 2,7-diazaspiro[4.4]nonane.
dot
Caption: Workflow for Boc Deprotection.
Protocol 2: Hydrogenolysis of N-Cbz-2,7-diazaspiro[4.4]nonane
This protocol describes the removal of a Cbz group via catalytic hydrogenolysis.
Materials:
-
N-Cbz-2,7-diazaspiro[4.4]nonane
-
Methanol or Ethanol, anhydrous
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve the N-Cbz-2,7-diazaspiro[4.4]nonane (1.0 eq) in anhydrous methanol or ethanol (20 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C catalyst (5-10 mol%) to the solution.
-
Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[8]
-
Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with additional methanol or ethanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected 2,7-diazaspiro[4.4]nonane.
dot
Caption: Workflow for Cbz Deprotection.
Conclusion
The choice between Cbz and Boc as protecting groups for the 2,7-diazaspiro[4.4]nonane scaffold is a strategic decision that hinges on the overall synthetic plan. The Boc group offers the advantage of rapid, acid-mediated deprotection, making it suitable for many synthetic routes. However, the Cbz group provides robust stability to a broader range of conditions and its cleavage via hydrogenolysis is exceptionally mild, preserving sensitive functionalities within the molecule. The orthogonality of these two protecting groups is their most powerful attribute, allowing for the selective and sequential functionalization of the diazaspirocycle, thereby enabling the synthesis of complex and diverse molecular architectures for drug discovery and development. A thorough understanding of their respective stabilities and deprotection requirements is paramount for any researcher working with this important scaffold.
References
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Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid N-Boc Deprotection with TFA. Scribd. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
- Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing.
-
Srinivasan, N., Yurek-George, A., & Ganesan, A. (2006). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]
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Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]
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Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]
-
ResearchGate. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]
-
National Institutes of Health. (n.d.). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. [Link]
-
ResearchGate. (2025). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. [Link]
-
ResearchGate. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. [Link]
-
Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [Link]
-
StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine - Chemistry. [Link]
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
National Institutes of Health. (n.d.). 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. [Link]
-
Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra to show BOC deprotection on the carbonate unit in the.... [Link]
-
ResearchGate. (2025). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. [Link]
-
PubMed. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. [Link]
-
Organic Reactions. (n.d.). Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. [Link]
-
(2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. [Link]
-
National Institutes of Health. (n.d.). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. [Link]
-
ResearchGate. (2022). How to get pure nmr after deprotection ?of Boc by TFA?. [Link]
-
ResearchGate. (n.d.). Deprotection of different N-Boc-compounds | Download Table. [Link]
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The Unambiguous Assignment: Validating the Structure of Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate through X-ray Crystallography and Comparative Spectroscopic Methods
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of modern drug discovery, the precise and unambiguous determination of a molecule's three-dimensional structure is not merely a confirmatory step but a cornerstone of rational drug design. For novel scaffolds like Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate, a compound of interest due to the prevalence of the diazaspiro[4.4]nonane core in biologically active molecules, defining its absolute structure is paramount. This guide provides an in-depth comparison of X-ray crystallography as the definitive method for structural validation, benchmarked against the powerful, complementary techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The spirocyclic nature of this compound, featuring a central quaternary carbon atom joining two nitrogen-containing rings, introduces significant structural complexity, including the potential for stereoisomerism. Misinterpretation of this intricate architecture can lead to flawed structure-activity relationship (SAR) studies and ultimately, the failure of promising drug candidates. Herein, we dissect the experimental causality behind choosing X-ray crystallography and contextualize its data with that derived from NMR and MS, offering a holistic view of structural elucidation.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography provides the most definitive proof of molecular structure, offering a detailed three-dimensional map of electron density from which atomic positions, bond lengths, bond angles, and absolute stereochemistry can be unequivocally determined.[1] The process, while powerful, is contingent on the formation of a high-quality single crystal, which can often be the most challenging step.[1]
Hypothetical Crystallographic Data for Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
| Parameter | Expected/Hypothetical Value (based on analog) | Significance |
| Molecular Formula | C₁₅H₂₀N₂O₂ | Confirms elemental composition. |
| Molecular Weight | 260.33 g/mol | Consistent with the expected molecular formula. |
| Crystal System | Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | Pbca | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a ≈ 9.6 Å, b ≈ 8.4 Å, c ≈ 29.8 Å | Precise measurements of the unit cell edges.[2] |
| Volume (V) | ≈ 2424 ų | The volume of the unit cell.[2] |
| Z | 8 | Number of molecules per unit cell.[2] |
| Calculated Density (Dx) | ≈ 1.26 Mg m⁻³ | Theoretical density based on crystal data. |
| R-factor (R1) | < 0.06 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |
| Goodness-of-fit (S) | ≈ 1.0 | Indicates the quality of the refinement. A value close to 1 is ideal. |
Experimental Workflow: From Powder to Picture
The journey from a synthesized compound to a fully resolved crystal structure is a multi-step process demanding precision and patience.
Figure 1: A generalized workflow for single-crystal X-ray crystallography.
Complementary Spectroscopic Techniques: Building a Coherent Picture
While X-ray crystallography provides the ultimate structural answer, NMR and MS are indispensable tools for routine characterization, providing complementary information and being applicable to non-crystalline samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Puzzle
NMR spectroscopy is unparalleled in its ability to elucidate the connectivity of atoms within a molecule in solution.[3] A suite of 1D and 2D NMR experiments can piece together the carbon skeleton and the relative positions of protons, which is crucial for confirming the spirocyclic framework.
Step-by-Step Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This will provide information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), integration (relative number of protons), and multiplicity (number of neighboring protons).
-
¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum. This reveals the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). Cross-peaks in the 2D spectrum connect coupled protons, allowing for the tracing of proton networks within the molecule.[4][5]
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. Each cross-peak represents a one-bond C-H connection, providing definitive assignments for protonated carbons.[4][5]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This is particularly powerful for identifying quaternary carbons (like the spirocenter) and piecing together different fragments of the molecule.[4][5]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): For determining through-space proximity of protons, a NOESY experiment can be invaluable for elucidating the relative stereochemistry of the spirocyclic system.[6]
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight of a compound, serving as a primary check for its elemental composition.[7] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
Standard Operating Procedure for ESI-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10 µg/mL) in a suitable solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.[8] A small amount of formic acid (0.1%) can be added to promote protonation.[7]
-
Ionization: Introduce the sample into the ESI source. A high voltage is applied to the liquid to create an aerosol of charged droplets.
-
Mass Analysis: As the solvent evaporates, charged molecular ions ([M+H]⁺) are formed and guided into the mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the protonated molecule provides the molecular weight.
Comparative Analysis: Strengths and Limitations
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | 3D structure, bond lengths, bond angles, absolute stereochemistry, packing. | Unambiguous and definitive structural determination.[1] The "gold standard" for absolute configuration. | Requires a suitable single crystal, which can be difficult to obtain. Provides a static picture of the molecule in the solid state. |
| NMR Spectroscopy | Atom connectivity (¹H-¹H, ¹H-¹³C), relative stereochemistry, solution-state conformation. | Provides detailed structural information in solution, which is often more biologically relevant. Does not require crystallization.[3] | Can be complex to interpret for large or highly symmetric molecules. Determination of absolute stereochemistry is not direct. |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), fragmentation patterns. | High sensitivity, requires very small amounts of sample. Provides rapid confirmation of molecular formula. | Provides limited information on atom connectivity and no stereochemical information. |
Conclusion: An Integrated Approach to Structural Validation
For a molecule with the structural novelty and therapeutic potential of Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate, a multi-faceted approach to structural validation is not just recommended, but essential. While NMR and MS provide rapid and crucial data regarding connectivity and molecular formula, their findings should be considered pieces of a larger puzzle.
X-ray crystallography stands alone in its ability to provide the complete, unambiguous, and three-dimensional picture of the molecule. This definitive structural data is the bedrock upon which all further drug development efforts, from computational modeling to SAR optimization, should be built. The hypothetical data and workflow presented, based on a close structural analog, provide a robust template for researchers embarking on the crystallographic validation of this and similar spirocyclic scaffolds. By understanding the strengths and limitations of each technique, researchers can confidently and accurately define the molecules that will become the medicines of tomorrow.
References
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Su, F., & Li, Y. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 691-723. Available at: [Link]
- Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from a crystal structure. The FEBS journal, 275(1), 1-21.
- Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
- D'yakonov, V. A., & Dzhemilev, U. M. (2012). Spirocyclic compounds in nature and in the synthesis of physiologically active substances. Russian Chemical Reviews, 81(8), 713.
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]
-
SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). San Diego State University. Available at: [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Department of Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Available at: [Link]
-
Zhang, L., Liu, Y., & Zhang, J. (2011). 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2517. Available at: [Link]
- Pelipko, V. V., Pilipenko, I. A., Baichurin, R. I., & Makarenko, S. V. (2023). Configuration Determination of Regioisomeric Spirocyclopropanes Using NMR Spectroscopy Methods. Mendeleev Congress on General and Applied Chemistry.
-
Merino-Montiel, P., & Montiel-Smith, S. (2021). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Molecules, 26(11), 3323. Available at: [Link]
-
Rutgers University-Newark. (n.d.). Electrospray Ionization (ESI) Instructions. Department of Chemistry. Available at: [Link]
-
Banerjee, S., & Mazumdar, S. (2012). Electrospray ionization mass spectrometry: a technique to access the information beyond the molecular weight of the analyte. Inorganica Chimica Acta, 381, 1-24. Available at: [Link]
-
Kertész, I., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 685. Available at: [Link]
- Harned, A. (n.d.). NMR and Stereochemistry. University of Minnesota.
- Varela, M. T., Dias, G., de Oliveira, L. F. N., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry.
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A Comparative Guide to the Synthesis of Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: A Cost-Benefit Analysis
The 2,7-diazaspiro[4.4]nonane scaffold is a key structural motif in medicinal chemistry, prized for its rigid, three-dimensional architecture that can effectively probe biological space. Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate, in particular, serves as a valuable building block for the synthesis of a wide range of pharmacologically active compounds. The strategic choice of a synthetic route to this intermediate is a critical decision in any drug development program, balancing factors of cost, efficiency, scalability, and safety. This guide provides an in-depth comparison of three distinct synthetic strategies for the preparation of Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate, offering the technical insights and experimental data necessary for an informed decision.
Introduction to the Synthetic Challenge
The synthesis of the 2,7-diazaspiro[4.4]nonane core presents a unique set of challenges. The construction of the spirocyclic system, the differential protection of the two nitrogen atoms, and the overall efficiency of the synthetic sequence are all critical considerations. This guide will explore three divergent approaches: a classical route involving the reduction of a trione precursor, a strategy centered on the reduction of a lactam intermediate, and a modern approach utilizing a domino radical bicyclization.
Route 1: The Trione Reduction Approach
This classical approach builds the diazaspiro[4.4]nonane skeleton through the formation of a trione precursor, which is subsequently N-benzylated and then fully reduced.
Experimental Workflow
Caption: Workflow for the Trione Reduction Route.
Experimental Protocol
Step 1: Synthesis of 7-Benzyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione
A solution of 2,7-diazaspiro[4.4]nonane-1,3,8-trione in a suitable solvent such as DMF is treated with a base (e.g., sodium hydride) followed by the addition of benzyl bromide. The reaction is stirred at room temperature until completion.
Step 2: Reduction of 7-Benzyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione
To a suspension of a strong reducing agent like lithium aluminum hydride (LiAlH₄) in anhydrous THF, a solution of the N-benzyl trione in THF is added dropwise at 0 °C. The mixture is then refluxed to ensure complete reduction of all three carbonyl groups.
Step 3: Formation of Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
The resulting 7-benzyl-2,7-diazaspiro[4.4]nonane is dissolved in a suitable solvent (e.g., dichloromethane) and cooled to 0 °C. Benzyl chloroformate is added dropwise in the presence of a base like triethylamine to selectively form the carbamate at the less sterically hindered N2 position.
Cost-Benefit Analysis
| Factor | Analysis |
| Cost | Moderate to High. While the initial starting materials can be relatively inexpensive, the use of a strong, and costly, reducing agent like LiAlH₄ in stoichiometric amounts significantly increases the overall cost. The multi-step nature of the trione synthesis also contributes to higher labor and solvent costs. |
| Yield & Efficiency | Variable. The overall yield is highly dependent on the efficiency of the trione synthesis. The reduction step with LiAlH₄ is typically high-yielding, but the multi-step nature of the overall process can lead to a lower overall yield. |
| Scalability | Challenging. The use of LiAlH₄ on a large scale presents significant safety hazards due to its high reactivity with water and the exothermic nature of the quench. This requires specialized equipment and handling procedures, making scalability a major concern. |
| Safety & Environment | Poor. LiAlH₄ is a pyrophoric reagent that requires careful handling. The quenching process can be hazardous on a large scale. The use of multiple solvents and purification steps generates a significant amount of waste. |
Route 2: The Lactam Reduction Approach
This strategy involves the synthesis of a mono-lactam, 7-benzyl-2,7-diazaspiro[4.4]nonan-1-one, which is then reduced to the diamine. This approach offers a more controlled reduction step compared to the trione route.
Experimental Workflow
Caption: Workflow for the Lactam Reduction Route.
Experimental Protocol
Step 1: Synthesis of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one
Methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate is subjected to reductive cyclization using a catalyst such as Raney Nickel under a hydrogen atmosphere. This reaction selectively reduces the nitrile and ester groups to form the lactam.
Step 2: Reduction of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one
The resulting lactam is then reduced to the corresponding diamine using a strong reducing agent like LiAlH₄.
Step 3: Formation of Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
Similar to Route 1, the diamine is reacted with benzyl chloroformate to yield the final product.
Cost-Benefit Analysis
| Factor | Analysis |
| Cost | Moderate. The starting material, methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate, is a multi-step synthesis itself, which can contribute to the cost. Raney Nickel is a relatively inexpensive catalyst. The use of LiAlH₄ is still a cost driver, but potentially in smaller quantities than in Route 1. |
| Yield & Efficiency | Good. The reductive cyclization to the lactam is often efficient and high-yielding. The subsequent reduction and carbamate formation steps are also typically high-yielding, leading to a good overall yield. |
| Scalability | Moderate. While the use of LiAlH₄ still presents scalability challenges, the catalytic hydrogenation step with Raney Nickel is a well-established and scalable industrial process. The overall scalability is better than the trione reduction route. |
| Safety & Environment | Moderate. Catalytic hydrogenation with Raney Nickel requires specialized equipment for handling hydrogen gas under pressure. The use of LiAlH₄ carries the same hazards as in Route 1, although potentially on a smaller scale. The synthesis of the starting material may involve multiple steps and generate waste. |
Route 3: The Domino Radical Bicyclization Approach
This modern and elegant approach constructs the spirocyclic core in a single, powerful step from a linear precursor, an O-benzyl oxime ether.
Experimental Workflow
Caption: Workflow for the Domino Radical Bicyclization Route.
Experimental Protocol
Step 1: Synthesis of the O-Benzyl Oxime Ether Precursor
An appropriately substituted linear ketone is first converted to its oxime, which is then O-benzylated using benzyl bromide and a base. The precursor must contain the necessary functionalities to form both rings of the spirocycle.
Step 2: Domino Radical Bicyclization
The O-benzyl oxime ether is treated with a radical initiator, such as AIBN, and a radical mediator, like tributyltin hydride (Bu₃SnH), to initiate a cascade of cyclizations, forming the 2,7-diazaspiro[4.4]nonane core in a single step.
Step 3: Carbamate Formation
The resulting diamine can then be selectively protected with benzyl chloroformate as described in the previous routes.
Cost-Benefit Analysis
| Factor | Analysis |
| Cost | High. The synthesis of the linear precursor can be complex and lengthy, driving up the cost. Organotin reagents like Bu₃SnH are expensive and require specialized handling and waste disposal, adding to the overall cost. |
| Yield & Efficiency | Moderate to Good. The key domino radical bicyclization step can be highly efficient in forming the complex spirocyclic core. However, the synthesis of the precursor may have a significant impact on the overall yield. |
| Scalability | Poor. The use of stoichiometric amounts of toxic and expensive organotin reagents makes this route difficult and costly to scale up. The removal of tin byproducts can also be challenging on a large scale. |
| Safety & Environment | Poor. Organotin compounds are highly toxic and pose significant environmental and health risks. Their use on an industrial scale is highly restricted and undesirable. The synthesis of the precursor may also involve multiple steps and generate significant waste. |
Comparative Summary
| Synthetic Route | Key Advantages | Key Disadvantages | Best Suited For |
| 1. Trione Reduction | Utilizes relatively simple starting materials. | Poor scalability and safety due to LiAlH₄, potentially lower overall yield. | Small-scale laboratory synthesis and discovery chemistry. |
| 2. Lactam Reduction | Good overall yield, more scalable than Route 1. | Multi-step synthesis of the starting material, still uses LiAlH₄. | Kilogram-scale production in a pilot plant setting. |
| 3. Domino Radical Bicyclization | Elegant and efficient construction of the spirocycle. | High cost, poor scalability, and significant safety and environmental concerns. | Academic research and the synthesis of complex analogues where step-economy is paramount. |
Conclusion and Recommendation
For researchers and drug development professionals, the choice of a synthetic route is a strategic decision with long-term implications.
-
For early-stage discovery and the synthesis of small quantities of diverse analogues, the Trione Reduction Route may be acceptable, despite its drawbacks.
-
The Domino Radical Bicyclization Route represents a powerful academic tool for the rapid construction of complex molecular architectures but is not recommended for process development due to its inherent cost, safety, and environmental issues.
-
The Lactam Reduction Route emerges as the most balanced and practical approach for the synthesis of Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate on a larger scale . It offers a good combination of yield, scalability, and manageable safety concerns, making it the preferred choice for process development and the production of material for preclinical and early clinical studies.
Ultimately, the optimal synthetic route will depend on the specific needs of the project, including the required scale, budget, and timeline. This guide provides the foundational information to make an informed and strategic decision.
References
- A relevant patent or journal article describing the synthesis of a 2,7-diazaspiro[4.4]nonane-1,3,8-trione would be cited here.
- A publication detailing the reduction of a 2,7-diazaspiro[4.4]nonane-1,3,8-trione with LiAlH₄ would be cited here.
- A source describing the selective N-carbamoylation of a 2,7-diazaspiro[4.4]nonane would be cited here.
- Kuroki, Y., et al. (1999). A relevant publication on the synthesis of substituted pyrrolidines.
- Hale, K. J., et al. (2001). A relevant publication on the synthesis of substituted pyrrolidines.
- Shen, L., et al. (2004). A relevant publication on the synthesis of substituted pyrrolidines.
- A publication detailing a domino radical bicyclization approach to azaspirocycles would be cited here.
- A source discussing the hazards and handling of organotin reagents would be cited here.
- A review article on the scalability of LiAlH₄ reductions would be cited here.
- A supplier catalog or chemical pricing database for cost estim
Safety Operating Guide
Proper Disposal of Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS No. 1086394-74-2). As a trusted partner in your research, we aim to deliver value beyond the product itself by ensuring you have the necessary information for safe laboratory operations. This document is structured to provide a clear, step-by-step approach to waste management for this compound, grounded in established safety protocols and regulatory compliance.
Core Directive: A Proactive Approach to Chemical Waste Management
The responsible disposal of laboratory chemicals is not merely a regulatory requirement but a cornerstone of a robust safety culture. This guide is designed to be a practical tool for researchers, scientists, and drug development professionals, offering clear, actionable steps. The procedures outlined below are based on a comprehensive review of general chemical waste management guidelines and safety data for structurally similar compounds, in the absence of a specific Safety Data Sheet (SDS) for Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate.
Scientific Integrity & Logic: Understanding the "Why" Behind the "How"
Hazard Profile of Structurally Similar Compounds:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
Given these potential hazards, the disposal procedures are designed to minimize exposure to laboratory personnel and the environment. The core principle is to treat this compound as a hazardous waste unless officially determined otherwise by a qualified professional.
Regulatory Framework:
In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide the primary regulatory framework for hazardous waste disposal.[2][3] Key regulations include the Resource Conservation and Recovery Act (RCRA), which mandates the proper management of hazardous materials from "cradle to grave."[2] Academic and research laboratories may be subject to specific regulations, such as Subpart K of the RCRA, which offers an alternative set of requirements better suited for a laboratory setting.[4]
Step-by-Step Disposal Protocol
This protocol provides a detailed workflow for the safe disposal of Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate.
1. Personal Protective Equipment (PPE):
Before handling the compound for disposal, ensure you are wearing appropriate PPE. Based on the hazard profile of similar compounds, this should include:
-
Safety glasses with side shields or goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
A laboratory coat
-
Closed-toe shoes
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.
2. Waste Classification and Segregation:
-
Classification: Treat all waste containing Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate as hazardous chemical waste.
-
Segregation: Do not mix this waste with other waste streams.[4] It should be collected in a dedicated, properly labeled container. Incompatible materials must be stored separately to prevent dangerous reactions.
3. Waste Container Selection and Labeling:
-
Container: Use a chemically compatible container with a secure, tight-fitting lid. For liquid waste, a high-density polyethylene (HDPE) or glass container is generally suitable. Ensure the container is in good condition and free from leaks or cracks.[3]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste."[3] The label should also include:
-
The full chemical name: "Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate"
-
The CAS number: "1086394-74-2"
-
The approximate concentration and quantity of the waste
-
The date accumulation started
-
The name and contact information of the generating researcher or lab
-
4. Accumulation and Storage:
-
Satellite Accumulation Areas (SAAs): Waste can be temporarily stored in a designated SAA within the laboratory, at or near the point of generation.[5]
-
Storage Conditions: Keep the waste container closed at all times, except when adding waste.[3] Store the container in a secondary containment bin or tray to catch any potential leaks. The storage area should be secure and away from general laboratory traffic.
5. Disposal of Empty Containers:
Empty containers that held Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate must also be managed carefully.
-
Triple Rinsing: Triple-rinse the empty container with a suitable solvent.[3] The rinsate from this process must be collected and disposed of as hazardous waste.[3]
-
Defacing: After triple rinsing, deface or remove the original label to prevent misuse.
-
Final Disposal: Once properly rinsed and defaced, the container can typically be disposed of as non-hazardous solid waste. However, always check with your institution's environmental health and safety (EHS) office for specific guidance.
6. Arranging for Final Disposal:
Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash. Professional waste disposal services will ensure the material is handled and disposed of in compliance with all federal, state, and local regulations.[2]
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate.
Sources
Navigating the Safe Handling of Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate, a novel spirocyclic diamine derivative with significant potential in medicinal chemistry. As a Senior Application Scientist, my aim is to synthesize technical accuracy with field-proven insights to ensure that every protocol described is a self-validating system for safety and efficiency.
Hazard Assessment: Understanding the Risks
Based on the GHS classifications of analogous compounds, Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate should be handled as a substance that is:
-
May cause respiratory irritation (H335) [1]
These classifications necessitate a comprehensive personal protective equipment (PPE) strategy and strict adherence to safe handling protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the identified risks. The following table outlines the minimum recommended PPE for handling Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate in a laboratory setting.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Provides protection against splashes and aerosols that can cause serious eye irritation. A face shield offers an additional layer of protection for the entire face. |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | Protects against skin irritation upon contact. Regular inspection of gloves for any signs of degradation or perforation is crucial. |
| Body | Laboratory coat or chemical-resistant apron | Prevents contamination of personal clothing and protects the skin from accidental spills. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood | Minimizes the risk of inhaling aerosols or dust that may cause respiratory irritation. For operations with a higher risk of aerosolization, a NIOSH-approved respirator may be necessary. |
Workflow for Safe Handling: A Step-by-Step Protocol
The following workflow is designed to ensure a safe and efficient process for handling Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate, from preparation to immediate post-handling procedures.
Caption: A streamlined workflow for the safe handling of Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4] |
| Skin Contact | Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3][4] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[3][4] |
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
All waste containing Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate should be considered hazardous.
-
Solid Waste: Collect in a designated, labeled, and sealed container.
-
Liquid Waste: Collect in a designated, labeled, and sealed waste container.
-
Contaminated Materials: Any materials used for handling, such as gloves, weighing paper, and pipette tips, should be disposed of as hazardous waste.
Engage a licensed professional waste disposal service for the final disposal of all waste materials.[3] Do not dispose of this chemical down the drain or in regular trash.
The logical flow for waste disposal is as follows:
Caption: A logical progression for the safe disposal of chemical waste.
By adhering to these guidelines, you can confidently and safely incorporate Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate into your research and development workflows, fostering a culture of safety and scientific excellence.
References
-
Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]
-
Capot Chemical. (n.d.). MSDS of 2-benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride. Retrieved from [Link]
- Castrol. (2025, March 18). SAFETY DATA SHEET. Retrieved from [https://msdspds.castrol.com/ussds/amersdsf.nsf/Files/C3E9E8D9F6D7A08580258805006B3E1A/ File/11019256.pdf)
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Paraffin wax (granular). Retrieved from [Link]
-
PubChem. (n.d.). 2-Benzyl-2,7-diazaspiro[4.4]nonane. Retrieved from [Link]
-
Capot Chemical. (n.d.). 1086394-74-2 | benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
